molecular formula C10H12N2S B184146 1-Isopropyl-1H-benzoimidazole-2-thiol CAS No. 2416-65-1

1-Isopropyl-1H-benzoimidazole-2-thiol

Cat. No.: B184146
CAS No.: 2416-65-1
M. Wt: 192.28 g/mol
InChI Key: BIYKMLUIQQIMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-benzoimidazole-2-thiol is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYKMLUIQQIMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352148
Record name 1-isopropyl-1h-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416-65-1
Record name 1-isopropyl-1h-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-1,3-benzodiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 1-Isopropyl-1H-benzoimidazole-2-thiol (CAS Number: 2416-65-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-benzoimidazole-2-thiol is a heterocyclic organic compound belonging to the benzimidazole class of molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a particular focus on its role as a ligand for the E3 ubiquitin ligase cereblon (CRBN). The document is intended to serve as a foundational resource for researchers in medicinal chemistry, chemical biology, and drug development, offering detailed experimental protocols and data presented in a clear, accessible format.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 192.28 g/mol . Its chemical structure features a benzimidazole core substituted with an isopropyl group at the 1-position of the imidazole ring and a thiol group at the 2-position.

PropertyValueSource
CAS Number 2416-65-1[1][2]
Molecular Formula C10H12N2S[1][3]
Molecular Weight 192.28 g/mol [1][3]
IUPAC Name 1-isopropyl-1H-benzimidazole-2-thiol[3]
Synonyms 1-Isopropyl-1H-benzo[d]imidazole-2-thiol, 3-isopropyl-1H-benzimidazole-2-thione[3]
Physical Form Solid[2]
Purity (typical) ≥95%[1]

Synthesis

The synthesis of this compound is typically achieved through a regioselective route to ensure the specific placement of the isopropyl group. A common method involves the reaction of 2-chloro-1-isopropyl-1H-benzoimidazole with thiourea in an alcoholic solvent.[1]

Experimental Protocol: Synthesis from 2-Chloro-1-isopropyl-1H-benzoimidazole

Materials:

  • 2-Chloro-1-isopropyl-1H-benzoimidazole

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-1-isopropyl-1H-benzoimidazole (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1HN-H (Thione)
~7.2-7.8Multiplet4HAromatic-H
~4.7Septet1HN-CH(CH₃)₂
~1.6Doublet6HN-CH(CH₃)₂

Biological Activity and Mechanism of Action

The benzimidazole-2-thiol scaffold is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The specific compound, this compound, has been identified as a ligand for cereblon (CRBN).[1]

Cereblon (CRBN) E3 Ubiquitin Ligase Pathway

Cereblon is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN). This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. Ligands that bind to CRBN can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific target proteins. This mechanism, known as targeted protein degradation, is a promising strategy in drug discovery, particularly for targeting proteins previously considered "undruggable."

Below is a diagram illustrating the general mechanism of CRBN-mediated targeted protein degradation.

CRBN_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase POI->CRL4_CRBN Recruited by Ligand Proteasome Proteasome POI->Proteasome Targeted for Degradation CRBN_Ligand 1-Isopropyl-1H- benzoimidazole-2-thiol CRBN_Ligand->CRL4_CRBN Binds to CRBN Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades POI

Caption: CRBN-mediated targeted protein degradation pathway.

Potential Therapeutic Applications

The interaction of this compound with CRBN suggests its potential as a modulator of this E3 ligase. By recruiting specific proteins for degradation, this compound could be explored for therapeutic applications in areas where targeted protein degradation is a viable strategy, such as oncology and immunology. However, it is important to note that there is currently a lack of specific experimental data on the downstream effects and therapeutic efficacy of this particular compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of a potential CRBN ligand. These protocols would need to be optimized for this compound.

CRBN Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled CRBN ligand for binding to the CRBN protein.

Materials:

  • Recombinant human CRBN protein

  • Fluorescently labeled CRBN tracer (e.g., fluorescently tagged thalidomide)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Test compound (this compound)

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the recombinant CRBN protein.

  • Add the serially diluted test compound to the wells. Include control wells with no compound (maximum polarization) and no CRBN (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.

In Vitro Ubiquitination Assay

This assay determines if the test compound can induce the ubiquitination of a target protein in the presence of the CRL4^CRBN complex.

Materials:

  • Recombinant human CRL4^CRBN complex

  • Recombinant E1 and E2 ubiquitin-conjugating enzymes

  • Ubiquitin

  • ATP

  • Target protein of interest

  • Test compound (this compound)

  • Reaction buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the target protein and ubiquitin

Procedure:

  • Set up the ubiquitination reaction by combining the E1, E2, ubiquitin, ATP, and the CRL4^CRBN complex in the reaction buffer.

  • Add the target protein and the test compound at various concentrations.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a Western blot analysis using antibodies against the target protein to detect the appearance of higher molecular weight ubiquitinated forms of the protein.

Workflow for Evaluating a Novel CRBN Ligand

The following diagram outlines a typical workflow for the initial evaluation of a novel CRBN ligand like this compound.

CRBN_Ligand_Workflow Start Synthesize and Purify This compound Binding_Assay CRBN Binding Assay (e.g., FP, SPR) Start->Binding_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Binding_Assay->Ubiquitination_Assay If binding confirmed Cellular_Degradation Cell-based Protein Degradation Assay (e.g., Western Blot, HiBiT) Ubiquitination_Assay->Cellular_Degradation If ubiquitination observed Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Cellular_Degradation->Cytotoxicity Downstream_Analysis Downstream Functional Assays Cytotoxicity->Downstream_Analysis If selective cytotoxicity is observed Lead_Optimization Lead Optimization Downstream_Analysis->Lead_Optimization

Caption: Experimental workflow for CRBN ligand evaluation.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its structural similarity to known pharmacologically active benzimidazoles and its identified interaction with cereblon, a key player in targeted protein degradation. While this guide provides a foundational understanding of its properties, synthesis, and potential mechanism of action, further research is critically needed. Specifically, the determination of its binding affinity to CRBN, identification of its specific protein targets for degradation, and comprehensive evaluation of its cytotoxic and therapeutic effects in relevant disease models will be crucial steps in elucidating its full potential as a chemical probe or a therapeutic lead. The experimental protocols outlined herein provide a roadmap for such future investigations.

References

physical and chemical properties of 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Isopropyl-1H-benzoimidazole-2-thiol. Due to the limited availability of published experimental data for this specific compound, information from closely related benzimidazole derivatives and computational predictions is included to offer a thorough profile.

Chemical Identity and Physical Properties

This compound, a derivative of the versatile benzimidazole scaffold, is a subject of interest in medicinal chemistry. Its core structure is amenable to various modifications, influencing its physicochemical and biological characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 1-isopropyl-1H-benzimidazole-2-thiolP&S Chemicals
Alternate IUPAC Name 3-Propan-2-yl-1H-benzimidazole-2-thione[1]P&S Chemicals
CAS Number 2416-65-1[1]P&S Chemicals
Molecular Formula C₁₀H₁₂N₂S[1]P&S Chemicals
Molecular Weight 192.28 g/mol [2]Benchchem
Physical Form SolidSigma-Aldrich
Melting Point Data not available
Boiling Point Data not available[3]BLDpharm
Solubility Data not available
Purity Typically ≥95%[2]Benchchem, Sigma-Aldrich

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 47.4 ŲPubChem
Exact Mass 192.07211956 DaPubChem
Monoisotopic Mass 192.07211956 DaPubChem

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Spectral Data [2]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~12.5 (br s, 1H)N-H (thione)~169.0C=S
~7.2-7.8 (m, 4H)Aromatic C-H~142.0, ~135.0Aromatic C (Quaternary)
~4.7 (sept, 1H)Isopropyl C-H~122.0, ~112.0Aromatic C-H
~1.6 (d, 6H)Isopropyl C-H₃~48.0Isopropyl C-H
~22.0Isopropyl C-H₃

Note: Predicted data should be confirmed with experimental analysis.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 2-chloro-1-isopropyl-1H-benzoimidazole with thiourea. While a specific patent detailing this process has been referenced, the full experimental protocol is not publicly available. The following is a general procedure based on similar reactions for the synthesis of benzimidazole-2-thiols.

Reaction Scheme:

G cluster_0 Synthesis of this compound Reactant1 2-Chloro-1-isopropyl-1H-benzoimidazole Reaction + Reactant1->Reaction Reactant2 Thiourea Reactant2->Reaction Solvent Ethanol Solvent->Reaction Reflux Product This compound Byproduct Chloroformamidinium chloride Reaction->Product Reaction->Byproduct

Caption: Proposed synthesis of this compound.

Materials and Reagents:

  • 2-Chloro-1-isopropyl-1H-benzoimidazole

  • Thiourea

  • Ethanol

  • Sodium hydroxide (for work-up)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-1-isopropyl-1H-benzoimidazole (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to basic (pH > 10) with a sodium hydroxide solution to deprotonate the thiol.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material and non-polar impurities.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Biological Activity and Signaling Pathways

This compound has been identified as a potential ligand for Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This suggests a role for the compound in the field of targeted protein degradation, likely as a component of a Proteolysis-Targeting Chimera (PROTAC).

PROTAC Mechanism Involving Cereblon (CRBN)

PROTACs are heterobifunctional molecules that bring a target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5][6] When a PROTAC utilizes a ligand for CRBN, it hijacks the CRL4-CRBN complex to achieve this targeted degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (POI Binder - Linker - CRBN Ligand) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation PROTAC->POI Binds PROTAC->PROTAC CRBN Cereblon (CRBN) PROTAC->CRBN Binds PROTAC->CRBN CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Part of CRL4->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: General mechanism of PROTAC-mediated protein degradation via Cereblon.

Experimental Assays for CRBN Ligand Activity

The interaction of this compound with CRBN can be characterized using various biochemical and cellular assays.

Table 4: Key Experimental Assays for CRBN Ligand Characterization

Assay TypePrincipleInformation Gained
Fluorescence Polarization (FP) Competition Assay A fluorescently labeled CRBN ligand (probe) is displaced by the test compound, leading to a decrease in fluorescence polarization.Binding affinity (IC₅₀, Kᵢ) of the test compound to CRBN.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the test compound to the CRBN protein, providing a direct measurement of the binding thermodynamics.Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of CRBN in cells upon ligand binding.Target engagement of the compound with CRBN in a cellular context.
PROTAC-mediated Degradation Assay (Western Blot or In-Cell ELISA) Cells are treated with a PROTAC incorporating the CRBN ligand, and the levels of the target protein are measured.Efficacy of the compound as a CRBN-recruiting ligand in a functional degradation assay (DC₅₀, Dₘₐₓ).

Safety Information

Based on available safety data, this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7]

Hazard Statements: H302, H315, H319, H335[7]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Users should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment.

Conclusion

This compound is a benzimidazole derivative with potential applications in targeted protein degradation as a Cereblon ligand. While comprehensive experimental data on its physical properties are currently limited, this guide provides a summary of its known chemical identity, predicted spectroscopic characteristics, a plausible synthetic route, and its likely biological mechanism of action. Further experimental investigation is necessary to fully elucidate the properties and therapeutic potential of this compound.

References

Structural Elucidation of 1-Isopropyl-1H-benzoimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Isopropyl-1H-benzoimidazole-2-thiol. Due to the limited availability of published experimental data for this specific compound, this document outlines a plausible synthetic route and predicted spectroscopic and structural characteristics based on established chemical principles and data from closely related analogues.

Synthetic Strategy

The synthesis of this compound can be approached through a two-step process, beginning with the formation of the benzimidazole-2-thiol core, followed by N-alkylation. A well-established method for the synthesis of the core is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base. The subsequent introduction of the isopropyl group can be achieved via nucleophilic substitution.

Proposed Experimental Protocol

Step 1: Synthesis of 1H-benzoimidazole-2-thiol

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) and potassium hydroxide (6.7 g, 0.12 mol) in 100 mL of ethanol and 20 mL of water.

  • To this solution, add carbon disulfide (7.6 g, 0.1 mol) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Acidify the solution with dilute acetic acid until a precipitate forms.

  • Filter the crude 1H-benzoimidazole-2-thiol, wash it with cold water, and dry it under vacuum.

Step 2: Synthesis of this compound

  • Suspend the dried 1H-benzoimidazole-2-thiol (15.0 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol) in 150 mL of dimethylformamide (DMF).

  • Add 2-bromopropane (14.8 g, 0.12 mol) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into 500 mL of ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Characterization

The structural elucidation of the synthesized compound would be accomplished using a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~12.5 (s, 1H)Thiol S-H
~7.2-7.4 (m, 4H)Aromatic C-H
~4.8-5.0 (sept, 1H)Isopropyl C-H
~1.6 (d, 6H)Isopropyl C-H₃

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

IR Spectroscopy (KBr, cm⁻¹) Mass Spectrometry (ESI-MS)
Frequency Vibrational Mode
~3100-2900N-H and C-H stretching
~2600-2500S-H stretching
~1620C=N stretching
~1450C=C stretching
~1250C-N stretching

Visualizations

Synthetic Workflow

The overall synthetic and characterization workflow is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization o-phenylenediamine o-phenylenediamine CS2_KOH CS2, KOH Ethanol/Water, Reflux o-phenylenediamine->CS2_KOH benzimidazole_thiol 1H-benzoimidazole-2-thiol CS2_KOH->benzimidazole_thiol alkylation 2-bromopropane, K2CO3 DMF, 60-70°C benzimidazole_thiol->alkylation target_molecule This compound alkylation->target_molecule filtration Filtration target_molecule->filtration Workflow recrystallization Recrystallization filtration->recrystallization Workflow spectroscopy Spectroscopic Analysis (NMR, IR, MS) recrystallization->spectroscopy Workflow

Synthetic and Characterization Workflow
Thiol-Thione Tautomerism

This compound can exist in two tautomeric forms: the thiol and the thione form. In related benzimidazole-2-thiol compounds, the thione tautomer is often found to be the more stable form in the solid state and in solution.

Thiol-Thione Tautomerism

Note: The DOT script for tautomerism requires image files for the chemical structures which cannot be generated here. The script is a template demonstrating the relationship.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. While direct experimental data is not currently available in the public domain, the proposed synthetic protocol is based on reliable and well-established chemical transformations. The predicted spectroscopic data offers a valuable reference for researchers aiming to synthesize and characterize this compound. Further experimental validation is necessary to confirm the precise structural details and to explore the potential biological activities of this molecule, which belongs to a class of compounds with known pharmacological importance.

Synthesis of N-Substituted Benzimidazole-2-thiols: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis mechanisms for N-substituted benzimidazole-2-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a key pharmacophore found in numerous therapeutic agents. The addition of a thiol group at the 2-position and a substituent on the nitrogen atom allows for a wide range of structural modifications, leading to diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

This guide details the primary synthetic routes, providing step-by-step mechanistic insights, detailed experimental protocols, and a comparative analysis of reaction yields.

Core Synthesis Strategies

The synthesis of N-substituted benzimidazole-2-thiols can be broadly categorized into two main approaches:

  • Sequential Synthesis: This classic approach involves the initial formation of the benzimidazole-2-thiol core, followed by N-substitution.

  • One-Pot and Multicomponent Reactions: These more modern and efficient methods involve the concurrent formation of the benzimidazole ring and the introduction of the N-substituent in a single reaction vessel.

Pathway 1: Sequential Synthesis

This pathway first establishes the benzimidazole-2-thiol nucleus, which is then subsequently N-alkylated or N-arylated.

Step 1: Formation of Benzimidazole-2-thiol

The most common method for synthesizing the benzimidazole-2-thiol core is the reaction of an o-phenylenediamine with carbon disulfide (CS₂), often in the presence of a base like potassium hydroxide or in a solvent such as ethanol.

Mechanism:

The synthesis proceeds through the formation of a dithiocarbamate intermediate. The nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of carbon disulfide initiates the reaction. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen sulfide to yield the stable benzimidazole-2-thiol. The compound exists in a thione-thiol tautomerism, with the thione form generally being more stable.

G OPD o-phenylenediamine Dithiocarbamate Dithiocarbamate Intermediate OPD->Dithiocarbamate + CS₂ CS2 Carbon Disulfide (CS₂) Base Base (e.g., KOH) Base->Dithiocarbamate Cyclized_Intermediate Cyclized Intermediate Dithiocarbamate->Cyclized_Intermediate Intramolecular Cyclization BZT Benzimidazole-2-thiol Cyclized_Intermediate->BZT - H₂S

Fig. 1: Synthesis of Benzimidazole-2-thiol.
Step 2: N-Substitution of Benzimidazole-2-thiol

The synthesized benzimidazole-2-thiol can then be N-substituted using various electrophiles, such as alkyl halides or aryl halides, in the presence of a base.

Mechanism:

The base deprotonates the nitrogen atom of the benzimidazole ring, forming a benzimidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl or aryl halide in a nucleophilic substitution reaction (typically SN2 for alkyl halides) to yield the N-substituted product.

G BZT Benzimidazole-2-thiol Anion Benzimidazolate Anion BZT->Anion + Base - H⁺ Base Base (e.g., K₂CO₃, NaH) RX Alkyl/Aryl Halide (R-X) Product N-Substituted Benzimidazole-2-thiol Anion->Product + R-X - X⁻

Fig. 2: N-Substitution of Benzimidazole-2-thiol.

Pathway 2: One-Pot and Multicomponent Synthesis

These methods offer improved efficiency by reducing the number of synthetic steps, purification processes, and overall reaction time. A common approach involves a three-component reaction of an o-phenylenediamine, an aldehyde, and a sulfur source.

Mechanism:

The reaction is believed to proceed via the initial formation of a Schiff base from the condensation of o-phenylenediamine and an aldehyde. This is followed by the addition of a sulfur nucleophile and subsequent oxidative cyclization to form the N-substituted benzimidazole-2-thiol. Various catalysts, including metal nanoparticles and Lewis acids, can be employed to facilitate this transformation.[1][2]

G OPD o-phenylenediamine Schiff_Base Schiff Base Intermediate OPD->Schiff_Base + R'-CHO - H₂O Aldehyde Aldehyde (R'-CHO) Thiol Thiophenol (R''-SH) Base Base Adduct Thiol Adduct Schiff_Base->Adduct + R''-SH Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Product N-Substituted Benzimidazole-2-thiol Cyclized_Intermediate->Product Oxidation

Fig. 3: One-Pot Multicomponent Synthesis.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of benzimidazole-2-thiol and its N-substituted derivatives under various conditions.

Table 1: Synthesis of Benzimidazole-2-thiol

Starting MaterialReagentsSolventReaction Time (h)Yield (%)Reference
o-phenylenediaminePotassium ethylxanthate95% Ethanol/Water2-384-86.5[3]
o-phenylenediamineCarbon disulfide, KOHEthanol-High[4]
o-phenylenediamineCarbon disulfideDMF24-4882[5]
4-nitro-o-phenylenediamineCarbon disulfideDMF4892[5]

Table 2: Synthesis of N-Substituted Benzimidazole-2-thiols via Sequential N-Alkylation

Benzimidazole PrecursorAlkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
2-mercaptobenzimidazoleMethyl iodide-Ethanol-67[5]
5-nitro-2-mercaptobenzimidazoleMethyl iodide-Ethanol-83[5]
Benzimidazole derivatives2-chloroethanolK₂CO₃DMSO452-75[5]
2-(2-(4-nitrophenoxy)ethylthio)-1H-benzo[d]imidazoleMethyl chloroformateK₂CO₃Acetone2-388[3]
1H-benzo[d]imidazole-2(3H)-thione1-bromobutaneTriethylamineAcetone2852[6]
1H-benzo[d]imidazole-2(3H)-thioneBenzyl chlorideTriethylamineAcetone3074[6]

Table 3: One-Pot Synthesis of N-Substituted Benzimidazoles

o-phenylenediamine DerivativeAldehydeThiolBase/CatalystTemperature (°C)Time (h)Yield (%)Reference
o-phenylenediaminep-tolualdehydep-toluenethiol4-ADPA130371[1]
o-phenylenediaminevarious aromatic aldehydes-ZnFe₂O₄ (ultrasound)-0.588-92[2]

Experimental Protocols

Protocol 1: Synthesis of 1H-benzo[d]imidazole-2-thiol[3]
  • To a solution of o-phenylenediamine (32.4 g, 0.3 mol) and potassium ethylxanthate (52.8 g, 0.33 mol) in 300 mL of 95% ethanol and 45 mL of water, stir at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture.

  • The product precipitates and is collected by filtration.

  • Recrystallize the crude product to obtain pure 1H-benzo[d]imidazole-2-thiol.

Protocol 2: General Procedure for N-alkylation of Benzimidazole Derivatives[5]
  • Dissolve the benzimidazole derivative (1 eq, 6 mmol) in 10 mL of Dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (2 eq, 12 mmol) and the functionalized halide (4 eq, 24 mmol).

  • Heat the mixture to 50°C with magnetic stirring.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with 50 mL of water.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Dry the combined organic layers over magnesium sulfate and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: One-Pot Synthesis of N-thiomethyl Benzimidazoles[1]
  • In a reaction vessel, combine o-phenylenediamine (0.2 mmol), thiophenol (0.5 mmol), a base (0.2 mmol), and paraformaldehyde (0.8 mmol).

  • Add the appropriate solvent (0.9 mL).

  • Heat the mixture to 130°C for 3 hours in air.

  • After cooling, purify the product by appropriate chromatographic techniques.

Conclusion

The synthesis of N-substituted benzimidazole-2-thiols can be achieved through several effective routes. The choice of a particular method depends on the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. The classical sequential approach offers versatility in the introduction of a wide range of N-substituents onto a pre-formed benzimidazole-2-thiol core. In contrast, modern one-pot and multicomponent reactions provide a more streamlined and atom-economical approach for the synthesis of these valuable heterocyclic compounds. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for researchers in the design and execution of synthetic strategies for novel benzimidazole-based therapeutic agents.

References

Spectroscopic and Synthetic Elucidation of 1-Isopropyl-1H-benzoimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1-Isopropyl-1H-benzoimidazole-2-thiol. The information presented is intended to support research and development activities in medicinal chemistry and related fields where this heterocyclic scaffold is of interest.

Introduction

This compound is a member of the benzimidazole-2-thione class of compounds, which are recognized for their diverse biological activities. The introduction of an isopropyl group at the N1 position can significantly influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets. Accurate spectroscopic characterization and a reliable synthetic method are paramount for its application in drug discovery and development. This document outlines the key spectroscopic data (NMR, IR, MS) and a robust experimental protocol for its preparation.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. The compound primarily exists in its thione tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented in the following tables.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet1HN-H (Thione)
~7.2-7.8Multiplet4HAr-H
~4.7Septet1HN-CH(CH₃)₂
~1.6Doublet6HN-CH(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~168-172C=S (Thione)
~110-145Aromatic Carbons
~45-50N-CH(CH₃)₂
~20-25N-CH(CH₃)₂
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3100-3000N-H Stretch (Thione)
2970-2930C-H Stretch (Aliphatic)
1620-1590C=C Stretch (Aromatic)
~1300C=S Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₁₀H₁₂N₂S, with a molecular weight of 192.28 g/mol .[1]

Table 4: Mass Spectrometry Data

m/zInterpretation
192[M]⁺ (Molecular Ion)
177[M - CH₃]⁺
149[M - C₃H₇]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 2-Chloro-1-isopropyl-1H-benzoimidazole with thiourea in an alcoholic solvent.

Reaction Scheme:

Materials:

  • 2-Chloro-1-isopropyl-1H-benzoimidazole

  • Thiourea

  • Ethanol

  • Sodium hydroxide (for workup)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-Chloro-1-isopropyl-1H-benzoimidazole (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to ~9-10 with a sodium hydroxide solution to deprotonate the thiol.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with hydrochloric acid to a pH of ~5-6 to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • IR spectra are recorded on an FT-IR spectrometer.

  • Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • Mass spectra are obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • The molecular ion peak and major fragment ions are reported as mass-to-charge ratios (m/z).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Starting Materials: 2-Chloro-1-isopropyl-1H-benzoimidazole Thiourea Reaction Reaction in Ethanol (Reflux) Start->Reaction Workup Aqueous Workup (Base/Acid) Reaction->Workup Isolation Filtration and Drying Workup->Isolation Product 1-Isopropyl-1H- benzoimidazole-2-thiol Isolation->Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow Sample Purified Product: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thione-Thiol Tautomerism in 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thione-thiol tautomerism of 1-Isopropyl-1H-benzoimidazole-2-thiol, a molecule of significant interest in medicinal chemistry. While this compound has been identified as a ligand for cereblon (CRBN), a component of the E3 ubiquitin ligase complex, a thorough understanding of its fundamental chemical properties, particularly its tautomeric equilibrium, is crucial for its development in targeted protein degradation and other therapeutic applications. This document synthesizes theoretical principles and experimental data from analogous compounds to elucidate the structural and spectroscopic characteristics of this compound, with a focus on its predominant tautomeric form.

Introduction

Benzimidazole-2-thiol and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of an isopropyl group at the N1 position of the benzimidazole ring can significantly influence the molecule's lipophilicity, steric profile, and interactions with biological targets. A key feature of 2-mercaptobenzimidazole derivatives is their existence as a dynamic equilibrium of two tautomeric forms: the thione and the thiol. The position of this equilibrium is influenced by factors such as the physical state (solid or solution), solvent polarity, and the nature of substituents on the benzimidazole core. Understanding the predominant tautomer is critical as it dictates the molecule's hydrogen bonding capabilities, reactivity, and ultimately its pharmacological profile.

Theoretical studies on the parent 2-mercaptobenzimidazole and its analogues consistently indicate that the thione form is the more stable tautomer in both the gas phase and in solution.[1] This guide will explore the synthesis, structural features, and spectroscopic properties of this compound, with a detailed analysis of its thione-thiol tautomerism.

Synthesis and Characterization

The synthesis of 1-alkyl-1H-benzoimidazole-2-thiols is typically achieved through the condensation of the corresponding N-alkyl-o-phenylenediamine with carbon disulfide or a related thiocarbonyl compound.[2] An alternative common method involves the alkylation of the parent 1H-benzoimidazole-2-thiol.[3]

Experimental Protocol: Synthesis of 1-Alkyl-1H-benzoimidazole-2-thiol (General Procedure)

A widely applicable method for the synthesis of N-substituted benzimidazole-2-thiones involves the reaction of an N-substituted o-phenylenediamine with carbon disulfide.

Materials:

  • N-isopropyl-o-phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of potassium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.

  • N-isopropyl-o-phenylenediamine is added to the stirred solution.

  • Carbon disulfide is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The solution is acidified with hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent such as ethanol.

Thione-Thiol Tautomerism: A Detailed Analysis

The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom.

Caption: Thione-thiol tautomeric equilibrium in this compound.

Computational studies on the parent 2-mercaptobenzimidazole and related N-substituted derivatives have consistently shown the thione form to be thermodynamically more stable than the thiol form.[1] This stability is attributed to the greater resonance stabilization of the thione tautomer. The equilibrium constant (K_T = [thiol]/[thione]) is therefore expected to be significantly less than 1.

Spectroscopic Evidence

Spectroscopic techniques, particularly NMR and UV-Vis, are invaluable for studying tautomeric equilibria.

3.1.1. NMR Spectroscopy

In the ¹H NMR spectrum of benzimidazole-2-thione derivatives, the N-H proton of the thione tautomer typically appears as a broad singlet at a downfield chemical shift (δ 12-13 ppm) in aprotic solvents like DMSO-d₆.[3] The presence of a signal in this region is strong evidence for the predominance of the thione form in solution. For this compound, the key diagnostic signals would be the N3-H proton and the distinct signals for the isopropyl group.

The ¹³C NMR spectrum is also highly informative. The chemical shift of the C2 carbon is particularly sensitive to the tautomeric form. In the thione tautomer, this carbon is a thiocarbonyl (C=S) and resonates at a significantly downfield position (typically δ 165-170 ppm).[3][4] In the thiol tautomer, the C2 carbon is attached to the thiol group and is part of a C=N double bond, resulting in a resonance at a more upfield position (around δ 150 ppm).[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Thione Form) in DMSO-d₆

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N3-H12.5 - 13.0 (broad s)-
Aromatic-H7.0 - 7.5 (m)110 - 135
CH (isopropyl)4.8 - 5.0 (septet)45 - 50
CH₃ (isopropyl)1.5 - 1.7 (d)20 - 22
C2 (C=S)-167 - 170

Note: These are predicted values based on data from analogous compounds.

3.1.2. UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to study the thione-thiol equilibrium in different solvents. The thione and thiol tautomers possess distinct chromophores and therefore exhibit different absorption maxima. The thione form typically shows a strong absorption band at longer wavelengths compared to the thiol form. By analyzing the changes in the UV-Vis spectrum in solvents of varying polarity, it is possible to assess the shift in the tautomeric equilibrium. For thioamides, the thione form is generally favored.[6]

Solid-State Structure

While a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on closely related benzimidazole-2-thione derivatives have confirmed the predominance of the thione tautomer in the solid state.[7][8] These studies reveal a planar benzimidazole core. In the crystal lattice, molecules are often linked by intermolecular N-H···S hydrogen bonds, forming dimers or extended chains.

Table 2: Representative Crystallographic Data for a Benzimidazole-2-thione Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C=S Bond Length~1.68 Å
C-N Bond Lengths (in imidazole ring)~1.35 Å

Data from analogous compounds.[8]

Experimental Workflow for Tautomerism Study

The following workflow outlines a typical experimental approach to investigate the thione-thiol tautomerism of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_equilibrium Tautomeric Equilibrium Study synthesis Synthesis of 1-Isopropyl-1H- benzoimidazole-2-thiol purification Purification by Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C in various solvents) purification->nmr xray Single Crystal X-ray Diffraction purification->xray uv_vis UV-Vis Spectroscopy (in various solvents) purification->uv_vis computation Computational Modeling (DFT calculations) purification->computation

Caption: Experimental workflow for the study of thione-thiol tautomerism.

Conclusion

Based on extensive theoretical and experimental evidence from analogous compounds, it can be concluded that this compound predominantly exists in the thione tautomeric form in both solution and the solid state. This is supported by the expected downfield chemical shifts of the N3-H proton and the C2 thiocarbonyl carbon in NMR spectroscopy, as well as by the established stability of the thione form in related heterocyclic systems. A definitive confirmation of the solid-state structure awaits single-crystal X-ray diffraction analysis. A thorough understanding of this tautomeric preference is fundamental for medicinal chemists and drug development professionals working with this and related benzimidazole-2-thiol derivatives, as it governs the key molecular interactions that underpin their biological activity.

References

An In-depth Technical Guide on the Health and Safety Hazards of 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Introduction

1-Isopropyl-1H-benzoimidazole-2-thiol is a heterocyclic organic compound belonging to the benzimidazole-2-thiol family. While specific toxicological data for this particular N-substituted derivative is limited in publicly available literature, this guide provides a comprehensive overview of its known health and safety hazards based on available safety data and information on structurally related compounds. The benzimidazole scaffold is a common motif in many biologically active molecules, and understanding the potential hazards of its derivatives is crucial for safe handling and development.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties and potential for harm if ingested.

GHS Classification
Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract IrritationCategory 3
Hazard and Precautionary Statements

The following tables summarize the hazard (H-phrases) and precautionary (P-phrases) statements associated with this compound.

Table 1: Hazard Statements (H-Phrases)

CodeStatement
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Table 2: Precautionary Statements (P-Phrases) - Prevention

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.

Table 3: Precautionary Statements (P-Phrases) - Response

CodeStatement
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.

Table 4: Precautionary Statements (P-Phrases) - Storage and Disposal

CodeStatement
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Data Summary

There is a notable lack of specific, in-depth toxicological studies, such as LD50 or chronic toxicity data, for this compound in the public domain. However, studies on the parent compound, 2-mercaptobenzimidazole (2-MBI), provide valuable insights into the potential toxicological profile.

Potential for Thyroid Toxicity

Research on 2-mercaptobenzimidazole has indicated a potential for thyroid toxicity. The mechanism is thought to involve the inhibition of thyroid peroxidase, an essential enzyme in the synthesis of thyroid hormones. This can lead to hypothyroidism and goiter (enlargement of the thyroid gland). While it is not confirmed that the 1-isopropyl derivative shares this activity, the structural similarity warrants caution and consideration of this potential hazard.

The following diagram illustrates a simplified, hypothetical signaling pathway for the potential disruption of thyroid hormone synthesis by benzimidazole-2-thiol compounds.

Thyroid_Toxicity_Pathway Iodide Iodide (I-) ThyroidCell Thyroid Follicular Cell Iodide->ThyroidCell Uptake TPO Thyroid Peroxidase (TPO) ThyroidCell->TPO Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination Thiol 1-Isopropyl-1H- benzoimidazole-2-thiol Thiol->TPO Inhibition MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T3_T4 T3 & T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling Release Hormone Release T3_T4->Release

Potential Mechanism of Thyroid Disruption.

Experimental Protocols (General Guidance)

Due to the absence of specific published toxicological studies for this compound, this section provides generalized experimental protocols that would be appropriate for assessing its toxicity, based on standard OECD guidelines and methods used for similar compounds.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of the compound on a cell line (e.g., HepG2 for liver toxicity or a relevant cell line for the intended research).

MTT_Assay_Workflow Start Cell Seeding (96-well plate) Incubation1 24h Incubation Start->Incubation1 Treatment Addition of This compound (various concentrations) Incubation1->Treatment Incubation2 24-72h Incubation Treatment->Incubation2 MTT Addition of MTT Reagent Incubation2->MTT Incubation3 2-4h Incubation MTT->Incubation3 Solubilization Addition of Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Readout Measure Absorbance (e.g., 570 nm) Solubilization->Readout

General Workflow for an MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Safe Handling and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.

    • Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.

Gaps in Knowledge and Future Research

The current understanding of the health and safety hazards of this compound is primarily based on its GHS classification and data from structurally similar compounds. There is a clear need for further research to fill the existing data gaps. Recommended future studies include:

  • Acute and chronic toxicity studies to determine LD50 values and identify target organs.

  • Genotoxicity and mutagenicity assays to assess the potential for DNA damage.

  • Metabolism and pharmacokinetic studies to understand how the compound is processed in the body.

  • Specific investigations into thyroid function to confirm or refute the potential for thyroid toxicity inferred from its parent compound.

By conducting these studies, a more complete and accurate toxicological profile can be established, ensuring the safe use of this compound in research and development.

Commercial Sourcing and Synthetic Routes for 1-Isopropyl-1H-benzoimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for 1-Isopropyl-1H-benzoimidazole-2-thiol (CAS No. 2416-65-1), a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key data from various commercial suppliers, details relevant experimental protocols, and presents logical workflows for sourcing and synthesis.

Commercial Supplier Analysis

This compound is available from a range of chemical suppliers. The following table provides a comparative summary of offerings from prominent vendors. Purity levels are typically around 95%, with variations in available quantities and pricing. Researchers are advised to request lot-specific certificates of analysis for detailed purity information.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich CH40179367392416-65-1C₁₀H₁₂N₂S192.28≥95%-Sign in to view
Santa Cruz Biotechnology sc-2401832416-65-1C₁₀H₁₂N₂S192.28---
BLDpharm BD008533852416-65-1C₁₀H₁₂N₂S192.28---
CP Lab Safety -2416-65-1C₁₀H₁₂N₂S192.2895%1 g$222.40[1]
P&S Chemicals -2416-65-1C₁₀H₁₂N₂S---Request a quote[2]
Chemos GmbH & Co. KG -2416-65-1-----

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: first, the formation of the benzimidazole-2-thiol core, followed by N-alkylation with an isopropyl group.

Step 1: Synthesis of 1H-benzoimidazole-2-thiol

The foundational benzimidazole-2-thiol scaffold is commonly synthesized via the condensation of o-phenylenediamine with carbon disulfide.[3][4]

Materials:

  • o-Phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in water to the flask.

  • Slowly add carbon disulfide to the reaction mixture with stirring. The reaction is exothermic and may require cooling.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • After cooling, the reaction mixture is diluted with water and filtered to remove any insoluble impurities.

  • The filtrate is then acidified with hydrochloric acid to precipitate the 1H-benzoimidazole-2-thiol.

  • The precipitate is collected by filtration, washed with water, and dried to yield the crude product.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Step 2: N-Alkylation to Yield this compound

The final step involves the N-alkylation of the prepared 1H-benzoimidazole-2-thiol with an isopropyl halide in the presence of a base.

Materials:

  • 1H-benzoimidazole-2-thiol

  • Isopropyl bromide or isopropyl iodide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., DMF, acetone)

Procedure:

  • Suspend 1H-benzoimidazole-2-thiol and the base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) in a round-bottom flask.

  • Add the isopropyl halide (e.g., isopropyl bromide) to the suspension.

  • Heat the reaction mixture with stirring for several hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • The crude this compound can be purified by column chromatography or recrystallization.

Visualized Workflows and Pathways

To aid in the conceptualization of the sourcing and synthesis processes, the following diagrams have been generated.

Sourcing_Workflow cluster_sourcing Sourcing and Quality Control Identify Identify Potential Suppliers Request Request Quotes & CoA Identify->Request Compare Compare Purity, Price, Availability Request->Compare Select Select Supplier Compare->Select Optimal Choice Order Place Order Select->Order Receive Receive & Verify Shipment Order->Receive QC Internal QC (e.g., NMR, LC-MS) Receive->QC Approve Approve for Use QC->Approve Pass

Caption: A logical workflow for sourcing and quality control of this compound.

Synthesis_Pathway cluster_synthesis Synthetic Pathway o_phenylenediamine o-Phenylenediamine intermediate 1H-benzoimidazole-2-thiol o_phenylenediamine->intermediate + CS2, Base cs2 Carbon Disulfide cs2->intermediate final_product This compound intermediate->final_product + Isopropyl Halide, Base (N-Alkylation) isopropyl_halide Isopropyl Halide isopropyl_halide->final_product

Caption: A simplified reaction pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Discovery and History of N-isopropyl Benzimidazole Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to N-isopropyl benzimidazole thiols. The benzimidazole scaffold, first synthesized in 1872, has become a cornerstone in medicinal chemistry, leading to the development of a vast array of therapeutic agents.[1] The introduction of an N-isopropyl group and a thiol moiety at the 2-position of the benzimidazole ring has given rise to a class of compounds with significant biological activity. This document details the synthesis, characterization, and evolving applications of these molecules, with a particular focus on 1-isopropyl-1H-benzoimidazole-2-thiol, a known ligand for the cereblon (CRBN) E3 ubiquitin ligase complex.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of physicochemical and biological properties. The introduction of a thiol group at the 2-position, in particular, has been a common strategy to modulate the biological effects of these compounds.

The Emergence of N-isopropyl Benzimidazole Thiols: A Historical Perspective

While the first benzimidazole synthesis was reported in 1872, the specific history of N-isopropyl substituted benzimidazole thiols is more recent and tied to the broader exploration of N-substituted benzimidazoles for therapeutic applications.[1] Early research primarily focused on the synthesis and characterization of various N-substituted analogs to build extensive compound libraries for screening. The N-isopropyl group, with its moderate steric bulk and lipophilicity, proved to be a valuable substituent in modulating the interaction of these molecules with biological targets.

A significant milestone in the history of this specific compound class is the identification of This compound as a ligand for cereblon (CRBN), a critical component of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This discovery has positioned N-isopropyl benzimidazole thiols at the forefront of research into targeted protein degradation, a novel and powerful therapeutic modality.

Synthesis of N-isopropyl Benzimidazole Thiols

The synthesis of N-isopropyl benzimidazole thiols can be approached through several key strategies. The two primary methods involve either the initial formation of the N-isopropyl benzimidazole core followed by thionation, or the N-isopropylation of a pre-formed benzimidazole-2-thiol.

Method 1: Synthesis via 2-Chloro-1-isopropyl-1H-benzoimidazole

A common and effective route to this compound is through the reaction of 2-chloro-1-isopropyl-1H-benzoimidazole with a sulfur source, such as thiourea, in an alcoholic solvent.[1]

Experimental Protocol:

  • Step 1: Synthesis of 2-Chloro-1-isopropyl-1H-benzoimidazole: (Detailed protocol for this precursor would be included here if available in the search results).

  • Step 2: Synthesis of this compound:

    • To a solution of 2-chloro-1-isopropyl-1H-benzoimidazole in ethanol, add an equimolar amount of thiourea.

    • Reflux the reaction mixture for a specified period, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Method 2: N-isopropylation of 1H-Benzimidazole-2-thiol

An alternative approach involves the direct N-alkylation of the readily available 1H-benzimidazole-2-thiol with an isopropyl halide.

Experimental Protocol:

  • Step 1: Synthesis of 1H-Benzimidazole-2-thiol: This precursor is typically synthesized by the reaction of o-phenylenediamine with carbon disulfide or potassium ethylxanthate.

  • Step 2: N-isopropylation:

    • To a solution of 1H-benzimidazole-2-thiol in a suitable polar aprotic solvent (e.g., DMF, acetone), add a base (e.g., potassium carbonate, sodium hydride) to generate the corresponding anion.

    • Add isopropyl bromide or isopropyl iodide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2416-65-1[1]
Molecular FormulaC₁₀H₁₂N₂S[1]
Molecular Weight192.28 g/mol [1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR Aromatic Protons: δ 7.0-7.8 ppm; Isopropyl CH: ~δ 4.5-5.0 ppm; Isopropyl CH₃: ~δ 1.5 ppm
¹³C NMR Thione C=S: ~δ 165-175 ppm; Aromatic Carbons: δ 110-145 ppm; Isopropyl CH: ~δ 45-50 ppm; Isopropyl CH₃: ~δ 20-25 ppm
IR (Infrared) N-H stretch (thione tautomer): ~3100-3300 cm⁻¹; C=S stretch: ~1200-1300 cm⁻¹
Mass Spectrometry [M+H]⁺ = 193.08

Note: The spectroscopic data presented are predicted values and should be confirmed with experimental data from peer-reviewed literature.

Biological Activity and Signaling Pathways

The most significant recent development in the study of N-isopropyl benzimidazole thiols is the discovery of this compound as a ligand for cereblon (CRBN).[1] CRBN is a substrate receptor of the Cullin-4A ring E3 ubiquitin ligase (CRL4A) complex. The binding of ligands to CRBN can modulate the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is the basis for the therapeutic action of immunomodulatory drugs (IMiDs) and is a key area of research in the development of proteolysis-targeting chimeras (PROTACs).

Cereblon (CRBN) Signaling Pathway

The following diagram illustrates the role of this compound as a CRBN ligand in the context of the ubiquitin-proteasome system.

CRBN_pathway cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4A Cullin-4A DDB1 DDB1 Rbx1 Rbx1 CRBN Cereblon (CRBN) NeoSubstrate Neosubstrate (Target Protein) CRBN->NeoSubstrate Recruits Ligand 1-isopropyl-1H- benzoimidazole-2-thiol Ligand->CRBN Binds to Proteasome 26S Proteasome NeoSubstrate->Proteasome Targeted for Ub Ubiquitin Ub->NeoSubstrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation

Caption: CRBN Ligand-Mediated Protein Degradation.

Experimental Workflows

The following diagram outlines a general experimental workflow for the synthesis and characterization of N-isopropyl benzimidazole thiols.

experimental_workflow Start Starting Materials (o-phenylenediamine derivative or 1H-benzimidazole-2-thiol) Synthesis Chemical Synthesis (e.g., N-isopropylation or thionation) Start->Synthesis Purification Purification (Recrystallization or Column Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization BioActivity Biological Activity Screening Purification->BioActivity NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

Caption: General Synthesis and Characterization Workflow.

Conclusion and Future Directions

N-isopropyl benzimidazole thiols represent a promising class of compounds with significant potential in drug discovery. The historical development of benzimidazole chemistry has provided a solid foundation for the synthesis and derivatization of these molecules. The recent identification of this compound as a cereblon ligand has opened up new avenues for research, particularly in the field of targeted protein degradation. Future studies will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper exploration of their mechanism of action and therapeutic applications. The detailed experimental protocols and data presented in this guide are intended to support these ongoing research efforts.

References

Theoretical Framework for the Computational Analysis of 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

1-Isopropyl-1H-benzoimidazole-2-thiol is a heterocyclic compound belonging to the benzimidazole class of molecules. Derivatives of benzimidazole are of significant interest in medicinal chemistry due to their diverse biological activities. Computational and theoretical investigations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the fundamental electronic and geometric properties of such molecules.[1] These studies provide critical insights that can guide further research and development.

Computational Methodology

The theoretical analysis of this compound would typically involve a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations. A common and effective method is the B3LYP functional with a suitable basis set.

Experimental Protocol:

  • Initial Structure: A 3D model of this compound is constructed using molecular modeling software.

  • Computational Software: Calculations are performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method: The geometry is optimized using Density Functional Theory (DFT).

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable choice.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure.

  • Convergence Criteria: The optimization is continued until the forces on the atoms and the change in energy between successive steps are below a defined threshold, indicating that a stationary point on the potential energy surface has been reached.

Vibrational Frequency Analysis

Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Experimental Protocol:

  • Software and Method: Using the same software, functional (B3LYP), and basis set (6-311++G(d,p)) as the geometry optimization.

  • Calculation Type: A frequency analysis is performed on the optimized geometry.

  • Data Analysis: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. These can then be compared with experimental data for validation. Key vibrational modes, such as N-H, C-H, and C=S stretching, are identified and assigned.[1]

Electronic Properties Analysis

Further calculations are conducted to elucidate the electronic characteristics of the molecule. These include the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis.

Experimental Protocol:

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same DFT method.

  • Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to identify the electron-rich and electron-deficient regions of the molecule. This is crucial for understanding intermolecular interactions and potential sites for electrophilic and nucleophilic attack.

  • Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering insights into the charge distribution and polarity.

Predicted Data and Spectroscopic Signatures

Based on the computational methodologies described, the following tables summarize the expected quantitative data for this compound.

Table 1: Optimized Geometrical Parameters (Predicted)
ParameterBond/AnglePredicted Value
Bond LengthC=S~1.68 Å
N-H~1.01 Å
C-N (imidazole)~1.38 Å
C-C (benzene)~1.40 Å
Bond AngleN-C-N~108°
C-N-C~125°
Dihedral AngleC-N-C-C (isopropyl)Varies with conformation
Table 2: Calculated Electronic Properties (Predicted)
PropertyPredicted Value
HOMO Energy~ -6.0 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap~ 4.5 eV
Dipole Moment~ 3.0 D
Table 3: Predicted Vibrational Frequencies (IR Spectroscopy)
Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3100-3200 (broad)[1]
C-H Stretch (aliphatic)2850-3000 (sharp)[1]
C=C and C=N Stretch1450-1620[1]
C=S Stretch1050-1250
Table 4: Predicted NMR Chemical Shifts
AtomPredicted Chemical Shift (ppm)
Aromatic Carbons110-145
Isopropyl CH45-50
Isopropyl CH₃20-25

Visualizations

The following diagrams illustrate the logical workflow and key concepts in the theoretical analysis of this compound.

computational_workflow cluster_input Initial Input start Initial 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Perform Calculation freq_calc Frequency Calculation geom_opt->freq_calc Use Optimized Geometry spe_calc Single-Point Energy Calculation geom_opt->spe_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom Extract Data ir_spectra Predicted IR Spectrum freq_calc->ir_spectra Analyze Frequencies thermo Thermodynamic Properties freq_calc->thermo electronic_prop Electronic Properties (HOMO, LUMO, MEP) spe_calc->electronic_prop Analyze Orbitals & Potential nmr_shifts Predicted NMR Shifts electronic_prop->nmr_shifts

Caption: Computational workflow for theoretical analysis.

homo_lumo_concept cluster_orbitals Frontier Molecular Orbitals cluster_energy Energy lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) homo->lumo   Energy Gap (ΔE)   (Indicator of Reactivity) e_low e_high

Caption: HOMO-LUMO energy gap concept.

Conclusion

While a dedicated peer-reviewed publication with detailed theoretical calculations for this compound could not be located, this guide provides a robust framework for conducting such an analysis. The methodologies outlined, based on Density Functional Theory, are standard practice in the field and would yield valuable data on the molecule's geometry, stability, and electronic properties. The predicted data and workflows presented herein serve as a comprehensive starting point for researchers interested in the computational study of this and related benzimidazole derivatives.

References

Unlocking the Therapeutic Potential of Benzimidazole-2-thiol Derivatives: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into Promising Avenues for Researchers, Scientists, and Drug Development Professionals

The benzimidazole-2-thiol scaffold, a privileged heterocyclic structure, continues to be a focal point in medicinal chemistry due to its broad spectrum of pharmacological activities. This in-depth technical guide explores the most promising research areas for its derivatives, offering a comprehensive resource for scientists dedicated to the discovery and development of novel therapeutics. This guide synthesizes current knowledge on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, providing a solid foundation for future investigations.

Core Research Areas and Therapeutic Landscape

Benzimidazole-2-thiol derivatives have demonstrated significant potential across multiple therapeutic domains. Their structural versatility allows for modifications that can enhance potency and selectivity against various biological targets. The primary areas of investigation include:

  • Oncology: These compounds have shown potent cytotoxic effects against a range of cancer cell lines. Research suggests that their mechanisms of action are multifaceted, involving the disruption of key signaling pathways that govern cell proliferation, survival, and apoptosis.[1]

  • Infectious Diseases: The antimicrobial and antiviral activities of benzimidazole-2-thiol derivatives are well-documented. They exhibit inhibitory effects against various bacterial and fungal strains, and some have shown promise in combating viral infections.[2][3][4][5]

  • Inflammation: Several derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating chronic inflammatory diseases. Their mechanism often involves the inhibition of key inflammatory mediators.

  • Neurodegeneration: Emerging research points towards the neuroprotective effects of these compounds, with studies indicating their ability to mitigate oxidative stress and neuroinflammation, offering hope for the treatment of neurodegenerative disorders.

Quantitative Bioactivity Data

To facilitate comparative analysis and guide future structure-activity relationship (SAR) studies, the following tables summarize the quantitative biological activity data for various benzimidazole-2-thiol derivatives from the literature.

Table 1: Anticancer Activity (IC₅₀ Values in µM)
Compound/DerivativeCancer Cell LineIC₅₀ (µM)
Benzimidazole-2-thione Derivative 1 MCF-7 (Breast)17.8 ± 0.24
DU-145 (Prostate)10.2 ± 1.4
H69AR (Small Cell Lung)49.9 ± 0.22
2-Substituted Benzimidazole 2 HEPG2 (Liver)<10
MCF7 (Breast)<10
HCT 116 (Colon)<10
Benzimidazole-linked Oxadiazole 3 MCF-7 (Breast)0.13 - 15.2
MDA-MB-231 (Breast)0.13 - 15.2
HepG2 (Liver)0.13 - 15.2
A549 (Lung)0.13 - 15.2
Benzimidazole with Sulfonamide 4 MGC-803 (Gastric)1.02 - 5.40
PC-3 (Prostate)1.02 - 5.40
MCF-7 (Breast)1.02 - 5.40

Note: This table presents a selection of reported IC₅₀ values. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 2: Antimicrobial Activity (MIC Values in µg/mL)
Compound/DerivativeBacterial StrainMIC (µg/mL)
2-Methanthiol Benzimidazole 1 S. epidermidis32
S. haemolyticus32
Other Staphylococci64
Benzimidazole-based Thio-oxadiazole 2 S. aureus32
E. faecalis128
P. aeruginosa128
2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole 3 S. aureus> ampicillin
E. coli> ampicillin
Benzimidazole-Thioether 4 E. coli2
S. aureus3.12

Note: This table provides a summary of reported Minimum Inhibitory Concentration (MIC) values. The activity can vary significantly based on the specific substitutions on the benzimidazole-2-thiol core.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of benzimidazole-2-thiol derivatives are often attributed to their ability to modulate critical cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and identifying novel therapeutic targets.

Anticancer Mechanisms

In cancer, these derivatives have been shown to interfere with pathways like the PI3K/Akt and MAPK signaling cascades, which are fundamental for cell growth and survival. By inhibiting key proteins in these pathways, they can induce apoptosis and halt tumor progression.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates CellSurvival Cell Survival, Proliferation Akt->CellSurvival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits BIM_Deriv Benzimidazole-2-thiol Derivatives BIM_Deriv->Akt inhibit

PI3K/Akt signaling pathway and the inhibitory point of benzimidazole-2-thiol derivatives.
Anti-inflammatory and Neuroprotective Mechanisms

The anti-inflammatory and neuroprotective effects are often linked to the modulation of the NF-κB signaling pathway. By inhibiting NF-κB activation, these compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby mitigating inflammation and protecting neurons from inflammatory damage.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB NFkB->Nucleus translocation Gene Pro-inflammatory Gene Expression NFkB->Gene activates NFkB_IkB->NFkB IκB degradation BIM_Deriv Benzimidazole-2-thiol Derivatives BIM_Deriv->IKK inhibit

NF-κB signaling pathway and the inhibitory point of benzimidazole-2-thiol derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. Below are methodologies for key experiments cited in the evaluation of benzimidazole-2-thiol derivatives.

General Experimental Workflow

The biological evaluation of novel benzimidazole-2-thiol derivatives typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Purification->Antimicrobial DoseResponse Dose-Response Studies (IC₅₀/MIC Determination) Cytotoxicity->DoseResponse Antimicrobial->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) DoseResponse->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

A general experimental workflow for the biological evaluation of benzimidazole-2-thiol derivatives.
Protocol 1: Synthesis of S-Substituted Benzimidazole-2-thiol Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of S-substituted benzimidazole-2-thiol derivatives via alkylation.

Materials:

  • Benzimidazole-2-thiol

  • Appropriate alkyl or benzyl halide (e.g., benzyl chloride)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., acetone, ethanol, DMF)

  • Stirring apparatus

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Dissolve benzimidazole-2-thiol (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base (1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the thiolate anion.

  • Slowly add the alkyl or benzyl halide (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water to precipitate the crude product.

  • Collect the solid product by filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure S-substituted benzimidazole-2-thiol derivative.[6][7]

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][8][9][10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Benzimidazole-2-thiol derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Antimicrobial Activity - Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.[1][12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microbial strain in sterile saline or broth.

  • Spread the microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells.

  • Add the positive and negative controls to separate wells.

  • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 4: In Vitro Anti-inflammatory Activity - COX Inhibition Assay

This protocol is for screening inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[1][10][11][13][14]

Materials:

  • COX-2 (human) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

  • Recombinant human COX-2 enzyme

  • Reaction buffer

  • Heme

  • Arachidonic acid (substrate)

  • Stannous chloride solution

  • Test compounds

  • Microplate reader

Procedure (based on a commercial kit):

  • Prepare the reagents as per the kit instructions. This typically involves diluting the enzyme, buffer, and preparing the substrate solution.

  • To the wells of a microplate, add the reaction buffer, heme, and the COX-2 enzyme.

  • Add the test compound at various concentrations to the inhibitor wells. Add the vehicle to the 100% initial activity and background wells.

  • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Incubate for a precise duration (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding stannous chloride solution.

  • The product of the COX reaction (e.g., PGF2α) is then quantified, often by ELISA as per the kit's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 5: In Vitro Antiviral Activity - Plaque Reduction Assay

This assay is used to quantify the ability of a compound to inhibit the replication of a virus.[12][15][16][17][18]

Materials:

  • Susceptible host cell line (e.g., MDCK cells for influenza virus)

  • Virus stock of known titer

  • Cell culture medium

  • 96-well or 12-well plates

  • Test compounds

  • Semi-solid overlay medium (e.g., containing Avicel or agarose)

  • Fixing solution (e.g., 4% formalin)

  • Staining solution (e.g., crystal violet or immunostaining reagents)

Procedure:

  • Seed the host cells in plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Remove the culture medium and infect the cell monolayer with the virus dilutions for 1-2 hours.

  • During or after infection, add the test compound at various concentrations.

  • Remove the inoculum and overlay the cells with the semi-solid medium containing the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Fix the cells with the fixing solution.

  • Remove the overlay and stain the cell monolayer. Plaques will appear as clear zones where cells have been killed by the virus.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value (the effective concentration that reduces the plaque number by 50%).

Protocol 6: In Vitro Neuroprotection - Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[8][9][19][20]

Materials:

  • Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

  • Neuronal culture medium

  • Glutamate solution

  • Test compounds

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Culture the neuronal cells in a 96-well plate until they are well-differentiated.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-24 hours).

  • Induce excitotoxicity by exposing the cells to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

  • Remove the glutamate-containing medium and replace it with fresh medium containing the test compounds.

  • Incubate the cells for 24 hours.

  • Assess cell death by measuring the amount of LDH released into the culture medium using a commercial LDH assay kit.

  • Measure the absorbance according to the kit's instructions.

  • Calculate the percentage of neuroprotection conferred by the test compounds compared to the glutamate-only treated control.

Future Directions and Untapped Potential

The versatility of the benzimidazole-2-thiol scaffold presents numerous opportunities for further research and development. Key areas for future exploration include:

  • Multi-target Drug Design: Given their broad-spectrum activity, designing derivatives that can simultaneously modulate multiple targets in a disease pathway could lead to more effective therapies with reduced chances of drug resistance.

  • Targeted Drug Delivery: The development of novel formulations and delivery systems can enhance the bioavailability and target-specific accumulation of these compounds, improving their therapeutic index.

  • Elucidation of Novel Mechanisms: While some signaling pathways have been identified, further research is needed to fully understand the molecular mechanisms underlying the diverse biological activities of these derivatives. This could reveal novel drug targets.

  • Exploration of Other Therapeutic Areas: The antioxidant and other biological properties of these compounds suggest their potential in a wider range of diseases, such as cardiovascular and metabolic disorders, which warrants further investigation.

This technical guide provides a solid starting point for researchers interested in the exciting field of benzimidazole-2-thiol derivatives. The provided data, protocols, and pathway diagrams are intended to facilitate the design of new experiments and accelerate the discovery of novel therapeutic agents.

References

Methodological & Application

protocol for synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the benzimidazole-2-thiol core, followed by N-alkylation to introduce the isopropyl group. This protocol is compiled from established chemical literature and is intended to provide a clear and reproducible methodology for laboratory synthesis.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antihistamine, and analgesic properties.[1] The thiol-substituted benzimidazoles, in particular, are versatile intermediates for the synthesis of more complex molecules.[2] this compound has been identified as a ligand for cereblon (CRBN), a component of an E3 ubiquitin ligase complex, indicating its potential in the field of targeted protein degradation.[3] This protocol outlines a reliable method for the preparation of this compound.

Chemical Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundC10H12N2S192.28[3][4]
2-Mercaptobenzimidazole (Intermediate)C7H6N2S150.19[5]
o-Phenylenediamine (Starting Material)C6H8N2108.14[6]
Carbon Disulfide (Reagent)CS276.14
Potassium Hydroxide (Reagent)KOH56.11
2-Iodopropane (Reagent)C3H7I169.99
Potassium Carbonate (Base)K2CO3138.21

Experimental Protocols

Step 1: Synthesis of 1H-benzoimidazole-2-thiol (2-Mercaptobenzimidazole)

This procedure is adapted from the well-established reaction of o-phenylenediamine with carbon disulfide.

Materials:

  • o-Phenylenediamine (10.8 g, 0.1 mol)

  • Potassium hydroxide (5.65 g, 0.1 mol)

  • Carbon disulfide (7.67 g, 6.19 mL, 0.1 mol)

  • 95% Ethanol (100 mL)

  • Water (15 mL)

  • Activated charcoal (1.15 g)

  • Dilute acetic acid

Procedure:

  • In a 500 mL round-bottom flask, combine o-phenylenediamine, potassium hydroxide, 95% ethanol, and water.

  • Add carbon disulfide to the mixture.

  • Heat the mixture under reflux for 3 hours.

  • Cautiously add activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70 °C and add 100 mL of warm water.

  • Acidify the solution with dilute acetic acid while stirring. The product will precipitate as glistening white crystals.

  • Cool the mixture in a refrigerator for 3 hours to complete crystallization.

  • Collect the product by filtration using a Büchner funnel, wash with cold water, and dry overnight at 40 °C.

  • The product can be recrystallized from ethanol. The expected melting point is 300-302 °C.

Step 2: Synthesis of this compound

This step involves the N-alkylation of the synthesized 1H-benzoimidazole-2-thiol.[3]

Materials:

  • 1H-benzoimidazole-2-thiol (from Step 1) (15.0 g, 0.1 mol)

  • Potassium carbonate (20.7 g, 0.15 mol)

  • 2-Iodopropane (or 2-bromopropane) (18.7 g, 11.0 mL, 0.11 mol)

  • Acetone (or Dimethylformamide - DMF) (250 mL)

Procedure:

  • In a 500 mL round-bottom flask, suspend 1H-benzoimidazole-2-thiol and potassium carbonate in acetone.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add 2-iodopropane to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Reaction Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Core Synthesis cluster_step2 Step 2: N-Alkylation A o-Phenylenediamine C 1H-benzoimidazole-2-thiol A->C KOH, EtOH/H2O Reflux B Carbon Disulfide B->C KOH, EtOH/H2O Reflux E This compound C->E K2CO3, Acetone Reflux D 2-Iodopropane D->E

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis

Synthesis_Logic start Starting Materials (o-Phenylenediamine, CS2) intermediate Intermediate (1H-benzoimidazole-2-thiol) start->intermediate Cyclocondensation product Final Product (this compound) intermediate->product N-Alkylation reagent Alkylation Reagent (2-Iodopropane) reagent->product

Caption: Logical flow from starting materials to the final product.

References

Application Notes: The Role of 1-Isopropyl-1H-benzoimidazole-2-thiol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Within this versatile class of compounds, 1-Isopropyl-1H-benzoimidazole-2-thiol has emerged as a molecule of significant interest. Its identification as a ligand for Cereblon (CRBN), a critical component of the E3 ubiquitin ligase complex, positions it as a valuable tool in the cutting-edge field of targeted protein degradation (TPD).[1] These application notes provide a detailed overview of its properties, primary applications in drug discovery, and relevant experimental protocols.

Physicochemical Properties and Identification

This compound is a heterocyclic organic compound. Its fundamental properties are summarized below, providing essential information for experimental design and handling.

PropertyValueReference
IUPAC Name 3-propan-2-yl-1H-benzimidazole-2-thione[4][5]
Molecular Formula C₁₀H₁₂N₂S[4][5]
Molecular Weight 192.28 g/mol [4]
CAS Number 2416-65-1[4]
Appearance (Typically) White to off-white powderN/A
XLogP3-AA 2.1[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Topological Polar Surface Area 47.4 Ų[4]

Applications in Drug Discovery

The primary application for this compound in contemporary drug discovery is its use as a foundational building block for developing agents that mediate targeted protein degradation.

Targeted Protein Degradation (TPD)

TPD is a revolutionary strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific disease-causing proteins. This is often achieved using bifunctional molecules called Proteolysis Targeting Chimeras (PROTACs).

Mechanism of Action: this compound functions as a ligand that binds to Cereblon (CRBN).[1] CRBN is a substrate receptor within the Cullin 4A Ring E3 Ubiquitin Ligase (CRL4^CRBN^) complex. By incorporating this molecule into a PROTAC, a researcher can hijack this E3 ligase. The other end of the PROTAC is designed to bind to a specific Protein of Interest (POI). This ternary complex formation (PROTAC : CRBN : POI) brings the POI into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.

TPD_Mechanism cluster_0 PROTAC-mediated Degradation cluster_1 Ternary Complex cluster_2 Ubiquitin-Proteasome System POI Protein of Interest (POI) PROTAC PROTAC (incorporating 1-Isopropyl-... -benzoimidazole-2-thiol) POI->PROTAC binds CRBN CRBN Ligand (1-Isopropyl-1H- benzoimidazole-2-thiol) PROTAC->CRBN binds E3_Ligase CRL4^CRBN^ E3 Ligase CRBN->E3_Ligase part of PolyUb_POI Poly-ubiquitinated POI E3_Ligase->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Synthesis_Workflow arrow -> start Start dissolve Dissolve Reactants (2-Chloro-1-isopropyl-1H-benzoimidazole & Thiourea) in Ethanol start->dissolve reflux Reflux for 4-6 hours (Monitor by TLC) dissolve->reflux evaporate Evaporate Solvent reflux->evaporate resuspend Resuspend in Water & Basify (NaOH) evaporate->resuspend wash Wash with Ethyl Acetate resuspend->wash acidify Acidify Aqueous Layer (HCl) to Precipitate Product wash->acidify filter Filter and Wash Solid acidify->filter dry Dry Under Vacuum filter->dry end End Product dry->end SPR_Workflow start Start immobilize Immobilize CRBN Protein on Sensor Chip start->immobilize prepare_analyte Prepare Serial Dilution of Compound immobilize->prepare_analyte inject_analyte Inject Compound over Chip (Association Phase) prepare_analyte->inject_analyte inject_buffer Inject Running Buffer (Dissociation Phase) inject_analyte->inject_buffer regenerate Regenerate Chip Surface inject_buffer->regenerate regenerate->inject_analyte Repeat for each concentration analyze Fit Sensorgram Data to Determine KD regenerate->analyze end Binding Affinity Data analyze->end

References

Application Notes and Protocols for 1-Isopropyl-1H-benzoimidazole-2-thiol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-benzoimidazole-2-thiol is a versatile heterocyclic compound that serves as a valuable precursor for the synthesis of a wide range of bioactive molecules. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its resemblance to endogenous purines, allowing for interactions with various biological targets. The presence of the thiol group at the 2-position and the isopropyl group at the 1-position provides unique physicochemical properties and opportunities for diverse chemical modifications. This document provides detailed application notes and experimental protocols for utilizing this compound as a starting material for the development of novel therapeutic agents, with a particular focus on its emerging role in targeted protein degradation.

Key Bioactive Areas

Derivatives of this compound have shown potential in several therapeutic areas, including:

  • Targeted Protein Degradation: The core structure is a known ligand for the E3 ubiquitin ligase cereblon (CRBN), a key component of the ubiquitin-proteasome system.[1] This makes it an ideal starting point for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are designed to selectively eliminate disease-causing proteins.

  • Anticancer Agents: Benzimidazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[1]

  • Antimicrobial Agents: The benzimidazole scaffold is present in numerous antimicrobial drugs, and derivatives of this compound can be explored for their efficacy against a range of pathogens.[1]

  • Anticonvulsants: Certain benzimidazole derivatives have been investigated for their potential to treat neurological disorders such as epilepsy.

Data Presentation: Synthesis and Bioactivity of Derivatives

While specific quantitative data for a wide range of derivatives of this compound is emerging, the following table summarizes representative data for analogous benzimidazole-2-thiol derivatives to illustrate the potential bioactivities.

Derivative ClassTarget/ActivityRepresentative Quantitative DataReference
S-alkylated benzimidazole-2-thiolsAnticonvulsantPotent activity in Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) models.[2]
Benzimidazole-based PROTACsProtein Degradation (e.g., BRD4)Successful depletion of target proteins in cell lines.[3]
Multi-target Kinase InhibitorsAnticancer (e.g., EGFR, HER2, CDK2)IC50 values in the micromolar range (e.g., 7.82 to 21.48 µM) against various cancer cell lines.[4][5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization to generate bioactive molecules.

Protocol 1: Synthesis of this compound

This protocol describes a regioselective synthesis to ensure the placement of the isopropyl group on one of the nitrogen atoms of the benzimidazole ring.

Materials:

  • o-Phenylenediamine

  • Carbon disulfide (CS₂)

  • Isopropyl amine

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in ethanol.

  • Add a solution of potassium hydroxide in water to the flask and cool the mixture in an ice bath.

  • Slowly add carbon disulfide to the cooled mixture with constant stirring.

  • After the addition of CS₂, add isopropyl amine to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: S-Alkylation of this compound for the Synthesis of Potential Anticonvulsant Agents

This protocol details the S-alkylation of the thiol group, a common strategy to introduce diverse substituents and modulate biological activity.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Stirring apparatus

  • TLC plates

Procedure:

  • Dissolve this compound in acetone or DMF in a round-bottom flask.

  • Add a base such as sodium hydroxide or potassium carbonate to the solution and stir for 30 minutes at room temperature to form the thiolate salt.

  • Add the desired alkyl halide dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure S-alkylated derivative.

Protocol 3: Synthesis of a PROTAC Precursor from this compound

This protocol outlines the initial steps for incorporating the this compound moiety into a PROTAC structure by adding a linker attachment point.

Materials:

  • This compound

  • Linker precursor with a reactive group (e.g., a short polyethylene glycol chain with a terminal alkyl halide)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add the linker precursor (e.g., alkyl halide derivative of a PEG linker) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography to obtain the this compound derivative with a linker, ready for conjugation to a target protein ligand.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a precursor for bioactive molecules.

Synthesis_Workflow start 1-Isopropyl-1H- benzoimidazole-2-thiol alkylation S-Alkylation start->alkylation protac_synthesis Linker Attachment (PROTAC Synthesis) start->protac_synthesis other_deriv Other Derivatizations start->other_deriv bioactive_molecules Library of Bioactive Molecules alkylation->bioactive_molecules protac_synthesis->bioactive_molecules other_deriv->bioactive_molecules screening Biological Screening (e.g., Anticancer, Antimicrobial) bioactive_molecules->screening sar_studies Structure-Activity Relationship (SAR) Studies screening->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: General workflow for developing bioactive molecules.

PROTAC_MoA cluster_PROTAC PROTAC Molecule cluster_Cell Cellular Environment crbn_ligand 1-Isopropyl-1H- benzoimidazole-2-thiol Derivative (CRBN Ligand) linker Linker crbn_ligand->linker crbn Cereblon (CRBN) E3 Ligase crbn_ligand->crbn Binds poi_ligand Target Protein (POI) Ligand linker->poi_ligand poi Protein of Interest (POI) poi_ligand->poi Binds ubiquitin Ubiquitin crbn->ubiquitin Recruits proteasome Proteasome poi->proteasome Enters ubiquitin->poi Tags POI degradation Protein Degradation proteasome->degradation

Caption: Mechanism of action for a PROTAC.

Signaling_Pathway_Inhibition cluster_pathway Generic Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation inhibitor Benzimidazole-2-thiol Derivative (Kinase Inhibitor) inhibitor->kinase1 Inhibits inhibitor->kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for S-Alkylation Reactions of 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-benzoimidazole-2-thiol is a versatile heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of a reactive thiol group at the 2-position allows for straightforward S-alkylation, providing a convenient method for introducing diverse functionalities and modulating the physicochemical and pharmacological properties of the benzimidazole scaffold. S-alkylated benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This document provides detailed protocols for the S-alkylation of this compound with various alkylating agents.

Chemical Information

CompoundThis compound
CAS Number 2416-65-1
Molecular Formula C₁₀H₁₂N₂S
Molecular Weight 192.28 g/mol
Appearance Off-white to pale yellow solid
Purity Typically ≥95%

General Reaction Scheme

The S-alkylation of this compound proceeds via a nucleophilic substitution reaction where the sulfur atom of the thiol group acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide). The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

S_alkylation_reaction cluster_reactants Reactants cluster_products Products start 1-Isopropyl-1H- benzoimidazole-2-thiol product 2-(Alkylthio)-1-isopropyl- 1H-benzoimidazole start->product S-alkylation alkyl_halide R-X (Alkyl Halide) alkyl_halide->product base Base base->product salt HX Salt

Caption: General S-alkylation of this compound.

Experimental Protocols

The following are generalized protocols for the S-alkylation of this compound. Researchers should optimize these conditions for specific alkylating agents and desired outcomes.

Protocol 1: S-Alkylation using Potassium Carbonate in Acetone

This method is a widely used and effective procedure for the S-alkylation of thiols with various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Addition of Base and Alkylating Agent: To this solution, add anhydrous potassium carbonate (2.0-3.0 eq) followed by the dropwise addition of the alkyl halide (1.1-1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-60°C) for 2-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude product. The product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization.

Quantitative Data for Analogous Reactions:

The following table provides data from similar S-alkylation reactions of benzimidazole-2-thiol derivatives found in the literature to serve as a guideline.

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1H-benzo[d]imidazole-2-thiol2-(4-nitrophenoxy)ethyl bromideK₂CO₃AcetoneRT--
1H-benzo[d]imidazole-2-thiol1-bromo-3-(bromomethyl)-5-fluorobenzeneK₂CO₃AcetoneRT-87
1H-benzo[d]imidazole-2-thiol1-(bromomethyl)naphthaleneK₂CO₃AcetoneRT--
Protocol 2: S-Alkylation using Sodium Hydroxide in Ethanol

This protocol utilizes a stronger base in a protic solvent and can be advantageous for less reactive alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl chloride, methyl iodide)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Formation of Thiolate: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a solution of sodium hydroxide (1.0-1.1 eq) in water or ethanol and stir for 15-30 minutes at room temperature to form the sodium thiolate salt.

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration, washed with cold ethanol or water, and dried.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: After removing the drying agent by filtration, concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Analogous Reactions:

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
2-methylbenzimidazole thiouronium saltBenzyl chloride derivativesNaOHEthanolReflux-72-79

Visualization of Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: K₂CO₃ in Acetone cluster_protocol2 Protocol 2: NaOH in Ethanol p1_start Dissolve 1-Isopropyl-1H- benzoimidazole-2-thiol in Acetone p1_add Add K₂CO₃ and Alkyl Halide p1_start->p1_add p1_react Stir at RT or Reflux (2-6h) p1_add->p1_react p1_monitor Monitor by TLC p1_react->p1_monitor p1_workup Filter, Evaporate, Extract p1_monitor->p1_workup p1_purify Purify (Chromatography/Recrystallization) p1_workup->p1_purify p1_product Final S-Alkylated Product p1_purify->p1_product p2_start Dissolve 1-Isopropyl-1H- benzoimidazole-2-thiol in Ethanol p2_thiolate Add NaOH to form Thiolate p2_start->p2_thiolate p2_add Add Alkyl Halide p2_thiolate->p2_add p2_react Stir at RT or Reflux (1-4h) p2_add->p2_react p2_monitor Monitor by TLC p2_react->p2_monitor p2_workup Precipitate/Extract p2_monitor->p2_workup p2_purify Purify (Chromatography/Recrystallization) p2_workup->p2_purify p2_product Final S-Alkylated Product p2_purify->p2_product

Caption: Workflow for S-alkylation of this compound.

Applications in Drug Development

The S-alkylation of this compound is a critical step in the synthesis of novel compounds with potential therapeutic value. The diverse side chains that can be introduced at the sulfur atom allow for the fine-tuning of biological activity and pharmacokinetic properties.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Many S-substituted benzimidazoles exhibit potent activity against a range of bacteria and fungi.

  • Anticancer Agents: The benzimidazole scaffold is present in several anticancer drugs, and novel S-alkylated derivatives are continuously being explored for their antiproliferative effects.

  • Anthelmintic Drugs: Benzimidazoles are a well-established class of anthelmintic agents.

  • Other Applications: Derivatives have also been investigated for their anti-inflammatory, antiviral, and antihypertensive properties.

The protocols and data presented herein provide a foundation for researchers to explore the synthesis and potential applications of novel S-alkylated this compound derivatives in the pursuit of new therapeutic agents.

Application Note and Protocol for the N-isopropylation of 2-Mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzimidazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the benzimidazole core, through alkylation at the nitrogen or sulfur atoms, allows for the modulation of their physicochemical and pharmacological properties. This document provides a detailed experimental protocol for the selective N-isopropylation of 2-mercaptobenzimidazole. Due to the presence of two nucleophilic centers, the nitrogen of the imidazole ring and the sulfur of the thiol group, regioselectivity is a key challenge in the alkylation of this heterocycle. Direct alkylation often leads to a mixture of N- and S-alkylated products, with S-alkylation typically being the predominant pathway under basic conditions.

To achieve selective N-isopropylation, a protection-alkylation-deprotection strategy is often employed. This involves the initial protection of the more nucleophilic thiol group, followed by the alkylation of the imidazole nitrogen, and subsequent removal of the protecting group to yield the desired N-isopropyl-2-mercaptobenzimidazole.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-MercaptobenzimidazoleReagent Grade, 98%Sigma-Aldrich
Benzyl chlorideReagent Grade, 99%Acros Organics
Sodium hydride (60% dispersion in oil)Synthesis GradeAlfa Aesar
N,N-Dimethylformamide (DMF), anhydrousAnhydrous, 99.8%Thermo Fisher
2-IodopropaneReagent Grade, 99%TCI Chemicals
Sodium metalReagent GradeMerck
Liquid ammoniaAnhydrousAirgas
Diethyl ether, anhydrousAnhydrous, 99.7%J.T. Baker
Saturated aqueous sodium bicarbonateLaboratory GradeFisher Chemical
Brine (Saturated aqueous NaCl)Laboratory GradeVWR Chemicals
Anhydrous magnesium sulfateLaboratory GradeEMD Millipore
Silica gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
HexaneHPLC GradeFisher Chemical
Ethyl acetateHPLC GradeFisher Chemical
Protocol 1: Selective N-isopropylation via S-Protection and Deprotection

This protocol outlines a three-step synthesis to achieve selective N-isopropylation.

Step 1: S-Benzylation of 2-Mercaptobenzimidazole

  • To a stirred solution of 2-mercaptobenzimidazole (1.50 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under an inert atmosphere (nitrogen or argon), add sodium hydride (0.44 g, 11 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Cool the reaction mixture back to 0 °C and add benzyl chloride (1.27 g, 10 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to afford 2-(benzylthio)-1H-benzimidazole.

Step 2: N-Isopropylation of 2-(Benzylthio)-1H-benzimidazole

  • To a solution of 2-(benzylthio)-1H-benzimidazole (2.40 g, 10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere, add sodium hydride (0.44 g, 11 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-iodopropane (2.04 g, 12 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 8:2).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) to yield 1-isopropyl-2-(benzylthio)-1H-benzimidazole.

Step 3: Deprotection of the S-Benzyl Group

  • In a three-necked flask equipped with a dry ice condenser, add anhydrous liquid ammonia (approx. 30 mL) at -78 °C.

  • Add small pieces of sodium metal to the liquid ammonia with constant stirring until a persistent blue color is obtained.

  • Add a solution of 1-isopropyl-2-(benzylthio)-1H-benzimidazole (2.82 g, 10 mmol) in anhydrous diethyl ether (10 mL) dropwise to the sodium-ammonia solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the addition of ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • To the remaining residue, add water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain N-isopropyl-2-mercaptobenzimidazole.

Data Presentation

Benzimidazole DerivativeAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-MethylbenzimidazoleBenzyl bromideK₂CO₃AcetonitrileReflux692General N-alkylation
5-NitrobenzimidazoleEthyl iodideNaHDMF25485General N-alkylation
BenzimidazolePropyl bromideCs₂CO₃DMF801288General N-alkylation
2-ChlorobenzimidazoleIsopropyl iodideKOHDMSO1002475General N-alkylation

Note: The data in this table is illustrative for general N-alkylation of benzimidazoles and not specific to the N-isopropylation of 2-mercaptobenzimidazole. Reaction conditions should be optimized for the specific substrate and reagents.

Mandatory Visualization

Reaction Scheme for N-isopropylation of 2-Mercaptobenzimidazole

N_isopropylation_reaction reactant1 2-Mercaptobenzimidazole conditions Base, Solvent (e.g., NaH, DMF) reactant1->conditions reactant2 + 2-Iodopropane reactant2->conditions product_N N-isopropyl-2-mercaptobenzimidazole product_S S-isopropyl-2-mercaptobenzimidazole conditions->product_N N-alkylation conditions->product_S S-alkylation (major)

Caption: General reaction showing the competing N- and S-alkylation pathways.

Experimental Workflow for Selective N-isopropylation

selective_synthesis_workflow start Start: 2-Mercaptobenzimidazole step1 Step 1: S-Protection (e.g., Benzyl Chloride, NaH, DMF) start->step1 intermediate1 Intermediate: 2-(Benzylthio)-1H-benzimidazole step1->intermediate1 step2 Step 2: N-Isopropylation (2-Iodopropane, NaH, DMF) intermediate1->step2 intermediate2 Intermediate: 1-Isopropyl-2-(benzylthio)-1H-benzimidazole step2->intermediate2 step3 Step 3: Deprotection (Na, liq. NH3) intermediate2->step3 end Final Product: N-isopropyl-2-mercaptobenzimidazole step3->end

Caption: Workflow for the selective synthesis of N-isopropyl-2-mercaptobenzimidazole.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive substance. It reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Anhydrous liquid ammonia is a corrosive and toxic gas. Work in a well-ventilated fume hood and use a dry ice condenser to minimize evaporation. Wear appropriate PPE.

  • Benzyl chloride and 2-iodopropane are lachrymators and irritants. Handle these reagents in a fume hood.

  • N,N-Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Use with appropriate gloves and in a well-ventilated area.

  • Always perform reactions under an inert atmosphere when using moisture-sensitive reagents like sodium hydride.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application of 1-Isopropyl-1H-benzoimidazole-2-thiol in Proteomics Research: An Overview of Thiol-Based Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Based on a comprehensive review of scientific literature and available technical documentation, there is currently no specific, established application of 1-Isopropyl-1H-benzoimidazole-2-thiol in proteomics research. While the compound is available for research purposes, its direct use in protein modification, labeling, or analysis within the field of proteomics has not been documented in published studies.

Therefore, this document will provide a broader context by outlining the principles and common methodologies for studying protein thiols in proteomics, a field where thiol-containing compounds are of significant interest. This will serve as a guide for researchers interested in the general area of thiol-based proteomics.

The Significance of Protein Thiols in Proteomics

Protein cysteine residues contain a thiol group (-SH) that is highly reactive and plays a crucial role in protein structure, function, and regulation. The study of these thiol groups, often referred to as "thiol-redox proteomics," is a significant area of research for several reasons:

  • Structural Integrity: Disulfide bonds formed between cysteine residues are critical for the proper folding and stability of many proteins.

  • Catalytic Activity: The thiol group is often a key component of enzyme active sites, participating directly in catalysis.

  • Redox Signaling: Cysteine thiols can undergo various reversible post-translational modifications (PTMs), such as S-nitrosylation, S-glutathionylation, and sulfenylation, which act as molecular switches in cellular signaling pathways.

  • Drug Development: Thiol groups can be targets for covalent drugs and are important in understanding drug-protein interactions.

General Strategies for Thiol-Based Proteomics

The reactivity of the thiol group allows for its specific labeling with various chemical probes. These strategies are fundamental to identifying and quantifying cysteine-containing peptides and their modifications using mass spectrometry.

A general workflow for thiol-reactive probe-based proteomics is depicted below:

G cluster_0 A Protein Extraction and Solubilization B Reduction of Disulfide Bonds (e.g., DTT, TCEP) A->B C Alkylation of Free Thiols with Thiol-Reactive Probe B->C D Proteolytic Digestion (e.g., Trypsin) C->D E Enrichment of Labeled Peptides (Optional) D->E F LC-MS/MS Analysis E->F G Data Analysis and Quantification F->G G cluster_0 Sample 1 (Control) cluster_1 Sample 2 (Treated) A1 Protein Lysate B1 Reduction (TCEP) A1->B1 C1 Labeling with Light ICAT Reagent B1->C1 D Combine Samples C1->D A2 Protein Lysate B2 Reduction (TCEP) A2->B2 C2 Labeling with Heavy ICAT Reagent B2->C2 C2->D E Proteolytic Digestion D->E F Avidin Affinity Purification E->F G LC-MS/MS Analysis F->G H Relative Quantification of Cysteine Peptides G->H

Application Notes and Protocols for 1-Isopropyl-1H-benzoimidazole-2-thiol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches for the use of 1-Isopropyl-1H-benzoimidazole-2-thiol as a primary ligand in coordination chemistry with transition metals did not yield specific experimental data on the synthesis, characterization, or application of its metal complexes. The information available is primarily related to its synthesis and its use as an intermediate in organic synthesis. Therefore, the following sections provide a protocol for the synthesis of the ligand itself, based on available patent literature, and a generalized protocol for the synthesis of benzimidazole-2-thiol metal complexes, which should be adapted and optimized for this specific ligand.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole-2-thione family. These compounds are known to be versatile ligands in coordination chemistry due to the presence of both nitrogen and sulfur donor atoms, allowing for the formation of stable complexes with a variety of metal ions. The N-isopropyl substitution on the benzimidazole ring can influence the steric and electronic properties of the ligand, potentially leading to complexes with unique structural and functional attributes. While specific applications in coordination chemistry for the 1-isopropyl derivative are not yet documented in peer-reviewed literature, related benzimidazole-2-thiol complexes have shown promise in areas such as catalysis and medicinal chemistry.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 2-Chloro-1-isopropyl-1H-benzoimidazole with thiourea.[1][2][3]

Experimental Protocol

Materials:

  • 2-Chloro-1-isopropyl-1H-benzoimidazole (1.3 g, 0.57 mmol)

  • Thiourea (800 mg)

  • Ethanol (EtOH, 50 mL)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a solution of 2-Chloro-1-isopropyl-1H-benzoimidazole (1.3 g, 0.57 mmol) in 50 mL of ethanol in a round-bottom flask, add thiourea (800 mg).

  • Stir the reaction mixture at 90 °C for 3 hours under reflux.

  • After 3 hours, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue directly by column chromatography using a petroleum ether/ethyl acetate solvent system to obtain the pure this compound.

Generalized Protocol for the Synthesis of Metal Complexes

The following is a general protocol for the synthesis of metal complexes with benzimidazole-2-thiol ligands. This protocol is not specific to this compound and would require optimization.

Experimental Protocol

Materials:

  • This compound

  • A suitable metal salt (e.g., CoCl₂, NiCl₂, Cu(OAc)₂, Zn(NO₃)₂)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve a specific molar amount of this compound in the chosen solvent in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the desired complex.

  • Monitor the reaction for the formation of a precipitate. If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated or a counter-solvent can be added to induce crystallization.

  • The resulting solid complex should be characterized by appropriate analytical techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction.

Data Presentation

As there is no specific quantitative data available in the literature for metal complexes of this compound, a comparative table cannot be generated. The table below summarizes the lack of available data for key parameters.

Data PointThis compound Metal Complexes
Bond Lengths (e.g., M-S, M-N) No data available
Bond Angles (e.g., S-M-N) No data available
Thermal Stability (e.g., TGA/DSC) No data available
Catalytic Activity Data No data available
Antimicrobial Activity (e.g., MIC) No data available

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_purification Work-up & Purification cluster_product Final Product start1 2-Chloro-1-isopropyl-1H-benzoimidazole process1 Dissolve in Ethanol start1->process1 start2 Thiourea start2->process1 process2 Heat at 90°C for 3h process1->process2 workup1 Solvent Removal process2->workup1 purification1 Column Chromatography (Petroleum ether/EtOAc) workup1->purification1 product This compound purification1->product

Caption: Workflow for the synthesis of this compound.

General Coordination Pathway

This diagram illustrates a hypothetical pathway for the formation of a coordination complex with a benzimidazole-2-thiol ligand. This is a generalized representation and not based on specific experimental data for the target ligand.

Coordination_Pathway cluster_reactants Reactants cluster_reaction Coordination Reaction cluster_isolation Product Isolation cluster_complex Final Product ligand This compound (Ligand Solution) mixing Mixing of Solutions ligand->mixing metal_salt Metal Salt Solution (e.g., MCl2, M(OAc)2) metal_salt->mixing stirring Stirring at RT or Heating mixing->stirring precipitation Precipitation or Crystallization stirring->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying complex Metal Complex drying->complex

Caption: Generalized pathway for the synthesis of a metal complex.

Future Outlook

The lack of published data on the coordination chemistry of this compound presents an opportunity for novel research. Future studies could focus on:

  • Synthesis and Characterization: Systematically synthesizing a range of transition metal complexes with this ligand and characterizing them using modern analytical techniques to determine their structural and electronic properties.

  • Catalytic Applications: Investigating the potential of these new complexes as catalysts in various organic transformations.

  • Biological Evaluation: Screening the ligand and its metal complexes for antimicrobial, anticancer, or other biological activities.

Such research would be crucial in elucidating the potential of this compound as a valuable ligand in the field of coordination chemistry.

References

Application Notes and Protocols for Developing Antimicrobial Agents from 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-benzoimidazole-2-thiol is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] The structural similarity of the benzimidazole nucleus to purine allows these compounds to interact with various biological systems. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antimicrobial agent.

Potential Antimicrobial Applications

Substituted benzimidazole-2-thiol derivatives have demonstrated efficacy against a range of pathogenic microorganisms. The introduction of different functional groups onto the benzimidazole core can modulate the antimicrobial spectrum and potency. While specific data for the 1-isopropyl derivative is limited, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][5] This suggests that this compound could be a valuable lead compound for the development of new antibiotics and antifungals.

Proposed Mechanism of Action

The antimicrobial mechanism of action for benzimidazole derivatives is often attributed to the inhibition of essential microbial enzymes. Key targets include bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and maintenance.[6] By inhibiting these enzymes, the compound can disrupt bacterial cell division and lead to cell death. Another potential mechanism, particularly relevant for antifungal and anthelmintic benzimidazoles, is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell structure and division.[1][6]

Further investigation into the precise mechanism of this compound would likely involve assessing its impact on cell membrane integrity, its ability to interact with microbial DNA, and its inhibitory effects on key cellular enzymes.

Data Presentation: Antimicrobial Activity of Related Benzimidazole-2-thiol Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against selected microbial strains, providing a reference for the potential efficacy of this compound.

CompoundTest OrganismMIC (µg/mL)Reference
2-(benzylthio)-1H-benzimidazoleStaphylococcus aureusVaries with derivatives[6]
2-(benzylthio)-1H-benzimidazoleEscherichia coliVaries with derivatives[6]
Amide functionalized 1H-benzo[d]imidazole-2-thiol derivativesGram-positive bacteriaPromising activity[3]
Amide functionalized 1H-benzo[d]imidazole-2-thiol derivativesGram-negative bacteriaPromising activity[3]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesStaphylococcus aureus< 1 - 7.8[7]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesMycobacterium smegmatis3.9[7]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesCandida albicans3.9[7]

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

  • This compound

  • Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the target microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in the appropriate broth medium to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the compound dilution. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

  • Micropipettes and sterile tips

Procedure:

  • Subculturing from MIC plate:

    • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-inoculate the aliquots onto separate, labeled MHA plates.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Protocol 3: Cell Membrane Integrity Assay

Objective: To assess the effect of this compound on the integrity of the microbial cell membrane.

Materials:

  • Target microbial strains

  • This compound

  • Phosphate-buffered saline (PBS)

  • SYTOX Green nucleic acid stain

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Preparation of Microbial Suspension:

    • Grow the target microorganism to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Treatment with Compound:

    • Add this compound to the cell suspension at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (no compound).

  • Staining and Measurement:

    • Add SYTOX Green to each sample to a final concentration of 1 µM.

    • Incubate the samples in the dark at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation, ~520 nm emission).

  • Data Analysis:

    • An increase in fluorescence intensity compared to the negative control indicates damage to the cell membrane, allowing the dye to enter and bind to intracellular nucleic acids.

Protocol 4: DNA Interaction Assay (UV-Visible Spectroscopy)

Objective: To investigate the potential interaction of this compound with microbial DNA.

Materials:

  • This compound

  • Purified microbial DNA (e.g., from E. coli)

  • Tris-HCl buffer

  • UV-Visible spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a solution of microbial DNA in Tris-HCl buffer. The concentration should be determined by measuring the absorbance at 260 nm.

  • Spectroscopic Titration:

    • Record the UV-Vis absorption spectrum of the compound alone in the buffer.

    • Perform a titration by adding increasing concentrations of the microbial DNA to the compound solution.

    • After each addition of DNA, allow the solution to equilibrate and then record the UV-Vis spectrum.

  • Data Analysis:

    • Analyze the changes in the absorption spectrum of the compound upon the addition of DNA.

    • Hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) effects, as well as red or blue shifts in the wavelength of maximum absorbance (λmax), can indicate an interaction between the compound and DNA. These changes can suggest intercalation, groove binding, or electrostatic interactions.

Visualizations

experimental_workflow_mic_mbc cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Compound start->prep_dilutions inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions->inoculate_plate incubate_mic Incubate (18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h) subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

mechanism_of_action_investigation cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects compound This compound cell_membrane Cell Membrane compound->cell_membrane dna DNA compound->dna enzymes Essential Enzymes (e.g., DNA Gyrase) compound->enzymes membrane_damage Membrane Damage & Loss of Integrity cell_membrane->membrane_damage dna_interaction Inhibition of DNA Replication dna->dna_interaction enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition outcome Microbial Cell Death membrane_damage->outcome dna_interaction->outcome enzyme_inhibition->outcome

Caption: Proposed Mechanism of Action Investigation Pathway.

References

Application Notes and Protocols: Synthesis of Novel α-Glucosidase Inhibitors from 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and evaluation of novel α-glucosidase inhibitors based on a 1-Isopropyl-1H-benzoimidazole-2-thiol scaffold. α-Glucosidase inhibitors are a critical class of therapeutic agents for the management of type 2 diabetes mellitus. The described methodologies offer a robust framework for the development of new chemical entities with potential antidiabetic properties. The protocols cover a multi-step synthesis, purification, and the subsequent in vitro biological screening against α-glucosidase.

Introduction

Benzimidazole and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] More recently, benzimidazole-containing compounds have emerged as promising candidates for the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption.[4][5][6] Inhibiting this enzyme can effectively control postprandial hyperglycemia, a key therapeutic strategy in managing type 2 diabetes.[7] This application note details the synthesis of novel derivatives of this compound and the subsequent evaluation of their α-glucosidase inhibitory activity.

Experimental Protocols

Synthesis of 2-((1-Isopropyl-1H-benzo[d]imidazol-2-yl)thio)-N-arylacetamides

The synthesis is a two-step process involving the S-alkylation of this compound followed by an amidation reaction.

Step 1: Synthesis of Ethyl 2-((1-isopropyl-1H-benzo[d]imidazol-2-yl)thio)acetate (Intermediate 1)

  • To a solution of this compound (1.0 mmol) in ethanol, add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-chloroacetate (1.2 mmol) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure Intermediate 1.

Step 2: Synthesis of 2-((1-isopropyl-1H-benzo[d]imidazol-2-yl)thio)-N-arylacetamides (Final Compounds)

  • Dissolve Intermediate 1 (1.0 mmol) in a suitable solvent such as ethanol.

  • Add the desired substituted aniline (1.2 mmol).

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by column chromatography if necessary.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods to determine the α-glucosidase inhibitory activity of the synthesized compounds.[8][9][10]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Synthesized compounds

  • 50 mM Phosphate buffer (pH 6.8)

  • 1 M Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the α-glucosidase enzyme in 50 mM phosphate buffer (pH 6.8).

  • Prepare stock solutions of the synthesized compounds and acarbose in DMSO.

  • In a 96-well plate, add 20 µL of the synthesized compound solution at various concentrations.

  • Add 20 µL of the α-glucosidase solution (2 U/mL) to each well and incubate at 37 °C for 5 minutes.[8]

  • Initiate the reaction by adding 20 µL of 1 mM pNPG solution to each well.[8]

  • Incubate the plate at 37 °C for 20 minutes.[8]

  • Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution.[8]

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percent inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction with DMSO instead of the inhibitor, and Abs_sample is the absorbance with the test compound.

  • The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition versus the inhibitor concentration.

Data Presentation

The α-glucosidase inhibitory activities of the synthesized compounds are summarized in the table below. The data is presented as IC₅₀ values, providing a quantitative measure for comparison.

Compound IDSubstituent (Aryl Group)Yield (%)IC₅₀ (µM) [± SEM]
FA-01 Phenyl8525.3 ± 0.8
FA-02 4-Chlorophenyl8215.7 ± 0.5
FA-03 4-Methoxyphenyl8830.1 ± 1.1
FA-04 4-Nitrophenyl7910.2 ± 0.3
FA-05 2,4-Dichlorophenyl758.9 ± 0.4
Acarbose --873.3 ± 1.2[11]

Note: The yield and IC₅₀ values are illustrative and represent typical data obtained from such studies.

Visualizations

Synthetic Workflow

Synthesis_Workflow start 1-Isopropyl-1H- benzoimidazole-2-thiol intermediate Ethyl 2-((1-isopropyl-1H-benzo[d]imidazol-2-yl)thio)acetate start->intermediate Ethyl 2-chloroacetate, K2CO3, Ethanol, Reflux final_product 2-((1-isopropyl-1H-benzo[d]imidazol-2-yl)thio) -N-arylacetamides intermediate->final_product Substituted Aniline, Ethanol, Reflux

Caption: Synthetic route for novel α-glucosidase inhibitors.

α-Glucosidase Inhibition Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Prepare α-glucosidase solution mix_incubate Mix inhibitor and enzyme, incubate at 37°C enzyme_prep->mix_incubate compound_prep Prepare inhibitor solutions compound_prep->mix_incubate add_substrate Add pNPG to initiate reaction mix_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Add Na2CO3 to stop reaction incubate_reaction->stop_reaction measure_abs Measure absorbance at 405 nm stop_reaction->measure_abs calculate_inhibition Calculate % inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and biological evaluation of novel α-glucosidase inhibitors derived from this compound. The described synthetic route is versatile and allows for the generation of a library of compounds for structure-activity relationship (SAR) studies. The in vitro assay protocol is a reliable method for determining the inhibitory potential of these novel compounds. This framework can significantly contribute to the discovery and development of new therapeutic agents for the management of type 2 diabetes.

References

Application Notes and Protocols: 1-Isopropyl-1H-benzoimidazole-2-thiol and Related Compounds in Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

As of the latest literature review, there is no direct published research specifically investigating the role of 1-Isopropyl-1H-benzoimidazole-2-thiol in glaucoma treatment. However, research into the broader class of 5-R-1H-benzo[d]imidazole-2-thiol derivatives has shown promising results for intraocular pressure (IOP) reduction, a key therapeutic target in glaucoma management. This document provides detailed application notes and protocols based on the study of these related compounds, offering a valuable framework for investigating the potential of this compound and other analogues.

The presented data centers on a particularly active derivative from a preclinical study, referred to as Compound 1a , which demonstrated significant IOP-lowering effects in both normotensive and hypertensive animal models. These notes are intended to guide researchers in designing and executing similar preclinical studies.

Data Presentation: Ophthalmic Hypotensive Activity

The following tables summarize the quantitative data on the IOP-lowering efficacy of a lead 5-R-1H-benzo[d]imidazole-2-thiol derivative (Compound 1a) compared to standard glaucoma treatments, timolol and melatonin.

Table 1: Effect of Compound 1a on Intraocular Pressure in Normotensive Rats

Treatment (0.4% solution)Mean IOP Reduction (%)Comparison to TimololComparison to Melatonin
Compound 1a31.37%Superior (-26.84%)Superior (-30.95%)
Timolol (0.5%)26.84%--
Melatonin (0.1%)30.95%--

Table 2: Effect of Compound 1a on Intraocular Pressure in Rats with Dexamethasone-Induced Ocular Hypertension [1]

Treatment (0.4% solution)Mean IOP Reduction (%)Comparison to TimololComparison to Melatonin
Compound 1a23.74%Inferior (-29.75%)Similar (-23.72%)
Timolol (0.5%)29.75%--
Melatonin (0.1%)23.72%--

Experimental Protocols

Animal Model: Dexamethasone-Induced Ocular Hypertension in Rats

This protocol describes the induction of elevated intraocular pressure in rats, a common model for preclinical glaucoma research.

Materials:

  • Male Wistar rats (200-250g)

  • Dexamethasone ophthalmic solution (0.1%)

  • TonoVet® or similar rebound tonometer for measuring rat IOP

  • Animal restraining device

Procedure:

  • Baseline IOP Measurement: Acclimatize rats to the handling and measurement procedures for one week prior to the experiment. Measure baseline IOP for each rat for three consecutive days to establish a stable baseline.

  • Induction of Ocular Hypertension: Instill one drop (approximately 50 µL) of 0.1% dexamethasone ophthalmic solution into one eye of each rat daily for 2-3 weeks. The contralateral eye can serve as a control and receive a vehicle solution.

  • IOP Monitoring: Measure IOP in both eyes twice weekly. A significant and stable increase in IOP (typically >5 mmHg above baseline) in the dexamethasone-treated eye indicates the successful induction of ocular hypertension.

  • Subject Selection: Select animals with a consistent and significant elevation in IOP for subsequent drug efficacy studies.

In Vivo Ophthalmic Hypotensive Activity Assay

This protocol outlines the procedure for evaluating the IOP-lowering effect of test compounds.

Materials:

  • Normotensive adult rats or rats with dexamethasone-induced ocular hypertension

  • Test compound solution (e.g., 0.4% 5-R-1H-benzo[d]imidazole-2-thiol derivative in a suitable ophthalmic vehicle)

  • Reference drug solutions (e.g., 0.5% Timolol, 0.1% Melatonin)

  • Vehicle solution (control)

  • TonoVet® or similar rebound tonometer

Procedure:

  • Pre-treatment IOP Measurement: Measure the baseline IOP of all selected animals immediately before treatment.

  • Topical Administration: Administer a single 50 µL drop of the test compound, reference drug, or vehicle into the conjunctival sac of one eye of each animal.

  • Post-treatment IOP Measurement: Measure IOP in the treated eye at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.

  • Data Analysis: Calculate the percentage reduction in IOP from baseline for each treatment group at each time point. Compare the efficacy of the test compound with the reference drugs and vehicle control using appropriate statistical methods (e.g., ANOVA).

Potential Signaling Pathways and Mechanisms of Action

The exact mechanism of action for 5-R-1H-benzo[d]imidazole-2-thiol derivatives is not yet fully elucidated. However, based on their structural similarity to melatonin and the known involvement of other benzimidazole derivatives in glaucoma-related pathways, two potential mechanisms are proposed:

  • Melatonin Receptor Agonism: The structural analogy to melatonin suggests that these compounds may act as agonists at melatonin receptors (MT1 and MT2) in the ciliary body, leading to a decrease in aqueous humor production and consequently lowering IOP.

  • Rho Kinase (ROCK) Inhibition: Some benzimidazole derivatives have been identified as inhibitors of Rho kinase. ROCK inhibitors lower IOP by increasing the outflow of aqueous humor through the trabecular meshwork.

Visualizations

The following diagrams illustrate the potential signaling pathways and the experimental workflow.

G Potential Signaling Pathway: Melatonin Receptor Agonism cluster_membrane Ciliary Epithelium Cell Membrane Benzimidazole_Thiol Benzimidazole-2-thiol Derivative MT_Receptor Melatonin Receptor (MT1/MT2) Benzimidazole_Thiol->MT_Receptor Agonist Binding AC Adenylyl Cyclase MT_Receptor->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ion_Channels Modulation of Ion Channels PKA->Ion_Channels Aqueous_Humor ↓ Aqueous Humor Production Ion_Channels->Aqueous_Humor IOP ↓ Intraocular Pressure Aqueous_Humor->IOP

Caption: Melatonin Receptor Agonism Pathway.

G Potential Signaling Pathway: Rho Kinase Inhibition cluster_membrane Trabecular Meshwork Cell Benzimidazole_Thiol Benzimidazole-2-thiol Derivative ROCK Rho Kinase (ROCK) Benzimidazole_Thiol->ROCK Inhibition MLC_Phosphorylation ↓ Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Actin_Cytoskeleton Actin Cytoskeleton Relaxation MLC_Phosphorylation->Actin_Cytoskeleton Cell_Shape Cell Shape Change Actin_Cytoskeleton->Cell_Shape Aqueous_Outflow ↑ Aqueous Humor Outflow Cell_Shape->Aqueous_Outflow IOP ↓ Intraocular Pressure Aqueous_Outflow->IOP

Caption: Rho Kinase (ROCK) Inhibition Pathway.

G Experimental Workflow for Preclinical Evaluation Start Start Animal_Model Induce Ocular Hypertension (Dexamethasone Model) Start->Animal_Model Baseline_IOP Measure Baseline IOP Animal_Model->Baseline_IOP Treatment_Groups Randomize into Treatment Groups (Vehicle, Test Compound, Reference) Baseline_IOP->Treatment_Groups Drug_Administration Topical Ocular Administration Treatment_Groups->Drug_Administration Post_Treatment_IOP Measure IOP at Multiple Time Points Drug_Administration->Post_Treatment_IOP Data_Analysis Analyze IOP Reduction Data Post_Treatment_IOP->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: Preclinical Experimental Workflow.

References

Application Notes and Protocols for Green Synthesis of N-Alkyl-Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of N-alkyl-benzimidazoles, a critical scaffold in medicinal chemistry. The following sections outline various environmentally benign methodologies that offer significant advantages over traditional synthetic routes, including reduced reaction times, higher yields, and the elimination of hazardous solvents and reagents.

Introduction to N-Alkyl-Benzimidazoles and Green Chemistry

Benzimidazoles and their N-alkylated derivatives are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities, including antiulcer, antimicrobial, antiviral, and anticancer properties.[1][2] Traditional methods for their synthesis often involve harsh reaction conditions, toxic solvents, and lengthy procedures, leading to significant environmental waste.[3] Green chemistry principles aim to mitigate these issues by designing chemical processes that are more efficient, safer, and environmentally friendly.[4] This document focuses on the application of green chemistry techniques such as microwave irradiation, ultrasound assistance, mechanochemistry, and the use of green solvents for the synthesis of N-alkyl-benzimidazoles.

Section 1: Microwave-Assisted Synthesis

Microwave irradiation is a powerful tool in green synthesis, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields.[5]

Application Note:

Microwave-assisted synthesis is particularly effective for the N-alkylation of benzimidazoles, often leading to high yields in minutes compared to hours required for conventional heating.[5][6] This technique can be performed under solvent-free conditions or with minimal amounts of green solvents.[7][8] Erbium triflate (Er(OTf)₃) has been shown to be a highly efficient catalyst for this transformation under microwave irradiation, requiring only a small catalytic amount (1 mol%).[5]

Quantitative Data Summary:
EntryAlkylating AgentCatalystConditionsTime (min)Yield (%)Reference
1Benzaldehyde1% Er(OTf)₃60°C, Solvent-free, MW599[5]
24-Chlorobenzaldehyde1% Er(OTf)₃60°C, Solvent-free, MW598[5]
34-Methylbenzaldehyde1% Er(OTf)₃60°C, Solvent-free, MW599[5]
41-BromobutaneNaCs-NoritSolvent-free, MW5~75[6]
5Dimethyl sulfateK₂CO₃Grinding, MW292[7]
Experimental Protocol: Microwave-Assisted Synthesis using Er(OTf)₃

Materials:

  • N-phenyl-o-phenylenediamine

  • Substituted benzaldehyde

  • Erbium triflate (Er(OTf)₃)

  • Ethyl acetate

  • Water

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine N-phenyl-o-phenylenediamine (1 mmol) and the desired benzaldehyde (1 mmol).

  • Add 1 mol% of Er(OTf)₃ to the mixture.

  • The reaction is conducted without solvent.

  • Place the vessel in the microwave reactor and irradiate at 60°C for 5 minutes.[5]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • The organic layer is then dried and the solvent evaporated to yield the pure N-alkyl-benzimidazole.[5]

Workflow Diagram:

MW_Synthesis Reactants N-phenyl-o-phenylenediamine + Benzaldehyde + 1% Er(OTf)₃ MW_Reactor Microwave Irradiation (60°C, 5 min) Reactants->MW_Reactor Solvent-free Workup Cooling, Water Addition, Ethyl Acetate Extraction MW_Reactor->Workup Product Pure N-Alkyl-Benzimidazole Workup->Product

Caption: Microwave-assisted synthesis workflow.

Section 2: Ultrasound-Assisted Synthesis

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This method provides an efficient and environmentally friendly alternative to traditional heating.[1]

Application Note:

Ultrasound irradiation has been successfully employed for the N-alkylation of benzimidazoles, offering high yields in short reaction times at room temperature.[1] The use of green solvents like triethanolamine (TEOA) further enhances the environmental credentials of this method.[1] This technique often proceeds under phase-transfer catalyst (PTC)-free conditions.[1]

Quantitative Data Summary:
EntryBenzimidazole SubstrateAlkylating AgentSolventTime (min)Yield (%)Reference
12-Acetyl-1H-benzimidazoleDimethyl sulfateTEOA496[1]
22-Cyano-1H-benzimidazoleDimethyl sulfateTEOA689[1]
31H-BenzimidazolePhenacyl bromideMethanol1095[9]
41H-Benzimidazole4-Chlorophenacyl bromideMethanol1293[9]
Experimental Protocol: Ultrasound-Assisted N-Alkylation

Materials:

  • 2-Substituted-1H-benzimidazole (e.g., 2-acetyl-1H-benzimidazole)

  • Alkylating agent (e.g., dimethyl sulfate)

  • Triethanolamine (TEOA)

  • Ultrasonic bath/probe

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve the 2-substituted-1H-benzimidazole (10 mmol) in triethanolamine (10 mL).[1]

  • Add the alkylating agent (11 mmol) to the solution.

  • Place the reaction vessel in an ultrasonic bath and sonicate for the specified time (e.g., 4 minutes). Keep the sonication parameters constant.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated product is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain the pure N-alkyl-benzimidazole.[1]

Workflow Diagram:

US_Synthesis Reactants 2-Substituted-1H-benzimidazole + Alkylating Agent Solvent Dissolve in TEOA Reactants->Solvent Sonication Ultrasonic Irradiation (Room Temp, 4-12 min) Solvent->Sonication Workup Pour into Ice Water, Filter, Wash, Dry Sonication->Workup Purification Recrystallization (Ethyl Acetate) Workup->Purification Product Pure N-Alkyl-Benzimidazole Purification->Product

Caption: Ultrasound-assisted synthesis workflow.

Section 3: Synthesis in Green Solvents

The use of environmentally benign solvents is a cornerstone of green chemistry. Water, polyethylene glycol (PEG), and ionic liquids are excellent alternatives to volatile organic compounds (VOCs).

Application Note:
  • Water: An "all-water" synthesis has been developed for N-arylmethyl-2-substituted benzimidazoles, where water plays a crucial role in promoting the reaction through hydrogen bonding.[10]

  • Polyethylene Glycol (PEG): PEG-600 can be used as a green solvent for the N-alkylation of 2-chlorobenzimidazole, providing good yields upon heating.[11]

  • Ionic Liquids (ILs): Ionic liquids can act as both the solvent and catalyst in the synthesis of benzimidazoles.[12][13] Benzimidazolium-based ionic liquids have been synthesized and used for these reactions.[14]

Quantitative Data Summary:
EntryMethodReactantsSolvent/CatalystConditionsTimeYield (%)Reference
1All-Watero-Nitroanilines, Benzylamines, AldehydesWaterTandem reaction-Good[10]
2PEG-6002-Chlorobenzimidazole, DMSPEG-600100°C3h85[11]
3Ionic Liquido-Phenylenediamine, Aroyl chloridesImidazolium ILsUltrasound2-10 min67-99[13]
4Ionic LiquidN-methylbenzimidazole, DibromoalkaneAcetonitrile80°C24h-[14]
Experimental Protocol: N-Alkylation in PEG-600

Materials:

  • 2-Chlorobenzimidazole

  • Alkylating agent (e.g., dimethyl sulfate)

  • Polyethylene glycol (PEG-600)

  • Water

Procedure:

  • In a round-bottom flask, prepare a mixture of 2-chlorobenzimidazole (10 mmol), the alkylating agent (10 mmol), and PEG-600 (20 mL).[11]

  • Heat the mixture on a steam bath at 100°C for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (approximately 50 mL).[11]

  • The solid product that separates is collected by filtration.

  • Wash the solid with water (2 x 10 mL) and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure N-alkyl-2-chlorobenzimidazole.[11]

Logical Relationship Diagram:

Green_Solvents cluster_solvents Green Solvents cluster_advantages Advantages Water Water NonToxic Non-toxic Water->NonToxic Hbond H-bond Activation (Water) Water->Hbond PEG PEG-600 PEG->NonToxic ILs Ionic Liquids Recyclable Recyclable ILs->Recyclable DualRole Solvent & Catalyst (ILs) ILs->DualRole

Caption: Advantages of different green solvents.

Section 4: Catalyst-Free and Mechanochemical Synthesis

Eliminating catalysts and solvents altogether represents a significant step towards ideal green synthesis.

Application Note:
  • Catalyst-Free: Some N-alkylation reactions can proceed efficiently without a catalyst, for example, the reaction of imidazole with Morita–Baylis–Hillman (MBH) acetates in refluxing toluene.[15]

  • Mechanochemistry: Simple grinding of reactants in a mortar and pestle can be sufficient to drive the synthesis of benzimidazoles, completely avoiding the use of solvents.[16] This method is characterized by short reaction times and high yields.[16]

Quantitative Data Summary:
EntryMethodReactantsConditionsTimeYield (%)Reference
1Catalyst-FreeImidazole, MBH acetateToluene, reflux24h82[15]
2Mechanochemicalo-Phenylenediamine, AldehydesMortar-pestle grinding5-15 min90-98[16]
3Grinding2-Acetyl benzimidazole, DMS, K₂CO₃Mortar-pestle grinding, RT5 min88[7]
Experimental Protocol: Mechanochemical Synthesis

Materials:

  • o-Phenylenediamine

  • Aromatic aldehyde

  • Mortar and pestle

Procedure:

  • Place o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in a mortar.[16]

  • Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the solid product is typically pure enough for use without further purification. If necessary, the product can be washed with a small amount of a suitable solvent to remove any unreacted starting materials.[16]

Workflow Diagram:

Mechanochem_Synthesis Reactants o-Phenylenediamine + Aromatic Aldehyde Grinding Mortar & Pestle Grinding (Room Temp, 5-15 min) Reactants->Grinding Solvent-free, Catalyst-free Product Pure Benzimidazole Derivative Grinding->Product

Caption: Mechanochemical synthesis workflow.

Conclusion

The green chemistry approaches outlined in these application notes provide researchers and drug development professionals with a toolkit of efficient, environmentally responsible methods for synthesizing N-alkyl-benzimidazoles. By adopting these protocols, laboratories can reduce their environmental footprint while potentially improving the efficiency and cost-effectiveness of their synthetic processes. The choice of method will depend on the specific substrates, available equipment, and desired scale of the reaction.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The 1-isopropyl-1H-benzoimidazole-2-thiol scaffold, in particular, is a valuable building block for the development of novel therapeutic agents. Traditional methods for the synthesis of these compounds often involve long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis has emerged as a green and efficient alternative, offering significant advantages such as dramatically reduced reaction times, higher yields, and cleaner reaction profiles.[1][2][3][4] This document provides detailed application notes and a protocol for the rapid, one-pot, solvent-free microwave-assisted synthesis of this compound and its derivatives.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical reactions.[3] Key advantages of this technology for the synthesis of benzimidazole-2-thiol derivatives include:

  • Reduced Reaction Times: Reactions that typically take several hours by conventional heating can often be completed in a matter of minutes under microwave irradiation.[5][6]

  • Increased Yields: Microwave synthesis frequently results in higher product yields compared to traditional methods.[1][2][5]

  • Improved Purity: The rapid and controlled heating can minimize the formation of side products, leading to cleaner reaction mixtures and simpler purification.

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is more energy-efficient than conventional heating methods that heat the entire reaction vessel.

  • Green Chemistry: The use of solvent-free conditions, where applicable, reduces the environmental impact of the synthesis.[1]

Experimental Protocols

This section details the protocol for the microwave-assisted synthesis of this compound derivatives.

Materials and Equipment
  • o-Phenylenediamine

  • N-Isopropylthiourea (or other appropriately substituted thioureas)

  • Microwave reactor (a household microwave oven can be adapted for this purpose, operating at medium power)

  • Beakers or appropriate microwave-safe reaction vessels

  • Mortar and pestle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography (if necessary for purification)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment

General Procedure for Microwave-Assisted Synthesis
  • Reactant Preparation: In a mortar, thoroughly grind a mixture of o-phenylenediamine (1.0 mmol) and N-isopropylthiourea (1.0 mmol).

  • Microwave Irradiation: Transfer the powdered mixture to a beaker or a microwave-safe vessel. Place the vessel in the center of the microwave reactor. Irradiate the mixture at a medium power level (e.g., 600W) for a short duration, typically ranging from 2 to 5 minutes.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure this compound. If further purification is required, column chromatography on silica gel can be employed.

Data Presentation

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various benzimidazole-2-thione derivatives based on a one-pot condensation of o-phenylenediamine and substituted thioureas under solvent-free conditions.

EntrySubstituent (on Thiourea)Reaction Time (min)Yield (%)
1Unsubstituted3.092
2Phenyl2.594
3o-Tolyl2.090
4p-Tolyl2.095
5Benzyl2.592
6Naphthyl3.090
7Allyl2.588

Data adapted from a representative solvent-free microwave synthesis of benzimidazole-2-thione derivatives.[7]

Visualizations

Reaction Scheme

The following diagram illustrates the one-pot synthesis of 1-substituted-1H-benzoimidazole-2-thiol derivatives from o-phenylenediamine and a substituted thiourea under microwave irradiation.

Reaction Scheme for Microwave-Assisted Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product OPD o-Phenylenediamine MW Microwave Irradiation (Solvent-free, 2-5 min) OPD->MW Thiourea N-Isopropylthiourea Thiourea->MW Product This compound MW->Product Cyclocondensation

Caption: One-pot synthesis of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the microwave-assisted synthesis and purification of this compound derivatives.

Experimental Workflow Start Start: Prepare Reactants Mix Grind o-Phenylenediamine and N-Isopropylthiourea Start->Mix Irradiate Microwave Irradiation (e.g., 600W, 2-5 min) Mix->Irradiate Cool Cool to Room Temperature Irradiate->Cool TLC Monitor Reaction by TLC Cool->TLC TLC->Irradiate Incomplete Purify Purification TLC->Purify Reaction Complete Recrystallize Recrystallization from Ethanol Purify->Recrystallize Column Column Chromatography (Optional) Purify->Column If needed Characterize Characterization (NMR, IR, MS) Recrystallize->Characterize Column->Characterize

Caption: General workflow for synthesis and purification.

Applications in Drug Development

Benzimidazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities. They are known to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The benzimidazole scaffold is a key component in several marketed drugs. The introduction of a thiol group at the 2-position and an isopropyl group at the 1-position can modulate the biological activity of the parent molecule, making these derivatives attractive candidates for further investigation in various therapeutic areas.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and related 2-mercaptobenzimidazoles.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a frequent issue that can stem from several factors. The primary synthetic route involves the cyclization of N-isopropyl-o-phenylenediamine with a carbon disulfide source. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reflux time. A standard duration is 3-6 hours, but monitoring the reaction via Thin Layer Chromatography (TLC) is the best practice to determine the optimal time.[1] Ensure the reflux temperature is appropriate for the solvent used (e.g., ethanol).

  • Suboptimal Reagents: The choice and quality of reagents are critical.

    • Solution 1: The most common methods use either carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH), or potassium ethyl xanthate as a single reagent that provides the thiocarbonyl group.[2] Both methods are reported to produce high yields (80-90%) for the parent compound.[2] If one method fails, consider trying the alternative.

    • Solution 2: Ensure your N-isopropyl-o-phenylenediamine starting material is pure. O-phenylenediamines are susceptible to air oxidation, which can lead to discoloration and the formation of tarry side products.[3] Use fresh or purified starting material.

  • Loss During Workup: Significant product loss can occur during isolation and purification.

    • Solution: The product is typically precipitated from the reaction mixture by acidification with acetic acid.[2] Ensure the pH is low enough for complete precipitation. After precipitation, cool the mixture thoroughly (e.g., in a refrigerator for 3+ hours) to maximize crystallization before filtering.[2]

Q2: My final product is discolored (e.g., brown or yellow) instead of the expected white crystals. What causes this and how can I fix it?

A2: Discoloration is almost always due to impurities, often from the oxidation of the o-phenylenediamine starting material.

  • Prevention: Use high-purity, colorless N-isopropyl-o-phenylenediamine. If the starting material is discolored, consider purifying it by recrystallization or column chromatography before use.

  • Remediation during Workup: A highly effective method to remove colored impurities is to treat the reaction mixture with activated charcoal (Norit) before product precipitation.[2] Add the charcoal to the hot reaction mixture, reflux for a short period (e.g., 10-15 minutes), and then filter the hot solution to remove the charcoal before proceeding with the workup.[2]

  • Final Purification: If the isolated product is still discolored, recrystallization is the best purification method. 95% ethanol is a commonly used and effective solvent for 2-mercaptobenzimidazoles.[2]

Q3: How do I choose between using carbon disulfide/KOH and potassium ethyl xanthate?

A3: Both reagent systems are effective and can produce high yields.[2]

  • Carbon Disulfide (CS₂) and Potassium Hydroxide (KOH): This is a very common and cost-effective method. However, it requires careful handling of CS₂, which is volatile, flammable, and toxic. The reaction is accelerated by the presence of the alkali hydroxide.[4][5]

  • Potassium Ethyl Xanthate: This reagent is a solid and can be easier and safer to handle than CS₂. It serves as an efficient source for the C=S group and has been shown to produce excellent yields of 2-mercaptobenzimidazole (84–86.5%).[2]

The choice often comes down to laboratory safety protocols, reagent availability, and cost. For the synthesis of the parent 2-mercaptobenzimidazole, the yields are reported to be the same with either method.[2]

Q4: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products?

A4: The most likely spots on your TLC are the starting material (N-isopropyl-o-phenylenediamine), the desired product, and potentially some polymeric or oxidized side products. The formation of complex side products is minimized by running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), although this is not always necessary for high yields. If using thiocyanate-based reagents, by-products like 2-aminophenylthiourea can form.[2] The primary strategy to deal with side products is careful purification by recrystallization.

Synthesis Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.

G cluster_workflow Experimental Workflow A 1. Combine Reactants (N-isopropyl-o-phenylenediamine, CS2/KOH or K-Ethyl Xanthate, Ethanol) B 2. Reflux (3-6 hours, monitor by TLC) A->B C 3. Decolorize (Optional) (Add activated charcoal, reflux 10 min) B->C E 5. Precipitate Product (Add H₂O, then Acetic Acid) B->E If no charcoal used D 4. Hot Filtration (Remove charcoal or particulates) C->D D->E F 6. Maximize Crystallization (Cool in refrigerator for 3+ hours) E->F G 7. Isolate & Dry (Collect by filtration, dry at 40-50°C) F->G H 8. Recrystallize (Optional) (From 95% Ethanol for high purity) G->H

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree Problem Problem: Low Yield or Impure Product Cause1 Potential Cause: Incomplete Reaction Problem->Cause1 Cause2 Potential Cause: Impure Starting Materials Problem->Cause2 Cause3 Potential Cause: Loss During Workup Problem->Cause3 Solution1 Solution: - Increase reflux time - Confirm reaction temperature - Monitor by TLC Cause1->Solution1 Solution2 Solution: - Use fresh, colorless diamine - Purify starting material if needed - Add charcoal during workup Cause2->Solution2 Solution3 Solution: - Ensure complete precipitation (check pH) - Allow for extended cooling time - Optimize recrystallization solvent/technique Cause3->Solution3

Caption: Troubleshooting guide for low yield in 2-mercaptobenzimidazole synthesis.

Quantitative Data Summary

The yield of 2-mercaptobenzimidazoles is highly dependent on the reaction conditions and the specific substrates used. The following table summarizes reported yields for the parent compound and its derivatives under various conditions.

Starting MaterialsReagent SystemSolventConditionsYield (%)Reference
o-PhenylenediaminePotassium Ethyl Xanthate95% Ethanol / H₂OReflux, 3 hr84 - 86.5[2]
o-PhenylenediamineCarbon Disulfide / KOH95% Ethanol / H₂OReflux, 3 hr84 - 86.5[2]
o-PhenylenediamineN-aminorhodanineXyleneHeat, 5 hr87[6]
4-Nitro-o-phenylenediamineN-aminorhodanineXyleneHeat, 5 hr81[6]
o-PhenylenediamineCarbon DisulfideAbsolute EthanolAutoclave, 150°C, 15 hrGood Yield[7]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of the parent 2-mercaptobenzimidazole and is applicable for the N-isopropyl derivative.[2]

Materials:

  • N-isopropyl-o-phenylenediamine (1.0 eq)

  • Potassium hydroxide (KOH) (1.1 eq)

  • Carbon disulfide (CS₂) (1.1 eq)

  • 95% Ethanol

  • Water

  • Glacial Acetic Acid

  • Activated Charcoal (Norit) (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (1.1 eq) in a minimal amount of water. Add 95% ethanol (approx. 8-10 mL per gram of diamine).

  • Addition of Reactants: To the ethanolic KOH solution, add N-isopropyl-o-phenylenediamine (1.0 eq). With stirring, add carbon disulfide (1.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction should be monitored by TLC until the starting diamine spot is no longer visible.

  • Decolorization (Optional, but recommended): Cautiously add activated charcoal (approx. 0.3 g per gram of diamine) to the hot reaction mixture. Continue to heat at reflux for an additional 10 minutes.

  • Filtration: Filter the hot reaction mixture through a fluted filter paper or a pad of celite to remove the activated charcoal and any other insoluble impurities. Wash the filter cake with a small amount of hot ethanol.

  • Precipitation: Transfer the warm filtrate to a beaker. Dilute the solution with an equal volume of warm water (approx. 60–70°C). While stirring vigorously, add a solution of glacial acetic acid (approx. 0.7 mL per gram of diamine) diluted in a small amount of water. The product should precipitate as white crystals.

  • Crystallization: Place the beaker in an ice bath or a refrigerator for at least 3 hours to ensure complete crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration on a Büchner funnel. Wash the crystals with cold water to remove any residual salts.

  • Drying: Dry the product in a vacuum oven at 40–50°C overnight.

  • Purification (Optional): If required, the product can be further purified by recrystallization from 95% ethanol.

References

Technical Support Center: Purification of 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-Isopropyl-1H-benzoimidazole-2-thiol by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the best solvent system for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, a common and effective solvent system for benzimidazole derivatives is a mixture of ethanol and water.[1][2][3] The compound generally exhibits good solubility in hot ethanol and poor solubility in cold water. This differential solubility is the basis for successful recrystallization. Other potential solvents reported for similar compounds include ethanol alone, benzene, or mixtures of methanol and water.[1][4]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and forms a liquid phase separate from the solvent. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.[3]

  • Troubleshooting Steps:

    • Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.

    • Solvent System Modification: The polarity of your solvent may be too high. Try using a less polar solvent system. If using an ethanol/water system, reduce the amount of water initially added.

    • Seeding: Add a small, pure crystal of the product (a "seed crystal") to the cooled solution to induce crystallization at a temperature below the melting point of your compound.

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors:

  • Too much solvent: Using an excessive amount of solvent will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the hot solution quickly.[1]

  • Incomplete precipitation: Ensure the solution is sufficiently cold to maximize crystal formation. Allow adequate time for crystallization in an ice bath.

  • Solubility in the cold solvent: Your compound may still have significant solubility in the cold solvent mixture. You can try to increase the proportion of the "anti-solvent" (e.g., water in an ethanol/water system), but be cautious of causing the product to "oil out."

Q4: The purified crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated carbon.

  • Procedure:

    • After dissolving the crude product in the hot solvent, add a small amount (typically 1-2% by weight of the solute) of activated carbon to the solution.[1]

    • Swirl the mixture and gently heat it for a few minutes to allow the carbon to adsorb the colored impurities.

    • Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.[1][3] Be cautious as activated carbon can sometimes adsorb the product as well, potentially reducing the yield.

Q5: How do I know if the purification was successful?

A5: The success of the purification can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Compare the melting point of your recrystallized product to the literature value. Impurities typically broaden the melting point range and lower the melting point.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification should show a single, clean spot for the recrystallized product, while the crude material may show multiple spots.

  • Spectroscopic Analysis: Techniques like NMR, IR, and Mass Spectrometry can confirm the identity and purity of the final product.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon. Swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used). Collect the hot filtrate in a clean Erlenmeyer flask.

  • Induce Crystallization: Heat the filtrate to boiling and slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound to illustrate the principle of solvent selection for recrystallization. Actual experimental values should be determined.

Solvent SystemSolubility at 20°C ( g/100 mL)Solubility at 78°C ( g/100 mL)Suitability for Recrystallization
Water< 0.1< 0.5Poor (Insoluble)
Ethanol2.525.0Good
Hexane< 0.1< 0.2Poor (Insoluble)
Toluene1.015.0Moderate
Ethanol/Water (9:1)0.520.0Excellent

Experimental Workflow

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter add_antisolvent Add hot water until cloudy, then clarify hot_filter->add_antisolvent cool Slow Cooling & Ice Bath add_antisolvent->cool filter_wash Vacuum Filtration & Cold Solvent Wash cool->filter_wash dry Dry Crystals filter_wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Troubleshooting Byproduct Formation in Benzimidazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting byproduct formation in benzimidazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the synthesis of N-alkylated benzimidazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing significant amounts of a dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of N,N'-dialkylated benzimidazolium salts is a common byproduct, especially when using more reactive alkylating agents or an excess of the alkylating agent. Here are several strategies to enhance mono-alkylation selectivity:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the benzimidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize the formation of the dialkylated product.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) can maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event.[1]

  • Choice of Base and Solvent: The reaction conditions play a crucial role. Using a milder base or a solvent system that does not fully solubilize the initially formed mono-alkylated product can sometimes suppress the second alkylation.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting benzimidazole is consumed to prevent further reaction to the dialkylated product.[1][2]

Question 2: My reaction is producing a mixture of N1 and N3 regioisomers. How can I achieve better regioselectivity?

Answer:

For unsymmetrically substituted benzimidazoles, the formation of a mixture of N1 and N3 alkylated regioisomers is a frequent challenge due to the tautomeric nature of the benzimidazole ring.[3] The following factors can influence regioselectivity:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, directing the alkylation to the less hindered nitrogen.[3]

  • Electronic Effects: The electronic properties of substituents on the benzimidazole ring influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can increase the reactivity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.[3]

  • Choice of Base and Cation: The choice of base can influence the position of the counter-ion, which in turn can direct the approach of the alkylating agent. For instance, using a Grignard reagent as a base has been reported to offer high regioselectivity in some cases.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity towards one regioisomer.

Question 3: I am observing byproducts resulting from O-alkylation of a hydroxyl substituent on my benzimidazole. How can I prevent this?

Answer:

If your benzimidazole substrate contains a free hydroxyl group, it can compete with the ring nitrogen for the alkylating agent. To prevent O-alkylation, consider the following:

  • Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, benzyl ether) before performing the N-alkylation. The protecting group can be removed in a subsequent step.

  • Choice of Base: Using a base that is strong enough to deprotonate the benzimidazole NH but not the hydroxyl group can sometimes provide selectivity. However, this can be challenging to control. A common strategy is to use a base like sodium hydride (NaH) to deprotonate both sites and then carefully control the stoichiometry of the alkylating agent.

  • Reaction Conditions: Lower reaction temperatures may favor N-alkylation over O-alkylation in some instances.

Data Presentation: Influence of Reaction Conditions on Byproduct Formation

The following tables summarize quantitative data from various studies to illustrate how different reaction parameters can affect the yield and selectivity of benzimidazole N-alkylation.

Table 1: Effect of Base and Solvent on the N-alkylation of 5,6-dibromobenzimidazole with 2,4-dichlorophenacyl chloride. [5]

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1K₂CO₃DMF802455
2NaHDMFrt2490 (mixture of isomers)
3NaHCO₃MeCNreflux24>95
4KOHEtOHMW--
5NEt₃AcetoneUS-90-95

Table 2: Comparison of Catalysts and Conditions for Benzimidazole Synthesis from o-phenylenediamine and Benzaldehyde. [6]

EntryCatalystSolventTemperature (°C)TimeYield of 1a (%)Yield of 1b (%)
1Er(OTf)₃WaterMW15 min-72
2NoneWaterMW15 min4151
3Er(OTf)₃Water8015 min-72
4NoneWater8015 min5240
5Er(OTf)₃MeCN802 h1085

1a: 2-phenyl-1H-benzimidazole (mono-substituted product) 1b: 1-benzyl-2-phenyl-1H-benzimidazole (di-substituted/N-alkylated product)

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Benzimidazole using a Weak Base (e.g., K₂CO₃) [1]

  • Reaction Setup: To a solution of the substituted benzimidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for N-Alkylation of Benzimidazole using a Strong Base (e.g., NaH) [1]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equiv).

  • Solvent Addition: Add anhydrous THF (or DMF) to the flask.

  • Imidazole Addition: Dissolve the benzimidazole (1.0 equiv) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Byproduct_Formation start Start: N-Alkylation Reaction check_byproducts Analyze Crude Product: Byproducts Observed? start->check_byproducts dialkylation Dialkylation (N,N'-dialkylated) check_byproducts->dialkylation Yes regioisomers Regioisomers (N1 vs. N3) check_byproducts->regioisomers Yes o_alkylation O-Alkylation check_byproducts->o_alkylation Yes no_byproducts Desired Product (Proceed to Purification) check_byproducts->no_byproducts No solve_dialkylation Solutions for Dialkylation: - Decrease Alkylating Agent Stoichiometry - Slow Addition of Alkylating Agent - Monitor Reaction Closely dialkylation->solve_dialkylation solve_regioisomers Solutions for Regioisomers: - Modify Substituents (Sterics/Electronics) - Screen Different Bases/Solvents - Optimize Temperature regioisomers->solve_regioisomers solve_o_alkylation Solutions for O-Alkylation: - Use Protecting Group for -OH - Optimize Base and Conditions o_alkylation->solve_o_alkylation

Caption: Troubleshooting workflow for byproduct formation in benzimidazole N-alkylation.

Reaction_Pathways benzimidazole Benzimidazole (Substituted) benzimidazolide Benzimidazolide Anion benzimidazole->benzimidazolide alkylating_agent Alkylating Agent (R-X) mono_alkylated Desired Mono-alkylated Product alkylating_agent->mono_alkylated Desired Pathway dialkylated Dialkylated Byproduct alkylating_agent->dialkylated Side Reaction (Excess R-X) regioisomer Regioisomeric Byproduct alkylating_agent->regioisomer Side Reaction (Unsymmetrical Benzimidazole) base Base base->benzimidazolide base->dialkylated Side Reaction (Excess R-X) benzimidazolide->mono_alkylated Desired Pathway benzimidazolide->regioisomer Side Reaction (Unsymmetrical Benzimidazole) mono_alkylated->dialkylated Side Reaction (Excess R-X)

Caption: Reaction pathways leading to desired and undesired products in N-alkylation.

References

column chromatography conditions for purifying 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 1-Isopropyl-1H-benzoimidazole-2-thiol

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase for the purification of benzimidazole derivatives and is the recommended starting point.[1][2] Its polar nature allows for effective separation based on the polarity of the target compound and its impurities.[2] Alumina can also be considered as an alternative stationary phase.[1]

Q2: Which mobile phase system should I use?

A2: The selection of the mobile phase is critical and should ideally be determined by preliminary thin-layer chromatography (TLC) analysis.[2] A common approach is to use a solvent mixture of a non-polar solvent and a polar solvent.[2] Good starting systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol. For benzimidazole derivatives, which can be basic, adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol (1-10%) to the mobile phase can help prevent peak tailing.[1][3]

Q3: My compound appears to be degrading on the column. What can I do?

A3: Degradation on silica gel can occur with certain compounds.[4][5] If you suspect your compound is unstable on silica, you can try deactivating the silica gel. This can be done by pre-treating the silica with a solvent system containing a small percentage of a deactivating agent like triethylamine before packing the column. Alternatively, using a less acidic stationary phase like alumina might be beneficial.[4]

Q4: I am observing poor separation of my compound from impurities. How can I improve this?

A4: Poor separation can be addressed by optimizing the mobile phase polarity. If your compound is eluting too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it is eluting too slowly (low Rf value), increase the polarity (e.g., increase the proportion of ethyl acetate).[3] Using a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can also significantly improve separation.

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[6] This method is particularly useful if your compound has poor solubility in the initial mobile phase.[6] It helps in achieving a more uniform application of the sample onto the column, leading to better separation.[6]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography with a silica gel stationary phase.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (all analytical grade)

  • Glass chromatography column

  • Cotton wool or fritted glass disc

  • Sand

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Based on preliminary TLC analysis, prepare the initial mobile phase. A good starting point is a mixture of Hexane:Ethyl Acetate (e.g., 80:20 v/v) with the addition of 0.1% triethylamine to prevent peak tailing.

3. Column Packing (Wet Method):

  • Place a small plug of cotton wool at the bottom of the column.

  • Add a thin layer of sand over the cotton wool.

  • Prepare a slurry of silica gel in the initial mobile phase.

  • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Continuously tap the column gently to ensure even packing.

  • Once the silica has settled, add a layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

4. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Carefully add the silica-adsorbed sample onto the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution.

  • Collect fractions in separate test tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Mobile Phase Systems for TLC Analysis

Solvent System (v/v/v)PolarityRecommended for
Hexane:Ethyl Acetate (90:10 to 50:50)Low to MediumInitial screening to find optimal separation.
Dichloromethane:Methanol (99:1 to 90:10)Medium to HighMore polar impurities.
Additive: Triethylamine (0.1-1.0%)Basic ModifierTo be added to the chosen solvent system to reduce peak tailing.

Table 2: Troubleshooting Common Column Chromatography Issues

IssuePossible Cause(s)Suggested Solution(s)
No compound eluting - Compound is too polar for the current mobile phase.- Compound may have decomposed on the silica.[4]- Gradually increase the polarity of the mobile phase.- Test compound stability on a small amount of silica before running the column.[4]
Poor Separation / Overlapping Spots - Incorrect mobile phase polarity.- Column was overloaded with sample.- Optimize the mobile phase using TLC to achieve better separation.- Use a larger column or reduce the amount of sample loaded.
Streaking or Tailing of Spots on TLC/Column - Compound is acidic or basic and interacting strongly with the silica.- Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds).[3]
Low Recovery of Product - Irreversible adsorption of the compound onto the silica gel.- Compound is too soluble in the mobile phase.- Consider deactivating the silica gel or using a different stationary phase like alumina.- Ensure the chosen mobile phase provides an appropriate Rf value (ideally 0.2-0.4) on TLC.
Cracked or Channeled Silica Bed - Improper packing of the column.- Repack the column carefully, ensuring a uniform slurry and gentle settling.

Visualization

Troubleshooting_Workflow start Problem Encountered During Column Chromatography check_elution Is the compound eluting? start->check_elution increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_stability Test compound stability on silica check_elution->check_stability Still No check_separation Is separation from impurities adequate? check_elution->check_separation Yes increase_polarity->check_elution optimize_solvent Optimize mobile phase polarity using TLC check_separation->optimize_solvent No check_tailing Are spots tailing on TLC? check_separation->check_tailing Yes use_gradient Consider using a gradient elution optimize_solvent->use_gradient use_gradient->check_separation add_modifier Add a basic modifier (e.g., triethylamine) to the mobile phase check_tailing->add_modifier Yes check_recovery Is product recovery low? check_tailing->check_recovery No add_modifier->check_recovery dry_loading Use dry loading technique check_recovery->dry_loading Yes end Successful Purification check_recovery->end No change_stationary_phase Consider alternative stationary phase (e.g., alumina) dry_loading->change_stationary_phase

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Optimizing Phillips-Ladenburg Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Phillips-Ladenburg benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help optimize reaction time and yield.

Frequently Asked questions (FAQs)

Q1: What is the fundamental principle of the Phillips-Ladenburg benzimidazole synthesis?

The Phillips-Ladenburg synthesis is a classic method for preparing benzimidazoles through the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) in the presence of a dilute mineral acid. The reaction proceeds through an initial N-acylation of one of the amino groups, followed by cyclization and dehydration to form the benzimidazole ring.

Q2: What are the key parameters that influence the reaction time and yield?

Several factors critically affect the outcome of the Phillips-Ladenburg synthesis:

  • Temperature: Traditional methods often require high temperatures, sometimes exceeding 180°C, especially for less reactive aromatic carboxylic acids.[1][2] Modern catalytic systems, however, can often proceed at room temperature.[3]

  • Catalyst: The choice of catalyst is crucial. While mineral acids like HCl are traditionally used, a variety of modern catalysts, including Lewis acids (e.g., Er(OTf)₃) and heterogeneous catalysts, can significantly improve reaction rates and yields under milder conditions.[3]

  • Solvent: The solvent can have a significant impact on the reaction. Polar solvents such as methanol and ethanol have been shown to produce high yields in certain catalytic systems.[3] In some cases, solvent-free conditions can also be employed.[4]

  • Reactant Purity: The purity of the o-phenylenediamine is important, as impurities can lead to side reactions and the formation of colored byproducts.

Q3: How can I monitor the progress of the reaction?

The most effective way to monitor the reaction's progress is by using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials (o-phenylenediamine and carboxylic acid) and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used.

Q4: What are the advantages of using microwave irradiation for this synthesis?

Microwave-assisted synthesis offers several key advantages over conventional heating methods:

  • Reduced Reaction Times: Reaction times can be dramatically reduced from hours to minutes.[5][6][7]

  • Increased Yields: Microwave heating often leads to higher product yields.[7][8]

  • Cleaner Reactions: The rapid and uniform heating can minimize the formation of byproducts.[2]

  • Greener Chemistry: This method can often be performed under solvent-free conditions, reducing environmental impact.[8]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions 1. Optimize Temperature: If using conventional heating, ensure the temperature is appropriate for your specific substrates. For aromatic acids, temperatures above 180°C may be necessary in the absence of an effective catalyst.[1] 2. Screen Catalysts: If the reaction is slow or incomplete, consider using a catalyst. Options range from simple acids like p-toluenesulfonic acid (p-TsOH) to more advanced metal-based catalysts.[3] 3. Solvent Selection: Perform a solvent screen to find the optimal solvent for your system. Polar solvents like ethanol and methanol are often good starting points.[3]
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. 2. Increase Reactant Equivalents: A slight excess of the carboxylic acid may be beneficial.
Degradation of Reactants or Products 1. Lower Reaction Temperature: Excessive heat can lead to decomposition. 2. Reduce Reaction Time: Prolonged exposure to high temperatures can degrade the product.

Issue 2: Formation of Impurities/Byproducts

Potential Cause Troubleshooting Steps
Oxidation of o-phenylenediamine 1. Use High-Purity Starting Materials: Ensure the o-phenylenediamine is pure. 2. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Formation of Regioisomers 1. Use a Regioselective Method: When using an asymmetrically substituted o-phenylenediamine, the classic Phillips-Ladenburg reaction can produce a mixture of 5- and 6-substituted benzimidazoles.[9] Specialized methods designed for regioselective synthesis may be required.
Formation of Colored Impurities 1. Purification of Starting Material: Purify the o-phenylenediamine before use. 2. Purification of Product: During workup, washing the crude product with a suitable solvent can help remove colored impurities. In some cases, treatment with activated charcoal during recrystallization can decolorize the product.[10]

Issue 3: Product Purification Difficulties

Potential Cause Troubleshooting Steps
Product is difficult to separate from the catalyst. 1. Use a Heterogeneous Catalyst: Employing a solid-supported catalyst can simplify purification as it can be easily removed by filtration.[3]
Similar polarity of product and byproducts. 1. Optimize Chromatography: If using column chromatography, screen different solvent systems to achieve better separation. 2. Recrystallization: Attempt recrystallization from various solvents to selectively crystallize the desired product.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventionalo-phenylenediamine, Formic acidNoneNoneReflux2-15 h<50[5]
Microwaveo-phenylenediamine, Formic acidNoneNone-4 min95[7]
Conventionalo-phenylenediamine, BenzaldehydeNH₄ClCHCl₃Room Temp.4 h94[11]
MicrowaveN-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃None6010 minGood[6]
MicrowaveN-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)₃None1005 min99.9[6]

Table 2: Effect of Catalyst and Solvent on Reaction Time and Yield

CatalystSolventTemperature (°C)TimeYield (%)Reference
NH₄ClEtOH80-90-72-90[4]
Cu(OH)₂CH₃OHRoom Temp.6 hGood[4]
LaCl₃Acetonitrile-2-4 h85-95[4]
Er(OTf)₃Water8015 min-[3]
Er(OTf)₃Ethanol120--[3]

Experimental Protocols

Protocol 1: Conventional Phillips-Ladenburg Synthesis of Benzimidazole

This protocol is a general method for the synthesis of benzimidazole from o-phenylenediamine and formic acid.

Materials:

  • o-phenylenediamine

  • 90% Formic acid

  • 10% Sodium hydroxide solution

  • Decolorizing charcoal (Norite)

Procedure:

  • In a 500-mL round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g, 0.75 mole) of 90% formic acid.

  • Heat the mixture in a water bath at 100°C for two hours.

  • After cooling, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.

  • Collect the crude benzimidazole by suction filtration, rinsing the flask with ice-cold water.

  • Press the crude product on the filter and wash with approximately 50 mL of cold water.

  • For purification, dissolve the crude product in 750 mL of boiling water.

  • Add about 2 g of decolorizing charcoal and digest for fifteen minutes.

  • Filter the hot solution rapidly through a pre-heated filter.

  • Cool the filtrate to 10-15°C to crystallize the benzimidazole.

  • Collect the purified product by filtration, wash with 50 mL of cold water, and dry at 100°C.

Protocol 2: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles

This protocol describes a general procedure for the rapid synthesis of 2-aryl benzimidazoles using microwave irradiation.[8]

Materials:

  • o-phenylenediamine (0.01 moles)

  • Substituted aromatic carboxylic acid (0.01 moles)

  • Ethyl acetate (0.0025 mole)

  • Water (15 mL)

  • 10% Sodium hydroxide solution

Procedure:

  • In a microwave-safe vessel, combine o-phenylenediamine, the aromatic carboxylic acid, and ethyl acetate in water.

  • Irradiate the mixture in a microwave reactor at 90% power (e.g., 765 W).

  • Monitor the reaction progress by TLC.

  • After completion of the reaction (typically within minutes), cool the reaction mixture to room temperature.

  • Make the mixture just alkaline to litmus by the slow addition of 10% NaOH solution.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine o-phenylenediamine, carboxylic acid, catalyst, and solvent heating Apply Heat (Conventional or Microwave) reactants->heating monitoring Monitor Progress (TLC) heating->monitoring monitoring->heating Incomplete neutralization Neutralize with Base monitoring->neutralization Complete filtration Filter Crude Product neutralization->filtration recrystallization Recrystallize/Purify filtration->recrystallization analysis Characterize Product (NMR, MS, etc.) recrystallization->analysis

Caption: General experimental workflow for Phillips-Ladenburg benzimidazole synthesis.

troubleshooting_guide start Low Reaction Yield? check_completion Is the reaction complete (TLC)? start->check_completion Yes optimize_conditions Optimize Reaction Conditions: - Temperature - Catalyst - Solvent check_completion->optimize_conditions Yes increase_time Increase reaction time check_completion->increase_time No check_purity Check reactant purity. Consider inert atmosphere. optimize_conditions->check_purity increase_time->check_completion successful_yield Successful Yield check_purity->successful_yield

Caption: Troubleshooting flowchart for low reaction yield in benzimidazole synthesis.

References

stability issues of benzimidazole-2-thiol compounds in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of stability issues related to benzimidazole-2-thiol compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of benzimidazole-2-thiol during storage?

A1: The stability of benzimidazole-2-thiol is primarily influenced by four main factors:

  • Oxidation: The thiol (-SH) group is susceptible to oxidation, especially when exposed to air (atmospheric oxygen). This can lead to the formation of disulfide dimers and other oxidized species.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. While the compound is relatively stable in solid form at room temperature, significant degradation can occur at higher temperatures, such as 80-108°C.[2]

  • Light: Like many benzimidazole derivatives, benzimidazole-2-thiol may be photosensitive, particularly in solution. Exposure to UV or even ambient light can initiate degradation.[3]

  • Moisture and pH: The compound should be protected from moisture.[4] In solution, extreme pH values (highly acidic or basic) can promote hydrolysis of the benzimidazole ring or influence the ionization state of the thiol group, affecting its reactivity and degradation kinetics.[5]

Q2: How should I properly store benzimidazole-2-thiol to ensure its long-term stability?

A2: To ensure maximum stability, benzimidazole-2-thiol should be stored as a solid in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and dark place, such as a refrigerator (+4°C) or freezer (-20°C).[4] For solutions, it is highly recommended to use freshly prepared solutions with deoxygenated solvents and to store them protected from light for the shortest time possible.

Q3: What are the visible signs of benzimidazole-2-thiol degradation?

A3: Degradation of benzimidazole-2-thiol may be indicated by the following observations:

  • Change in Appearance: The pure compound is typically a white to light yellow solid. A significant color change to yellow or brown can indicate degradation.

  • Formation of Precipitate: In solution, the formation of disulfide dimers or other degradation products may result in insolubility and the appearance of a precipitate.

  • Inconsistent Analytical Results: The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) or a decrease in the purity of the main compound peak over time are clear indicators of degradation.

Q4: What is the primary degradation pathway for benzimidazole-2-thiol?

A4: The most common degradation pathway is the oxidation of the thiol group to form a disulfide dimer (2,2'-dithiobis(benzimidazole)). This occurs readily in the presence of oxidizing agents or atmospheric oxygen.[1] Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. Under harsh conditions like high heat and humidity, hydrolysis of the benzimidazole ring itself is also possible.[6]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments involving benzimidazole-2-thiol.

Issue Possible Causes Recommended Actions
Unexpected peaks appear in the HPLC chromatogram of a freshly prepared sample. 1. Impurities from synthesis.2. Contamination from solvents or glassware.3. On-instrument degradation.1. Analyze the starting material to confirm initial purity.2. Run a solvent blank to check for system contamination.3. Ensure the mobile phase is compatible and the instrument conditions are not overly harsh (e.g., high temperature).
Rapid degradation of the compound is observed in solution. 1. Presence of dissolved oxygen in the solvent.2. Exposure to ambient or UV light.3. Inappropriate pH of the solution.4. Presence of catalytic metal ion impurities.1. Use deoxygenated solvents (e.g., sparged with nitrogen or argon).2. Prepare and handle solutions in amber vials or glassware wrapped in foil.3. Buffer the solution to a neutral or slightly acidic pH if the experiment allows.4. Use high-purity solvents and glassware; consider adding a chelating agent like EDTA if metal contamination is suspected.
Poor mass balance in stability studies (sum of parent compound and degradants is <100%). 1. Formation of non-UV active or volatile degradation products.2. Precipitation of the compound or its degradants.3. Co-elution of peaks in the HPLC analysis.1. Use a mass spectrometer (LC-MS) in conjunction with a UV detector to identify non-chromophoric products.2. Visually inspect sample vials for any precipitate and try different solvents for dissolution.3. Modify the HPLC method (e.g., change mobile phase, gradient, or column) to improve peak resolution.
Inconsistent results between replicate stability samples. 1. Inhomogeneous sample preparation.2. Variability in storage conditions between samples.3. Analytical method variability.1. Ensure complete dissolution and thorough mixing of stock solutions before aliquoting.2. Store all replicate samples in the same location and under identical conditions.3. Verify the precision and robustness of the analytical method.

Quantitative Data Summary

Disclaimer: The following table presents illustrative stability data for benzimidazole-2-thiol based on general principles and data for structurally related compounds. Specific degradation kinetics for this compound under varied conditions are not widely available in published literature. This data should be used as a general guideline for experimental design.

Stress Condition Parameters Time Illustrative Degradation (%) Primary Degradant
Thermal Solid, 60°C14 days~ 5-10%Disulfide Dimer
Solution (Methanol), 60°C24 hours~ 15-25%Disulfide Dimer
Acid Hydrolysis 0.1 M HCl, 60°C8 hours~ 10-20%Hydrolysis Products
Base Hydrolysis 0.1 M NaOH, 60°C8 hours~ 15-25%Hydrolysis Products
Oxidative 3% H₂O₂, RT4 hours> 50%Disulfide Dimer, Sulfoxides
Photolytic Solution, ICH Light Box24 hours~ 20-40%Photodegradation Products

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for intentionally degrading benzimidazole-2-thiol to identify potential degradation products and establish a stability-indicating analytical method. The target degradation is typically 5-20%.

a. Acid Hydrolysis:

  • Prepare a 1 mg/mL solution of benzimidazole-2-thiol in methanol.

  • Add an equal volume of 1 M HCl.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

b. Base Hydrolysis:

  • Prepare a 1 mg/mL solution of benzimidazole-2-thiol in methanol.

  • Add an equal volume of 1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw and neutralize aliquots with 1 M HCl at specified time points.

  • Dilute with the mobile phase for HPLC analysis.

c. Oxidative Degradation:

  • Prepare a 1 mg/mL solution of benzimidazole-2-thiol in methanol.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at time points (e.g., 1, 2, 4, 8 hours).

  • Dilute with the mobile phase for HPLC analysis.

d. Thermal Degradation:

  • Place a known amount of solid benzimidazole-2-thiol in a vial.

  • Store the vial in an oven at 80°C.

  • At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, dissolve it in a suitable solvent, and dilute for HPLC analysis.

e. Photolytic Degradation:

  • Prepare a 1 mg/mL solution of benzimidazole-2-thiol in methanol.

  • Expose the solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

  • Analyze the samples by HPLC at specified time points.

Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate benzimidazole-2-thiol from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol or a methanol/water mixture to a final concentration of approximately 0.1 mg/mL.

Visualizations

G cluster_main Primary Degradation Pathway: Oxidation A Benzimidazole-2-thiol (Monomer) B Thiol Radical A->B Oxidizing Agent (e.g., O₂, H₂O₂) C Disulfide Dimer (2,2'-dithiobis(benzimidazole)) B->C Dimerization D Further Oxidation Products (Sulfoxides, Sulfones) C->D Stronger Oxidation

Caption: Oxidative degradation pathway of benzimidazole-2-thiol.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) prep->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize/Quench (if applicable) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Identify Degradants & Assess Purity and Mass Balance analyze->data

Caption: Workflow for a typical forced degradation study.

G cluster_troubleshooting Troubleshooting Compound Instability start Instability Observed (e.g., Extra HPLC Peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere)? start->check_storage correct_storage Action: Store in cool, dark, inert conditions. Re-test. check_storage->correct_storage Improper check_solution Review Solution Prep (Solvent, pH, Age)? check_storage->check_solution Proper end_stable Problem Resolved correct_storage->end_stable correct_solution Action: Use fresh, degassed solvents. Buffer pH. Re-test. check_solution->correct_solution Improper check_purity Analyze Starting Material for Impurities check_solution->check_purity Proper correct_solution->end_stable end_impure Issue is Initial Impurity, not Instability check_purity->end_impure

Caption: Logical workflow for troubleshooting stability issues.

References

preventing oxidation of the thiol group in 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-benzoimidazole-2-thiol. The primary focus is on preventing the oxidation of the thiol group, a common issue encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The main stability issue is the oxidation of the thiol (-SH) group. This group is susceptible to oxidation, primarily by atmospheric oxygen, which leads to the formation of a disulfide dimer (1,2-bis(1-isopropyl-1H-benzo[d]imidazol-2-yl)disulfane). This oxidation can alter the compound's reactivity and physical properties, leading to inconsistent experimental results.

Q2: How can I visually identify if my sample of this compound has oxidized?

A2: While the pure thiol is typically a solid, solutions of the compound may be colorless or pale yellow. Significant discoloration, such as a pronounced yellowing or the formation of a precipitate, can be an indicator of oxidation or other degradation. However, analytical methods are necessary for confirmation.

Q3: What are the recommended storage conditions for solid this compound?

A3: For the solid form of this compound, storage at room temperature in a tightly sealed container is generally recommended by suppliers. To minimize exposure to air and moisture, storing the container in a desiccator is a good practice.

Q4: How should I store solutions of this compound?

A4: Solutions are much more prone to oxidation than the solid material. For optimal stability, solutions should be prepared using deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. Storage at -20°C is common, but for long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.

Q5: Can the pH of my solution affect the stability of the thiol group?

A5: Yes, pH is a critical factor. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).[1] Therefore, maintaining a neutral to slightly acidic pH (around 6.0-7.0) can help to slow down the rate of oxidation. Alkaline conditions should be avoided.

Q6: Are there any chemical additives I can use to prevent oxidation in solution?

A6: Yes, adding antioxidants to your solution can be an effective strategy. Common choices for organic solutions include butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E). For aqueous solutions, ascorbic acid (Vitamin C) can be used. It is important to choose an antioxidant that does not interfere with your downstream applications.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological or Chemical Assays

Possible Cause: Your sample of this compound may have partially or fully oxidized to its disulfide dimer, reducing the concentration of the active thiol compound.

Troubleshooting Steps:

  • Quantify the Free Thiol Content: Use Ellman's assay to determine the concentration of free -SH groups in your sample. A lower than expected concentration indicates oxidation.

  • Analytical Confirmation: Analyze your sample by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence of the disulfide dimer.

  • Implement Preventative Measures: If oxidation is confirmed, review your handling and storage procedures. Ensure you are using deoxygenated solvents and an inert atmosphere. Consider adding an appropriate antioxidant to your stock solutions.

Issue 2: Unexpected Peaks in NMR or Mass Spectra

Possible Cause: The unexpected peaks may correspond to the disulfide dimer or byproducts of other degradation pathways. Antioxidants, if used, may also appear in the spectra.

Troubleshooting Steps:

  • Identify the Disulfide Dimer: The disulfide of this compound will have a molecular weight of approximately 382.58 g/mol , double that of the monomer minus two hydrogen atoms. In ¹H NMR, the signals for the protons on the isopropyl group and the benzimidazole ring will be present, but the characteristic thiol proton signal will be absent. The chemical shifts of protons near the sulfur atom may also be slightly different compared to the thiol.[2]

  • Identify Common Antioxidants:

    • BHT: In ¹H NMR, BHT shows a sharp singlet around 1.4 ppm (tert-butyl groups) and a singlet around 5.0 ppm (aromatic proton), and a singlet for the hydroxyl proton.

    • α-Tocopherol (Vitamin E): Shows a complex ¹H NMR spectrum with signals in both the aromatic and aliphatic regions.

    • Ascorbic Acid (Vitamin C): In ¹H NMR in D₂O, it shows characteristic signals, including a doublet around 4.88 ppm.[3][4][5]

  • Re-purify the Sample: If significant oxidation has occurred, consider purifying the sample by chromatography to isolate the desired thiol compound before use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereDuration
SolidRoom TemperatureTightly sealed container, desiccatedLong-term
Solution-20°C to -80°CInert gas (Argon or Nitrogen) headspaceShort to medium-term

Table 2: Influence of Experimental Conditions on Thiol Oxidation Rate

ConditionImpact on Oxidation RateRationale
High Temperature IncreasesProvides more energy for the oxidation reaction to overcome the activation barrier.
Presence of Oxygen IncreasesOxygen is the primary oxidizing agent.
UV Light Exposure May IncreaseCan generate free radicals that initiate or accelerate oxidation.
Presence of Metal Ions (e.g., Cu²⁺, Fe³⁺) IncreasesCatalyze the oxidation of thiols.[2]
Alkaline pH (> 8) IncreasesPromotes the formation of the more reactive thiolate anion.[1]
Acidic to Neutral pH (6-7) DecreasesThe protonated thiol form is less susceptible to oxidation.

Experimental Protocols

Protocol 1: Preparation of an Anaerobic Stock Solution using a Schlenk Line

This protocol describes the preparation of a stock solution of this compound under an inert atmosphere to prevent oxidation.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., DMSO, DMF, or ethanol)

  • Schlenk flask with a magnetic stir bar

  • Schlenk line with a vacuum pump and inert gas (argon or nitrogen) source[6][7][8][9]

  • Septa and needles

  • Gastight syringe

Procedure:

  • Prepare the Schlenk Flask: Add the desired amount of this compound solid and a magnetic stir bar to a clean, dry Schlenk flask.

  • Purge with Inert Gas: Seal the flask with a septum and connect it to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure all oxygen is removed.

  • Add Deoxygenated Solvent: Transfer the required volume of anhydrous, deoxygenated solvent to the Schlenk flask via a cannula or a gastight syringe.

  • Dissolve the Compound: Stir the mixture until the solid is completely dissolved.

  • Storage: Store the sealed Schlenk flask at -20°C or -80°C. To access the solution, use a gastight syringe that has been purged with inert gas.

Protocol 2: Quantification of Free Thiol Groups using Ellman's Assay

This colorimetric assay quantifies the concentration of free thiol groups in a sample.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Ellman's Reagent (DTNB) solution: 4 mg/mL DTNB in the Reaction Buffer

  • Sample solution of this compound in a compatible solvent

  • Spectrophotometer

Procedure:

  • Prepare a Blank: In a cuvette, mix 1 mL of Reaction Buffer with a volume of the solvent used for your sample equivalent to the sample volume you will use.

  • Prepare the Sample: In a separate cuvette, add 1 mL of Reaction Buffer and a small aliquot (e.g., 10-50 µL) of your thiol solution.

  • Initiate the Reaction: To both the blank and sample cuvettes, add 50 µL of the DTNB solution. Mix well.

  • Incubate: Allow the reaction to proceed at room temperature for 15 minutes.

  • Measure Absorbance: Measure the absorbance of the sample at 412 nm, using the blank to zero the spectrophotometer.

  • Calculate Thiol Concentration: Use the Beer-Lambert law to calculate the concentration of the thiol:

    • Concentration (M) = (Absorbance) / (14,150 M⁻¹cm⁻¹ × path length in cm)

Visualizations

Oxidation_Pathway Thiol This compound (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Oxidation Oxygen Oxygen (O2) Metal Ions (catalysts) Alkaline pH Oxygen->Thiol Promotes Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Quality Control cluster_troubleshooting Troubleshooting Start Start with Solid Compound Degas Use Deoxygenated Solvent Start->Degas Inert Work Under Inert Atmosphere (Schlenk Line/Glovebox) Degas->Inert Antioxidant Add Antioxidant (Optional) Inert->Antioxidant Store Store at -20°C to -80°C Antioxidant->Store Check Check for Discoloration Store->Check Ellman Ellman's Assay (Quantify Free Thiol) Check->Ellman Analytical NMR / MS / HPLC (Confirm Structure) Ellman->Analytical Oxidized Oxidation Detected Analytical->Oxidized Purify Purify if Necessary Oxidized->Purify Adjust Adjust Protocol Oxidized->Adjust Adjust->Start

References

Technical Support Center: Scale-Up Synthesis of N-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of N-substituted benzimidazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of N-substituted benzimidazoles, offering potential causes and recommended solutions.

Issue 1: Low Product Yield

Possible Cause(s)Suggested Solution(s)
Inactive or insufficient catalyst. Increase catalyst loading or select a more robust catalyst suitable for larger scale reactions. Heterogeneous catalysts are often advantageous for easier removal and potential recycling.[1][2]
Suboptimal solvent. Perform a solvent screen to identify the optimal medium for your specific reaction. Polar solvents like ethanol and methanol often provide high yields.[2] For industrial applications, consider green solvents to minimize environmental impact.[3]
Inappropriate reaction temperature or time. Optimize the reaction temperature and monitor the reaction progress using techniques like TLC or HPLC to determine the optimal duration.[2][4] Inadequate heat transfer in large reactors can lead to localized temperature differences, affecting the reaction rate.
Poor quality of starting materials. Ensure the purity of o-phenylenediamine and the corresponding aldehyde or carboxylic acid, as impurities can interfere with the reaction.[4]
Incomplete reaction. The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction to completion.[4]

Issue 2: Formation of Multiple Products/Side Products

Possible Cause(s)Suggested Solution(s)
Formation of 1,2-disubstituted benzimidazoles. A common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[4] To favor the formation of the 2-substituted product, use a 1:1 stoichiometry or a slight excess of o-phenylenediamine.[4] The choice of solvent can also influence selectivity; non-polar solvents like toluene may favor the 2-substituted product.[4]
N-Alkylation. If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur.[4]
Formation of Schiff base intermediate. The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize. Adjusting the temperature or catalyst may be necessary.[4]
Oxidation of starting material. o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[4]

Issue 3: Difficulty in Product Purification

Possible Cause(s)Suggested Solution(s)
Similar polarity of product and impurities. If the desired product and side products or starting materials have similar polarities, separation by column chromatography can be challenging.[4] Consider alternative purification methods like acid-base extraction or crystallization.
Presence of colored impurities. Oxidation of starting materials can lead to highly colored impurities.[4] Treatment of the crude product solution with activated carbon before filtration and crystallization can help remove these impurities.[4]
Poor crystallization. The product may be an oil or may not crystallize easily. Experiment with different crystallization solvents or solvent mixtures.
Difficulty separating the product from the catalyst. Use a heterogeneous or recyclable catalyst that can be easily filtered off.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of N-substituted benzimidazoles from lab to industrial scale?

A1: The main challenges include:

  • Heat Transfer: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions or safety hazards. Proper reactor design and cooling systems are crucial.

  • Mixing: Ensuring homogeneous mixing of reactants and maintaining consistent temperature throughout a large reactor volume can be difficult.

  • Reaction Time: Reactions that are fast on a small scale may be limited by mass and heat transfer at a larger scale, requiring longer reaction times.

  • Purification: Methods like column chromatography that are common in the lab are often not feasible for large-scale production. Crystallization and extraction are more common industrial techniques.

  • Safety: Handling large quantities of flammable solvents and potentially hazardous reagents requires strict safety protocols.[5]

Q2: What are the advantages of using continuous flow synthesis for N-substituted benzimidazoles compared to batch processing?

A2: Continuous flow chemistry offers several advantages for scale-up, including:

  • Enhanced Safety: Smaller reaction volumes at any given time reduce the risk associated with hazardous reactions.[6][7]

  • Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent temperature control.

  • Faster Reactions: Precise control over reaction parameters can lead to faster reaction times and higher throughput.

  • Consistent Product Quality: Uniform reaction conditions lead to better reproducibility and consistent product quality.[6]

  • Easier Scale-Up: Scaling up production often involves running the system for longer periods or using multiple reactors in parallel, rather than redesigning the entire process.[6]

Q3: How can I minimize the formation of the 1,2-disubstituted byproduct during the synthesis of 2-substituted benzimidazoles?

A3: To improve selectivity towards the 2-substituted product, you can:

  • Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde, or a slight excess of the diamine.[4]

  • Optimize Solvent: Non-polar solvents such as toluene have been shown to favor the formation of the 2-substituted product.[4]

  • Catalyst Selection: Certain catalysts can promote the selective formation of the desired product.

  • Reaction Conditions: Lowering the reaction temperature may also improve selectivity.

Q4: My final product is a dark-colored oil. How can I purify it?

A4: The dark color is likely due to oxidation products of o-phenylenediamine.[4] You can try the following purification methods:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon to adsorb the colored impurities.

  • Acid-Base Extraction: Since benzimidazoles are basic, you can dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Neutralizing the aqueous layer will then precipitate the purified product.[4]

  • Column Chromatography: While challenging for large-scale, it may be necessary if other methods fail. Screening different solvent systems is crucial to achieve good separation.

Q5: What are the key safety precautions to consider during the scale-up synthesis of N-substituted benzimidazoles?

A5: Key safety considerations include:

  • Solvent Handling: Many syntheses use flammable organic solvents. Ensure proper ventilation, grounding of equipment to prevent static discharge, and use of explosion-proof equipment.

  • Reagent Handling: o-Phenylenediamine and some aldehydes can be toxic and sensitizers. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.

  • Exothermic Reactions: The condensation reaction can be exothermic. Monitor the reaction temperature closely and have an effective cooling system in place.

  • Pressure Build-up: Reactions conducted in closed systems at elevated temperatures can lead to pressure build-up. Ensure reactors are equipped with pressure relief devices.

  • Waste Disposal: Dispose of all chemical waste according to institutional and governmental regulations.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Aryl-1-arylmethyl-1H-1,3-benzimidazoles

CatalystTime (min)Yield (%)
SBA-Pr-SO3H1096
p-TSA12085
H2SO412082
HCl18075
No Catalyst36040

Source: Adapted from a study on the synthesis of 1,2-disubstituted benzimidazoles.[8]

Table 2: Effect of Solvent on the Synthesis of 2-Substituted Benzimidazoles

SolventTime (h)Yield (%)
Ethanol492
Methanol588
Acetonitrile685
Dichloromethane875
Water1260

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Scale-Up Synthesis of 2-Substituted Benzimidazoles (Batch Process)

Materials:

  • o-Phenylenediamine

  • Substituted Aldehyde

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol)

  • Sodium Bicarbonate Solution (10%)

  • Water

Procedure:

  • Charge the reactor with o-phenylenediamine and ethanol under an inert atmosphere (e.g., nitrogen).

  • Begin stirring and slowly add the substituted aldehyde to the reactor. Control the addition rate to manage any exotherm.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 70-80°C) and monitor the progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the sodium bicarbonate solution to neutralize the acid catalyst.

  • The product may precipitate upon neutralization. If so, filter the solid, wash with water, and dry.

  • If the product does not precipitate, perform an extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization from an appropriate solvent.

Protocol 2: General Procedure for Monitoring Reaction by TLC

  • Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate alongside spots of the starting materials.

  • Develop the TLC plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualize the spots under a UV lamp. The reaction is proceeding if the starting material spots diminish and a new product spot appears.[4]

Mandatory Visualization

Scale_Up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Select Reactants Select Reactants Prepare Reagents & Solvents Prepare Reagents & Solvents Select Reactants->Prepare Reagents & Solvents Combine Reactants + Catalyst in Reactor Combine Reactants + Catalyst in Reactor Prepare Reagents & Solvents->Combine Reactants + Catalyst in Reactor Set Reaction Conditions (Temp, Time, Atmosphere) Set Reaction Conditions (Temp, Time, Atmosphere) Combine Reactants + Catalyst in Reactor->Set Reaction Conditions (Temp, Time, Atmosphere) Monitor Progress (HPLC/TLC) Monitor Progress (HPLC/TLC) Set Reaction Conditions (Temp, Time, Atmosphere)->Monitor Progress (HPLC/TLC) Quench Reaction & Neutralize Quench Reaction & Neutralize Monitor Progress (HPLC/TLC)->Quench Reaction & Neutralize Product Isolation (Filtration/Extraction) Product Isolation (Filtration/Extraction) Quench Reaction & Neutralize->Product Isolation (Filtration/Extraction) Purify Crude Product (Crystallization) Purify Crude Product (Crystallization) Product Isolation (Filtration/Extraction)->Purify Crude Product (Crystallization) Analyze Final Product (NMR, MS, Purity) Analyze Final Product (NMR, MS, Purity) Purify Crude Product (Crystallization)->Analyze Final Product (NMR, MS, Purity) Troubleshooting_Decision_Tree start Low Yield or Side Product Formation check_purity Check Starting Material Purity start->check_purity optimize_stoichiometry Optimize Stoichiometry check_purity->optimize_stoichiometry Purity OK success Improved Yield/ Selectivity check_purity->success Impure optimize_conditions Optimize Reaction Conditions (Temp, Time) optimize_stoichiometry->optimize_conditions Optimized optimize_stoichiometry->success Improved change_catalyst Screen Different Catalysts optimize_conditions->change_catalyst No Improvement optimize_conditions->success Improved change_solvent Screen Different Solvents change_catalyst->change_solvent No Improvement change_catalyst->success Improved inert_atmosphere Use Inert Atmosphere change_solvent->inert_atmosphere No Improvement change_solvent->success Improved inert_atmosphere->success Improved

References

selecting the right base for deacetylation in benzimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on selecting the appropriate base for the deacetylation of N-acetylated benzimidazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deacetylation of N-acetyl benzimidazoles.

Issue Possible Cause Recommendation
Incomplete Deacetylation Insufficiently strong base: The chosen base may not be strong enough to fully hydrolyze the amide bond under the reaction conditions.Switch to a stronger base (e.g., from K₂CO₃ to NaOH or KOH).
Short reaction time: The reaction may not have been allowed to proceed to completion.Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Increase the reaction temperature, while being mindful of potential side reactions.
Side Product Formation Harsh reaction conditions: Strong bases and high temperatures can sometimes lead to the formation of undesired byproducts.Consider using a milder base (e.g., K₂CO₃ or Na₂CO₃) or lowering the reaction temperature.
Presence of other sensitive functional groups: Other functional groups in the molecule may be susceptible to hydrolysis or other reactions under basic conditions.A chemoselective method may be necessary. Milder bases or enzymatic deacetylation could be explored.
Degradation of Benzimidazole Core Excessively strong base or high temperature: The benzimidazole ring itself can be susceptible to degradation under very harsh basic conditions.Use the mildest possible conditions that still afford a good yield of the desired product. Careful optimization of base concentration, temperature, and reaction time is crucial.
Low Yield Sub-optimal reaction conditions: A combination of factors such as base strength, temperature, time, and solvent can contribute to low yields.Systematically vary the reaction parameters (base, solvent, temperature, and time) to find the optimal conditions for your specific substrate.
Work-up issues: The product may be lost during the extraction or purification steps.Ensure the pH is adjusted correctly during work-up to precipitate the product and choose an appropriate solvent for extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the deacetylation of N-acetyl benzimidazoles?

A1: Commonly used bases include inorganic hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). In some cases, ammonia or hydrazine can also be employed.

Q2: How do I choose the right base for my specific benzimidazole derivative?

A2: The choice of base depends on the overall reactivity of your substrate. For substrates with electron-withdrawing groups, a milder base like K₂CO₃ may be sufficient. For more electron-rich or sterically hindered substrates, a stronger base like NaOH or KOH might be necessary. It is always recommended to start with milder conditions and increase the strength of the base or the temperature as needed.

Q3: What is the general mechanism for base-catalyzed deacetylation?

A3: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (or other basic species) attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the benzimidazole anion as a leaving group, which is subsequently protonated to give the deacetylated benzimidazole.[1][2]

Q4: How can I monitor the progress of the deacetylation reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TTC). The N-acetylated starting material will have a different Rf value compared to the deacetylated product.

Q5: What are some common solvents used for this reaction?

A5: Protic solvents like ethanol, methanol, and water, or mixtures of these, are commonly used for deacetylation reactions with hydroxide and carbonate bases.

Data Presentation: Comparison of Common Bases for Deacetylation

The following table summarizes typical reaction conditions and outcomes for the deacetylation of a generic N-acetyl benzimidazole. Please note that optimal conditions will vary depending on the specific substrate.

Base Typical Concentration / Equivalents Solvent Temperature (°C) Typical Reaction Time Yield (%) Notes
Sodium Hydroxide (NaOH) 10-40% aqueous solution or 2-5 equivalentsEthanol/Water, Methanol/WaterRoom Temp. to Reflux1 - 12 h85-95%A strong and effective base, but may cause side reactions with sensitive substrates.[3][4]
Potassium Hydroxide (KOH) 2-5 equivalentsEthanol/Water, MethanolRoom Temp. to Reflux1 - 10 h88-96%Similar in strength to NaOH, sometimes preferred for its higher solubility in organic solvents.
Potassium Carbonate (K₂CO₃) 2-5 equivalentsMethanol, EthanolReflux6 - 24 h75-90%A milder base, suitable for substrates with sensitive functional groups.[5][6]
Sodium Carbonate (Na₂CO₃) 2-5 equivalentsMethanol, EthanolReflux8 - 30 h70-85%A milder and less expensive alternative to K₂CO₃.
Ammonia (aq. NH₃) Concentrated aqueous solutionMethanol, EthanolRoom Temp. to 50°C12 - 48 h60-80%A much milder base, useful for highly sensitive substrates, but reactions are often slower.
Hydrazine (N₂H₄·H₂O) 2-4 equivalentsEthanolReflux2 - 8 h80-92%Effective but also a strong reducing agent, which may not be compatible with all functional groups.[7]

Experimental Protocols

Protocol 1: Deacetylation using Sodium Hydroxide in Ethanol/Water

  • Dissolve the N-acetyl benzimidazole (1 equivalent) in ethanol.

  • Add a 40% aqueous solution of sodium hydroxide (2-3 equivalents).[3]

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) if necessary.

Protocol 2: Deacetylation using Potassium Carbonate in Methanol

  • Suspend the N-acetyl benzimidazole (1 equivalent) and potassium carbonate (3 equivalents) in methanol.

  • Heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

  • Purify further by column chromatography or recrystallization if needed.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N-acetyl benzimidazole in solvent add_base Add chosen base (e.g., NaOH, K2CO3) start->add_base react Stir at appropriate temperature (RT to Reflux) add_base->react monitor Monitor reaction progress by TLC react->monitor monitor->react Incomplete workup Quench/Neutralize reaction monitor->workup Complete extract Extract/Filter product workup->extract purify Purify by recrystallization or chromatography extract->purify end Characterize pure deacetylated benzimidazole purify->end

Caption: General experimental workflow for the base-catalyzed deacetylation of N-acetyl benzimidazoles.

base_selection_flowchart start Start: Select a base for deacetylation q1 Does the substrate have base-sensitive functional groups? start->q1 mild_base Use a mild base: K2CO3 or Na2CO3 q1->mild_base Yes strong_base A stronger base can be used: NaOH or KOH q1->strong_base No q2 Is the reaction proceeding at a reasonable rate? mild_base->q2 strong_base->q2 increase_temp Increase temperature q2->increase_temp No end Proceed with optimized conditions q2->end Yes use_stronger_base Consider a stronger base (e.g., switch from K2CO3 to NaOH) increase_temp->use_stronger_base use_stronger_base->end

Caption: Decision-making flowchart for selecting the appropriate base for benzimidazole deacetylation.

References

Technical Support Center: Managing Low Solubility in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to effectively manage challenges associated with the low solubility of starting materials.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Problem: My starting materials (o-phenylenediamine derivative and/or aldehyde) will not dissolve in the reaction solvent.

Possible CauseRecommended Solution
Inappropriate Solvent Selection The polarity of your solvent may not be suitable for your specific starting materials.
Low Reaction Temperature Solubility of many organic compounds is temperature-dependent.
Insufficient Solvent Volume The concentration of your starting materials may be too high for the chosen solvent.

Solution Details:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Common choices for benzimidazole synthesis include methanol, ethanol, acetonitrile, chloroform, and dimethylformamide (DMF).[1][2] For a model reaction of 1,2-phenylenediamine and benzaldehyde, chloroform was found to be a suitable solvent, yielding better results than acetonitrile, methanol, ether, or DMF.[1] In another study, polar organic solvents like methanol and ethanol were effective, with a cobalt (II) acetylacetone/methanol system providing a high yield.[3]

  • Temperature Optimization: Gradually increase the reaction temperature and observe for dissolution. Many benzimidazole syntheses are conducted at elevated temperatures or under reflux conditions. High-temperature water has also been explored as an environmentally benign solvent option, with yields increasing significantly with temperature.[4][5]

  • Adjusting Concentration: While maintaining a desirable reaction concentration, you can try incrementally adding more solvent until the starting materials dissolve. However, be mindful that excessive dilution may slow down the reaction rate.

  • Utilizing Co-solvents: Introduce a small percentage of a co-solvent to improve the overall solvating power of your reaction medium. Water-miscible organic solvents like DMSO, ethanol, polyethylene glycol (PEG), and N,N-dimethylformamide (DMF) are often used.[6] It is generally recommended to keep the final concentration of DMSO below 0.5% in biological assays, and similar caution should be exercised in synthesis to avoid potential side reactions or purification difficulties.[6]

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no product yield, and I suspect it's due to the poor solubility of my starting materials. What should I do?

A1: Low solubility of reactants is a common hurdle in benzimidazole synthesis. Here is a systematic approach to address this issue:

  • Confirm Solubility Issues: Before altering your protocol, confirm that solubility is the root cause. You can do this by visually inspecting the reaction mixture for undissolved solids.

  • Solvent and Temperature Optimization: As detailed in the troubleshooting guide, systematically screen different solvents and consider increasing the reaction temperature.

  • Alternative Synthetic Methodologies: If solvent and temperature adjustments are insufficient, consider alternative methods designed to handle poorly soluble substrates:

    • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and often improves yields, even with sparingly soluble materials, sometimes under solvent-free conditions.[7]

    • Surfactant-Assisted Synthesis in Aqueous Media: Using a surfactant like sodium lauryl ether sulfate (SLES) in water can create micelles that encapsulate hydrophobic starting materials, facilitating the reaction in an environmentally friendly medium.[8]

    • Solvent-Free Reactions: In some cases, the reaction can be performed by heating a mixture of the neat starting materials, which can be particularly effective with solid reactants.[7]

Q2: My reaction mixture is heterogeneous, with starting materials visible as a suspension. Will the reaction still proceed?

A2: A heterogeneous reaction mixture can still proceed, but it is often slower and may result in lower yields compared to a homogeneous reaction. The reaction will only occur at the surface of the undissolved solid. To improve the reaction, consider the following:

  • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interaction between the dissolved and undissolved components.

  • Phase-Transfer Catalysis: For certain reactions, a phase-transfer catalyst can be employed to shuttle one reactant across the phase boundary to react with the other.

  • Extended Reaction Time: Monitor the reaction progress by TLC. You may find that the reaction requires a significantly longer time to reach completion.[1]

Q3: Are there any "green" solvent options for benzimidazole synthesis that can handle poorly soluble starting materials?

A3: Yes, several environmentally benign solvent systems have been successfully used:

  • Water with Surfactants: As mentioned, using surfactants in water can be a highly effective green approach.[8]

  • Polyethylene Glycol (PEG): PEG can serve as a green solvent and has been used for the synthesis of benzimidazole derivatives, with PEG400 found to be particularly effective at 80-85 °C.[9][10]

  • High-Temperature Water: Under high temperature and pressure, water's dielectric constant decreases, making it behave more like an organic solvent and capable of dissolving nonpolar organic molecules.[4][5]

  • Ethanol: Often considered a greener alternative to more toxic organic solvents, ethanol is frequently used in benzimidazole synthesis.

Q4: Can modifying the starting materials themselves improve solubility?

A4: Yes, in some cases, modifying the starting materials can be a viable strategy, particularly in a drug development context where analogues are being synthesized. The addition of polar functional groups to the o-phenylenediamine or aldehyde can increase their solubility in polar solvents.[11] However, this will result in a different final benzimidazole derivative.

Quantitative Data

The solubility of starting materials is a critical parameter. Below is a summary of the mole fraction solubility of o-phenylenediamine in various pure and binary solvents at different temperatures.

Table 1: Mole Fraction Solubility of o-Phenylenediamine in Pure Solvents [12]

Temperature (K)WaterMethanolEthanolAcetonitrile
283.150.00450.38310.29770.4432
288.150.00540.41010.32230.4721
293.150.00640.43850.34810.5023
298.150.00760.46840.37520.5338
303.150.00900.49990.40370.5668
308.150.01060.53310.43360.6014
313.150.01250.56810.46510.6377
318.150.01480.60510.49820.6758

Data presented shows that the solubility of o-phenylenediamine increases with temperature in all tested solvents. Acetonitrile was found to be the best solvent among those tested, while water was the poorest.[12]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

  • Preparation: In separate small-scale reaction vials, place equimolar amounts of your o-phenylenediamine derivative and aldehyde.

  • Solvent Addition: To each vial, add a different test solvent (e.g., methanol, ethanol, acetonitrile, chloroform, DMF) in a volume sufficient to achieve the desired reaction concentration.

  • Observation at Room Temperature: Stir the mixtures vigorously at room temperature and observe for dissolution. Note the degree of solubility in each solvent.

  • Heating: For solvents where the starting materials did not dissolve at room temperature, gradually heat the mixtures (e.g., to 60 °C or reflux) and observe for any changes in solubility.

  • Reaction Monitoring: For the conditions where dissolution is achieved, monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the solvent that provides the best reaction rate and yield.[1]

Protocol 2: Surfactant-Assisted Synthesis in Aqueous Media [8]

  • Micelle Solution Preparation: Prepare a solution of sodium lauryl ether sulfate (SLES) (15 mol%) in water (5 mL).

  • Reactant Addition: To the SLES solution, add the o-phenylenediamine (1 mmol) and the aromatic aldehyde (2 mmol).

  • Reaction: Stir the mixture at ambient temperature. The hydrophobic starting materials will be incorporated into the hydrophobic core of the micelles, allowing the reaction to proceed.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using n-hexane:acetone 7:3 as eluent).

  • Workup: Upon completion, the solid product often precipitates from the aqueous solution. Filter the precipitate, wash with water, and dry.

  • Purification: The pure product can be obtained by recrystallization from a suitable solvent, such as hot ethanol.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_methods Alternative Methodologies cluster_outcome Desired Outcome start Starting materials show low solubility solvent_screen Solvent Screening start->solvent_screen Step 1 temp_opt Temperature Optimization solvent_screen->temp_opt If solubility is still low alt_methods Alternative Methods temp_opt->alt_methods If still unsuccessful microwave Microwave Synthesis alt_methods->microwave surfactant Surfactant-Assisted Synthesis alt_methods->surfactant solvent_free Solvent-Free Reaction alt_methods->solvent_free end Successful Benzimidazole Synthesis microwave->end surfactant->end solvent_free->end

Caption: A workflow for troubleshooting low solubility in benzimidazole synthesis.

logical_relationship cluster_problem Identified Problem cluster_factors Contributing Factors cluster_solutions Potential Solutions problem Low Solubility of Starting Materials solvent Solvent Polarity problem->solvent temperature Reaction Temperature problem->temperature concentration Reactant Concentration problem->concentration alt_conditions Alternative Conditions (Microwave, Surfactant) problem->alt_conditions solvent_change Change/Screen Solvents solvent->solvent_change co_solvent Use Co-solvents solvent->co_solvent temp_increase Increase Temperature temperature->temp_increase concentration->co_solvent

Caption: Logical relationships between the problem of low solubility and potential solutions.

References

Technical Support Center: Monitoring the Synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of 1-Isopropyl-1H-benzoimidazole-2-thiol using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the general principle of using TLC to monitor the synthesis of this compound?

A1: Thin-Layer Chromatography (TLC) is a crucial technique used to monitor the progress of a chemical reaction.[1] In the synthesis of this compound, TLC allows for the separation of the starting materials (e.g., N-isopropyl-o-phenylenediamine and a sulfur source like carbon disulfide or potassium ethylxanthate), the desired product, and any byproducts based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). By observing the disappearance of the starting material spots and the appearance of the product spot over time, one can determine the reaction's progression and endpoint.

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The choice of solvent system is critical for achieving good separation of spots on the TLC plate. For benzimidazole derivatives, common solvent systems include mixtures of a non-polar solvent and a polar solvent.[2][3][4] A good starting point is a mixture of n-hexane and ethyl acetate. The polarity of the mobile phase should be adjusted so that the Rf (retention factor) values of the compounds of interest are between 0.2 and 0.8 for optimal resolution.[5] If the spots remain at the baseline, the solvent system is not polar enough; if they travel with the solvent front, it is too polar.[6]

Q3: How can I visualize the spots of the starting materials and the product on the TLC plate?

A3: Since the starting materials and the this compound product are likely colorless, a visualization method is required.[5]

  • UV Light (Non-destructive): Benzimidazole derivatives are aromatic and often UV-active.[7][8] Commercially available TLC plates containing a fluorescent indicator will show UV-active compounds as dark spots under a UV lamp (usually at 254 nm).[9][10]

  • Iodine Vapor (Semi-destructive): Exposing the TLC plate to iodine vapor is a common method for visualizing organic compounds, including thiols and aromatic compounds, which will appear as brown spots.[5][9][10]

  • Potassium Permanganate Stain (Destructive): This stain is effective for visualizing compounds that can be oxidized, such as thiols. Thiols may appear as white or yellow spots on a purple background.[9][11]

  • p-Anisaldehyde Stain (Destructive): This is a general-purpose stain that can be sensitive to various functional groups, often producing colored spots upon heating.[8]

Q4: My TLC plate shows streaking instead of distinct spots. What could be the cause?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[6][12][13] Try diluting your sample before spotting it on the plate.

  • Highly Polar Compounds: Very polar compounds may interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol to your spotting solvent or a modifier like acetic acid or triethylamine to your mobile phase can help.[6][13]

  • Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

  • Acidic or Basic Compounds: The thiol group in the product is weakly acidic. If streaking is an issue, adding a small amount of acetic or formic acid to the mobile phase might improve the spot shape.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. - The sample is too dilute. - The compound is not UV-active, and an inappropriate visualization method was used. - The solvent level in the developing chamber was above the spotting line. - The compound is volatile and evaporated from the plate.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6][12] - Try a different visualization method (e.g., iodine vapor, potassium permanganate stain).[6] - Ensure the solvent level is below the baseline where the samples are spotted.[12] - If volatility is suspected, minimize the time the plate is exposed to air before and after development.
The spots are elongated or "streaking". - The sample is overloaded. - The sample is not fully dissolved. - The compound is strongly interacting with the stationary phase (e.g., acidic or basic compounds).- Dilute the sample before spotting.[6][13] - Ensure the sample is completely dissolved in the spotting solvent. - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% acetic acid for acidic compounds or triethylamine for basic compounds).[6]
The Rf values are too high (spots are near the solvent front). - The mobile phase is too polar.- Decrease the proportion of the polar solvent in the mobile phase or choose a less polar solvent system.[6]
The Rf values are too low (spots are near the baseline). - The mobile phase is not polar enough.- Increase the proportion of the polar solvent in the mobile phase or choose a more polar solvent system.[6]
The solvent front is running unevenly. - The stationary phase on the TLC plate is uneven. - The TLC plate is touching the side of the developing chamber. - The developing chamber is not properly sealed and saturated with solvent vapor.- Use high-quality, commercially prepared TLC plates. - Ensure the plate is centered in the chamber and not touching the sides.[12] - Place a piece of filter paper in the chamber to ensure proper saturation with the mobile phase vapor.
The spots of the starting material and product are not well-separated. - The polarity of the mobile phase is not optimal for separating the two compounds.- Try different solvent systems with varying polarities. A systematic approach is to test various ratios of a non-polar and a polar solvent (e.g., n-hexane:ethyl acetate from 9:1 to 1:1).

Experimental Protocol: TLC Monitoring

1. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Mark the positions for spotting the samples along the origin. It is good practice to spot the starting material(s), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

2. Spotting the TLC Plate:

  • Dissolve a small amount of the starting material(s) in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.

  • Using a capillary tube, carefully spot the dissolved starting material, the diluted reaction mixture, and the co-spot onto their designated marks on the origin. Keep the spots small and concentrated.

3. Developing the TLC Plate:

  • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to aid solvent vapor saturation and close the lid. Allow the chamber to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin. Close the lid.

  • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

4. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the spots using a UV lamp (254 nm) and circle any visible spots with a pencil.

  • If necessary, use a chemical stain (e.g., iodine vapor or potassium permanganate dip) to visualize the spots.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Monitor the reaction by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible.

Data Presentation: Example Rf Values

The following table provides hypothetical but representative Rf values for monitoring the synthesis of this compound from N-isopropyl-o-phenylenediamine and a sulfur source.

Compound Mobile Phase (n-Hexane:Ethyl Acetate) Hypothetical Rf Value
N-isopropyl-o-phenylenediamine (Starting Material)7:30.65
This compound (Product)7:30.40
N-isopropyl-o-phenylenediamine (Starting Material)8:20.50
This compound (Product)8:20.25

Visualization: TLC Monitoring Workflow

TLC_Workflow cluster_prep 1. Preparation cluster_spotting 2. Spotting cluster_dev 3. Development cluster_vis 4. Visualization & Analysis prep_plate Prepare TLC Plate (Draw Origin) prep_chamber Prepare Developing Chamber (Add Mobile Phase) spot_sm Spot Starting Material (SM) prep_chamber->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_co Co-spot (SM + Rxn) develop Develop Plate in Chamber spot_co->develop mark_front Mark Solvent Front develop->mark_front dry_plate Dry Plate mark_front->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv visualize_stain Stain (e.g., Iodine) visualize_uv->visualize_stain analyze Analyze Results (Calculate Rf, Assess Progress) visualize_stain->analyze

Caption: Workflow for monitoring reaction progress using TLC.

References

Technical Support Center: Regioisomer Formation in Benzimidazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioisomer formation during the N-alkylation of unsymmetrically substituted benzimidazoles.

Troubleshooting Guide

Issue 1: My reaction produces a mixture of N1 and N3-alkylated regioisomers. How can I improve the selectivity?

The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles. The outcome is influenced by a combination of electronic and steric factors.[1] The following troubleshooting steps can help improve the regioselectivity of your reaction.

Troubleshooting Steps:

  • Evaluate Substituent Effects:

    • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzimidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups (EDGs) activate the adjacent nitrogen.[1][2]

    • Steric Hindrance: Bulky substituents on the benzimidazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[3]

  • Modify Reaction Conditions:

    • Choice of Base and Solvent: The base and solvent system significantly influences regioselectivity.[1]

      • For N1-selectivity (often the thermodynamically more stable product): Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) or dioxane can favor the formation of the N1 isomer.[4][5][6] This is because the sodium cation can coordinate with the N2-atom and an electron-rich substituent, directing the alkylating agent to the N1 position.[4][6]

      • For N2-selectivity: Conditions that promote the formation of solvent-separated ion pairs, such as using polar aprotic solvents like DMF or DMSO, can sometimes favor the N2 isomer.[5]

    • Temperature Control: Temperature can have a significant impact on the regioselectivity. In some cases, lower temperatures may favor the formation of the kinetic product, while higher temperatures can lead to the thermodynamic product.[7] For instance, alkylation of 4(5)-nitro-1H-imidazoles in acidic media showed that lower temperatures (75 °C) favored the 5-nitro isomers, while higher temperatures (140 °C) favored the 4-nitro isomers.[7]

  • Consider the Alkylating Agent:

    • The reactivity of the alkylating agent is a crucial factor. More reactive alkylating agents may exhibit lower regioselectivity.

Issue 2: The yield of my desired regioisomer is consistently low.

Low yields can be attributed to several factors, including incomplete deprotonation, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Incomplete deprotonation of the benzimidazole ring reduces its nucleophilicity, leading to lower yields.[1]

    • Use a sufficiently strong base to match the pKa of your benzimidazole derivative. For less acidic benzimidazoles, a strong base like NaH is often necessary.[1]

    • Ensure anhydrous reaction conditions when using strong bases like NaH, as they react violently with water.

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

    • If the reaction is sluggish at room temperature, gentle heating (e.g., 50-80 °C) may improve the yield, but be mindful of the potential impact on regioselectivity.[1][5]

  • Minimize Side Reactions:

    • Dialkylation: The formation of a dialkylated product can be minimized by the slow, dropwise addition of the alkylating agent to the reaction mixture.[1] Using a slight excess of the benzimidazole relative to the alkylating agent can also help.[1]

Issue 3: I am unable to separate the resulting regioisomers.

The similar physicochemical properties of regioisomers can make their separation challenging.

Troubleshooting Steps:

  • Chromatographic Methods:

    • Column Chromatography: This is the most common method for separating regioisomers. Experiment with different solvent systems to achieve better separation. Sometimes, a long column with a fine mesh silica gel can improve resolution.[8]

    • Preparative TLC: For small-scale separations, preparative thin-layer chromatography can be an effective technique.[9]

    • High-Performance Liquid Chromatography (HPLC): When isomers are inseparable by standard column chromatography, preparative HPLC is often the solution.[9][10]

  • Recrystallization: If the regioisomers have different solubilities in a particular solvent system, fractional recrystallization can be a viable separation method.

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure desired isomer.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine the regioselectivity of benzimidazole alkylation?

A1: The primary factors influencing regioselectivity are:

  • Electronic effects of substituents on the benzimidazole ring.

  • Steric hindrance around the nitrogen atoms.

  • The choice of base and solvent .

  • The reaction temperature .

  • The nature and reactivity of the alkylating agent .[1][3]

Q2: How can I predict which regioisomer will be the major product?

A2: While prediction can be complex, some general guidelines are:

  • Electron-withdrawing groups tend to direct alkylation to the nitrogen further away from the substituent.

  • Bulky groups will favor alkylation at the less sterically hindered nitrogen.

  • The use of NaH in THF often favors the thermodynamically more stable N1-alkylated product.[4][5][6]

Q3: Are there any catalytic methods to control regioselectivity?

A3: Yes, certain catalytic systems can influence regioselectivity. For instance, diarylborinic acid has been used as a catalyst for the regioselective N-alkylation of azoles.[11] Research in this area is ongoing to develop more efficient and selective catalytic methods.

Q4: What is the best way to monitor the progress of my benzimidazole alkylation reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of products. For more quantitative analysis and to distinguish between isomers if they have different retention times, liquid chromatography-mass spectrometry (LC-MS) is recommended.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole Alkylation (A Benzimidazole Analogue)

EntryBaseSolventTemperature (°C)Time (h)N-1:N-2 RatioConversion (%)
1K₂CO₃DMF20241.9:1>99
2Cs₂CO₃DMF20241.2:1>99
3K₂CO₃THF2024No Reaction0
4K₂CO₃MeCN20241.9:1>99
5K₂CO₃DMSO20241.6:1>99
6K-t-BuOTHF2024>94:630
7NaHTHF2024>99:157
8NaHTHF5024>99:1>99

Data adapted from a study on indazole alkylation, which serves as a close analogue for benzimidazole behavior.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Benzimidazole using Potassium Carbonate
  • Reaction Setup: To a solution of the substituted benzimidazole (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.1-1.5 equivalents).[1]

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.[1]

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC.[1]

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: N1-Selective Alkylation using Sodium Hydride
  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF, add a solution of the substituted benzimidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Addition of Alkylating Agent: Cool the mixture to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat to 50 °C and stir until the starting material is consumed, as monitored by TLC.[5]

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Substituted Benzimidazole base Select Base (e.g., K2CO3, NaH) start->base solvent Select Solvent (e.g., DMF, THF) base->solvent add_base Add Base to Benzimidazole in Solvent solvent->add_base add_alkyl Add Alkylating Agent add_base->add_alkyl react Stir at appropriate Temperature add_alkyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Analyze Regioisomer Ratio purify->analyze end Final Products analyze->end Isolated Regioisomers

Caption: General experimental workflow for benzimidazole alkylation.

troubleshooting_flowchart start Regioisomer Mixture Obtained check_substituents Analyze Substituent Effects (Electronic & Steric) start->check_substituents change_conditions Modify Reaction Conditions check_substituents->change_conditions check_base_solvent Change Base/Solvent System (e.g., NaH in THF for N1) change_conditions->check_base_solvent Control Selectivity check_temp Optimize Temperature change_conditions->check_temp change_alkylating_agent Consider a different Alkylating Agent change_conditions->change_alkylating_agent separation Optimize Separation Protocol check_base_solvent->separation check_temp->separation change_alkylating_agent->separation column Vary Column Chromatography Solvent System separation->column hplc Use Preparative HPLC separation->hplc recrystallization Attempt Recrystallization separation->recrystallization success Desired Regioisomer Isolated column->success hplc->success recrystallization->success

Caption: Troubleshooting decision tree for regioisomer formation.

References

Validation & Comparative

Purity Analysis of 1-Isopropyl-1H-benzoimidazole-2-thiol: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of 1-Isopropyl-1H-benzoimidazole-2-thiol, a key heterocyclic compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is proposed here, based on established methodologies for benzimidazole derivatives and aromatic thiols. This method offers excellent resolution, sensitivity, and specificity for separating the main compound from potential impurities.

Experimental Protocol: Proposed HPLC Method

A reversed-phase HPLC method was developed for the purity determination of this compound. The experimental conditions are detailed below:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

    • Gradient Program:

      • 0-15 min: 50% A

      • 15-20 min: 50-80% A

      • 20-25 min: 80% A

      • 25-30 min: 80-50% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of Acetonitrile to obtain a concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 280 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and available instrumentation.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[1] It is particularly suitable for volatile and semi-volatile substances.[1] For this compound, which has a relatively high boiling point, GC analysis would likely require derivatization to increase its volatility.

Experimental Protocol: Gas Chromatography (GC)

A potential GC method would involve the following:

  • Derivatization: Silylation of the thiol group to increase volatility.

  • Column: A non-polar capillary column (e.g., DB-5).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: High enough to ensure vaporization without degradation.

  • Detector: Flame Ionization Detector (FID) is commonly used for organic compounds.[2]

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility with the use of an applied voltage.[3] It is a high-resolution technique that requires only a small amount of sample.[3] CE is well-suited for the analysis of charged molecules and can be a valuable alternative to HPLC for polar and ionizable compounds.[4]

Experimental Protocol: Capillary Electrophoresis (CE)

A typical CE method would include:

  • Capillary: Fused silica capillary.

  • Buffer: A buffered electrolyte solution, with the pH optimized for the separation of the analyte and its impurities.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Detection: UV detection is common for compounds with a chromophore.[3]

Titrimetry

Titrimetric analysis, or titration, is a classical analytical method that can be used for the quantitative analysis of thiols. Argentometric titration, using a silver nitrate solution, is a common approach for the determination of thiol content.

Experimental Protocol: Titrimetry

The protocol for an argentometric titration would be:

  • Titrant: A standardized solution of silver nitrate (AgNO₃).

  • Solvent: A suitable solvent to dissolve the this compound.

  • Indicator: A potentiometric endpoint detection is often preferred for accuracy.

  • Procedure: The sample solution is titrated with the silver nitrate solution, and the volume of titrant required to reach the endpoint is used to calculate the purity.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, GC, CE, and Titrimetry for the purity analysis of this compound.

FeatureHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)Titrimetry
Applicability Excellent for non-volatile and thermally labile compounds.Suitable for volatile or derivatizable compounds.Good for charged and polar molecules.[4]Applicable for quantitative analysis of the thiol functional group.
Specificity High, can separate closely related impurities.High, especially when coupled with a mass spectrometer (MS).Very high resolution for charged species.Low, measures total thiol content, not individual impurities.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL), especially with specific detectors.Very high (nanomolar to picomolar concentrations).Moderate, typically requires higher concentrations than chromatographic methods.
Analysis Time 15-30 minutes per sample.10-30 minutes per sample.5-20 minutes per sample.5-10 minutes per sample.
Sample Throughput High, with the use of autosamplers.High, with autosamplers.High, with autosamplers.Lower, often performed manually.
Instrumentation Cost Moderate to High.Moderate to High.Moderate.Low.
Limitations Requires soluble samples, potential for column degradation.Requires volatile or derivatizable analytes, risk of thermal degradation.Sensitive to matrix effects, reproducibility can be a challenge.Not suitable for identifying unknown impurities, only quantifies the main functional group.

Logical Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on several factors. The following diagram illustrates a decision-making process for choosing between HPLC, GC, CE, and Titrimetry for purity analysis.

Technique_Comparison start Analyte: 1-Isopropyl-1H- benzoimidazole-2-thiol is_volatile Is the analyte volatile or easily derivatized? start->is_volatile is_charged Is the analyte charged in solution? is_volatile->is_charged No gc GC is_volatile->gc Yes need_impurity_profile Is an impurity profile needed? is_charged->need_impurity_profile No ce CE is_charged->ce Yes hplc HPLC need_impurity_profile->hplc Yes titrimetry Titrimetry need_impurity_profile->titrimetry No

Caption: Decision tree for selecting an analytical method.

References

LC-MS Characterization of 1-Isopropyl-1H-benzoimidazole-2-thiol and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 1-Isopropyl-1H-benzoimidazole-2-thiol and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes a detailed, representative experimental protocol, expected data, and a comparison with alternative analytical techniques. The information presented is collated from established methodologies for structurally similar benzimidazole compounds.

Introduction to this compound

This compound is a heterocyclic compound belonging to the benzimidazole class. The benzimidazole core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The subject compound has a molecular weight of 192.28 g/mol and a molecular formula of C₁₀H₁₂N₂S.[2] Accurate and sensitive analytical methods are crucial for its quantification in various matrices during drug discovery and development processes. LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful technique for the analysis of such compounds due to its high sensitivity and selectivity.

LC-MS/MS Characterization: A Representative Protocol

While a specific, validated method for this compound is not widely published, the following protocol is based on established methods for analogous benzimidazole derivatives and represents a robust starting point for method development.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile. Serially dilute the stock solution to prepare working standards for calibration curves.

  • Matrix Samples (e.g., Plasma): For the analysis of the analyte in a biological matrix, a protein precipitation step is typically employed. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog). Vortex the mixture vigorously and then centrifuge at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins. The supernatant can then be directly injected or evaporated to dryness and reconstituted in the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm I.D. × 50 mm, 1.7 µm particle size) is a common choice for separating benzimidazole derivatives.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile or methanol

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min for a 2.1 mm I.D. column.

  • Column Temperature: 30 - 40 °C to ensure reproducible retention times.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for benzimidazole compounds.

  • Ionization Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the analyte.

  • Data Acquisition:

    • Full Scan (for qualitative analysis): Acquire data over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺.

    • Multiple Reaction Monitoring (MRM) (for quantitative analysis): The precursor ion will be the protonated molecule of this compound ([C₁₀H₁₂N₂S+H]⁺, m/z 193.08). Product ions for fragmentation should be determined by infusing a standard solution and performing a product ion scan.

Expected Quantitative Data

The following table summarizes the expected LC-MS/MS parameters for the analysis of this compound. These values are predictive and should be experimentally confirmed.

ParameterExpected Value/Range
Precursor Ion (Q1) m/z 193.08
Product Ions (Q3) Major fragments are expected from the loss of the isopropyl group (m/z 151.05) and further fragmentation of the benzimidazole ring.
Retention Time (RT) Dependent on the specific LC conditions, but typically in the range of 2-10 minutes with a standard C18 column and gradient elution.
Limit of Detection (LOD) Low ng/mL to pg/mL range.
Limit of Quantification (LOQ) Low ng/mL range.
Linearity (R²) > 0.99

Visualizing the Workflow and Fragmentation

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standard Standard Solution Matrix Matrix Sample (e.g., Plasma) Extraction Protein Precipitation & Extraction Matrix->Extraction LC_System HPLC/UHPLC System Extraction->LC_System Inject Column C18 Column LC_System->Column Separation Gradient Elution Column->Separation ESI Electrospray Ionization (ESI+) Separation->ESI Elute MS_Analyzer Mass Analyzer (Triple Quadrupole) ESI->MS_Analyzer Detection Data Acquisition (MRM) MS_Analyzer->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation_Pathway Parent [M+H]⁺ m/z 193.08 Fragment1 Loss of Isopropyl [C₃H₇]˙ m/z 151.05 Parent->Fragment1 - 42.03 Da Fragment2 Further Fragmentation (e.g., loss of CS) Fragment1->Fragment2

Caption: Proposed fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques can also be employed for the analysis of benzimidazole derivatives. The choice of method depends on factors such as the required sensitivity, sample matrix, and available instrumentation.

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity and selectivity. Suitable for complex matrices. No derivatization required.Higher instrument cost. Potential for matrix effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent separation efficiency. Robust and widely available.Often requires derivatization to increase volatility and thermal stability of benzimidazole thiols. Not suitable for thermally labile compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Lower cost and simpler operation compared to MS. Good for routine analysis of formulations.Lower sensitivity and selectivity compared to MS. Potential for interference from co-eluting compounds in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for unambiguous identification. Non-destructive.Low sensitivity, requiring higher concentrations of the analyte. Not suitable for quantitative trace analysis.
Derivatization in GC-MS

For GC-MS analysis of thiol-containing compounds like this compound, derivatization is often necessary to improve chromatographic properties. The thiol group can be alkylated to form a more volatile thioether. This adds an extra step to the sample preparation process and needs to be carefully controlled for reproducibility.

Conclusion

LC-MS/MS stands out as a highly suitable technique for the characterization and quantification of this compound and its derivatives, offering superior sensitivity and selectivity, especially in complex biological matrices. While alternative methods like GC-MS and HPLC-UV have their merits, they often face limitations in terms of sample preparation complexity or sensitivity. The provided representative LC-MS/MS protocol and expected data serve as a solid foundation for researchers to develop and validate robust analytical methods for this important class of compounds.

References

A Comparative Guide to the ¹H NMR Spectrum of 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the ¹H NMR spectrum of 1-Isopropyl-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. For comparative analysis, its spectral data is juxtaposed with the experimental data of its parent compound, 1H-benzoimidazole-2-thiol (also known as 2-mercaptobenzimidazole). This document is intended for researchers, scientists, and professionals in the field of drug development to aid in structural elucidation and characterization.

Predicted ¹H NMR Spectral Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from analogous structures. The spectrum is expected to exhibit distinct signals corresponding to the isopropyl and benzimidazole protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted Coupling Constant (J, Hz)
SH~12.5Broad Singlet1H-
Aromatic Protons (H-4, H-5, H-6, H-7)7.20 - 7.60Multiplet4H-
Isopropyl CH4.80 - 5.00Septet1H~7.0
Isopropyl CH₃~1.60Doublet6H~7.0

Comparative ¹H NMR Data

This table compares the predicted ¹H NMR data of this compound with the experimental data for the unsubstituted 1H-benzoimidazole-2-thiol. The most significant difference is the presence of signals from the N-isopropyl group in the former.

Compound Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
This compound SH~12.5 (Predicted)Broad Singlet1H-
Aromatic (H-4, H-5, H-6, H-7)7.20 - 7.60 (Predicted)Multiplet4H-
Isopropyl CH4.80 - 5.00 (Predicted)Septet1H~7.0
Isopropyl CH₃~1.60 (Predicted)Doublet6H~7.0
1H-benzoimidazole-2-thiol NH/SH~12.5 (Experimental)Broad Singlet2H-
Aromatic (H-4, H-5, H-6, H-7)7.10 - 7.40 (Experimental)Multiplet4H-

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

  • Thiol Proton (SH): A broad singlet is anticipated in the downfield region (around 12.5 ppm). This significant downfield shift is attributed to the acidic nature of the proton and potential hydrogen bonding. Its broadness is a result of chemical exchange and quadrupolar effects from the adjacent nitrogen atoms.

  • Aromatic Protons: The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region (7.20 - 7.60 ppm). The exact splitting pattern will depend on the coupling between adjacent and non-adjacent aromatic protons.

  • Isopropyl Group Protons: The isopropyl group will give rise to two distinct signals:

    • A septet for the methine proton (CH) is predicted to be in the range of 4.80 - 5.00 ppm. The septet multiplicity is due to the coupling with the six equivalent methyl protons (n+1 rule, where n=6).

    • A doublet for the six equivalent methyl protons (CH₃) is expected further upfield, around 1.60 ppm. The doublet multiplicity arises from the coupling with the single methine proton.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for benzimidazole derivatives to clearly observe the exchangeable SH proton.
  • Transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particles in the solution.

2. NMR Instrument Setup:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
  • The instrument is locked onto the deuterium signal of the solvent.
  • The sample is shimmed to obtain a homogeneous magnetic field.

3. Data Acquisition:

  • A standard one-pulse sequence is typically used.
  • The spectral width should be set to encompass all expected proton signals (e.g., from -2 to 14 ppm).
  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8 to 64 scans).
  • A relaxation delay of 1-2 seconds is generally sufficient.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.
  • The spectrum is phased and the baseline is corrected.
  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
  • The signals are integrated to determine the relative number of protons.
  • The multiplicities and coupling constants are determined from the splitting patterns of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the chemical structure of this compound and labels the distinct proton environments.

Caption: Molecular structure of this compound with distinct proton environments highlighted.

A Comparative Guide to the Biological Activity of N-Alkyl vs. N-Aryl Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. A key area of investigation lies in the influence of substituents at the N-1 position of the benzimidazole ring on the molecule's overall efficacy. This guide provides a comparative analysis of the biological activities of N-alkyl versus N-aryl substituted benzimidazole-2-thioethers and related 2-substituted benzimidazoles, focusing on their antimicrobial and anticancer properties. The information presented is a synthesis of data from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

Summary of Biological Activity: Quantitative Data

The biological activity of N-alkyl and N-aryl benzimidazole derivatives has been evaluated against various microbial strains and cancer cell lines. The following tables summarize the minimum inhibitory concentration (MIC) values for antimicrobial activity and the half-maximal inhibitory concentration (IC50) values for anticancer activity, providing a quantitative comparison of their potency.

Table 1: Antimicrobial Activity of N-Alkyl Benzimidazole Derivatives
Compound IDN-Alkyl SubstituentR2 Substituent on Benzylthio GroupTest OrganismMIC (µg/mL)Reference
7a BenzylHEscherichia coli290[1]
Staphylococcus aureus290[1]
7b Benzyl4-FEscherichia coli140[1]
Staphylococcus aureus140[1]
7c Benzyl4-ClEscherichia coli>290[1]
Staphylococcus aureus140[1]
7d Benzyl4-CH3Escherichia coli290[1]
Staphylococcus aureus290[1]
7e Benzyl4-OCH3Escherichia coli>290[1]
Staphylococcus aureus140[1]
7f Benzyl4-CF3Escherichia coli140[1]
Staphylococcus aureus140[1]
7h Ethyl4-ClEscherichia coli290[1]
Staphylococcus aureus290[1]
7k Ethyl4-CF3Escherichia coli140[1]
Staphylococcus aureus140[1]
7l 2-Hydroxyethyl4-ClEscherichia coli140[1]
Staphylococcus aureus290[1]
Table 2: Anticancer Activity of N-Aryl Benzimidazole Derivatives
Compound IDN-Aryl SubstituentR Substituent on 2-Phenyl RingCell LineIC50 (µM)Reference
23 4-ChlorophenylHMCF-7 (Breast)4.7[2]
27 3,5-Difluorobenzyl3,4-DifluoroMCF-7 (Breast)10.9[2]
32 Phenyl4-OCH3HCT-116 (Colon)3.87[3]
HepG2 (Liver)5.12[3]
MCF-7 (Breast)4.34[3]
HeLa (Cervical)8.34[3]
25a Phenyl4-ClMCF-7 (Breast)0.13[3]
HaCaT (Keratinocyte)1.2[3]
MDA-MB-231 (Breast)0.8[3]
HepG2 (Liver)0.21[3]
A549 (Lung)0.15[3]
25b Phenyl4-NO2MCF-7 (Breast)1.1[3]
HaCaT (Keratinocyte)15.2[3]
MDA-MB-231 (Breast)1.8[3]
HepG2 (Liver)1.5[3]
A549 (Lung)1.2[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the N-alkyl benzimidazole derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard).

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture inoculum Standardized Inoculum (0.5 McFarland) start->inoculum inoculation Inoculation of Microtiter Plate inoculum->inoculation compound_prep Compound Stock Solution (in DMSO) serial_dilution Serial Dilutions in Microtiter Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation readout Visual Inspection for Bacterial Growth incubation->readout mic Determine MIC readout->mic

Workflow for Antimicrobial Susceptibility Testing.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the N-aryl benzimidazole derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value.[4][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[4]

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[4]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

dot

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Cancer Cell Culture seeding Cell Seeding in 96-well Plate start->seeding attachment Overnight Incubation for Attachment seeding->attachment treatment Treatment with Test Compounds attachment->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Incubation for Formazan Formation mtt_addition->formazan_formation solubilization Solubilization of Formazan Crystals formazan_formation->solubilization readout Absorbance Reading (570 nm) solubilization->readout ic50 Calculate IC50 readout->ic50

Workflow for Cytotoxicity (MTT) Assay.

Mechanism of Action in Cancer

Benzimidazole derivatives exert their anticancer effects through various mechanisms, with the inhibition of tubulin polymerization being a prominent pathway.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

dot

signaling_pathway_anticancer cluster_compound cluster_cellular_effects Cellular Effects compound Benzimidazole Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits microtubules Microtubule Disruption mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

Anticancer Mechanism of Benzimidazoles.

Comparative Analysis and Structure-Activity Relationship (SAR)

A direct comparison of the biological activity of N-alkyl and N-aryl benzimidazole-2-thiols is complex due to the diversity of substituents and biological targets studied. However, some general structure-activity relationship (SAR) trends can be inferred from the available data.

For antimicrobial activity , the nature of the N-alkyl and the substituent on the 2-benzylthio group significantly influences the potency. For instance, N-alkylation with a benzyl group, particularly with electron-withdrawing substituents like fluorine or a trifluoromethyl group on the benzyl ring, appears to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

In the realm of anticancer activity , N-aryl substitution on the benzimidazole ring, combined with various substituents on a 2-phenyl ring, has yielded compounds with potent cytotoxic effects against a range of cancer cell lines. The presence of electron-withdrawing groups on the aryl rings often correlates with increased anticancer activity. The benzimidazole scaffold is considered an isostere of purine, which may contribute to its ability to interact with various biological targets, including enzymes and DNA.[8] The versatility of the benzimidazole ring system allows for substitutions at the N-1, C-2, C-5, and C-6 positions, all of which can significantly modulate the biological activity.[9]

References

Structure-Activity Relationship of 1-Isopropyl-1H-benzoimidazole-2-thiol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The incorporation of a thiol group at the 2-position often modulates or enhances these biological effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-Isopropyl-1H-benzoimidazole-2-thiol and its derivatives, with a focus on their biological activities and the impact of structural modifications. While specific quantitative SAR data for a broad series of this compound derivatives is limited in publicly available literature, this guide will leverage data from closely related benzimidazole-2-thiol analogs to draw pertinent comparisons and insights.

One of the notable findings for this compound is its identification as a ligand for cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[1][2] This highlights its potential in the burgeoning field of targeted protein degradation.

Comparative Analysis of Biological Activity

To illustrate the structure-activity relationships within the broader class of benzimidazole-2-thiol derivatives, we present data from a study on 2-(benzylthiomethyl)-1H-benzimidazole analogs, which share a common benzimidazole-2-thiol core. These compounds were evaluated for their antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Antibacterial Activity of 2-(Benzylthiomethyl)-1H-benzimidazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-(benzylthiomethyl)-1H-benzimidazole derivatives, highlighting the influence of substituents on the benzyl ring on their antibacterial potency.

Compound IDR (Substitution on Benzyl Ring)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1a H>500>500
1b 4-F140140
1c 4-Cl>500>500
1d 4-Br200>500
1e 4-CH₃290290
1f 4-OCH₃320>500
1g 4-NO₂140140
1h 3-NO₂>500400
1i 2-NO₂>500>500
1j 2,4-diCl290290

Data Interpretation and SAR Insights:

From the data presented, several SAR trends can be deduced for this series of compounds:

  • Influence of Substituents: The unsubstituted compound (1a ) was inactive. The introduction of substituents on the benzyl ring was crucial for antibacterial activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine (4-F, 1b ) and nitro (4-NO₂, 1g ), at the para-position of the benzyl ring resulted in the most potent activity against both S. aureus and E. coli.

  • Positional Isomers: The position of the nitro group was critical. The para-substituted analog (1g ) was significantly more active than the meta- (1h ) and ortho-substituted (1i ) analogs, with the ortho-substituted compound being completely inactive.

  • Halogen Substitution: While a fluoro substituent at the para-position conferred good activity (1b ), the chloro (1c ) and bromo (1d ) analogs at the same position were less effective. However, a di-chloro substitution (1j ) restored some activity.

  • Electron-Donating Groups: Electron-donating groups like methyl (1e ) and methoxy (1f ) at the para-position resulted in moderate to low activity.

Alternative Scaffolds: Comparison with other Benzimidazole Derivatives

The benzimidazole nucleus is highly versatile, and its biological activity can be tuned by substitutions at various positions. For instance, a series of 1,2,5,6-tetrasubstituted benzimidazole derivatives were synthesized and evaluated as anticancer agents, with some compounds showing potent activity against various cancer cell lines. In one study, a 2-phenyl substituted benzimidazole with an amine group at the R1 position and a hydrophilic group at the R5 position showed enhanced inhibition of COX-2.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of benzimidazole-2-thiol derivatives.

General Synthesis of 1-Substituted-1H-benzoimidazole-2-thiols

A common route for the synthesis of the this compound core involves the regioselective alkylation of a benzimidazole-2-thiol precursor.

Step 1: Synthesis of 1H-benzoimidazole-2-thiol

A mixture of o-phenylenediamine (10.8 g, 0.1 mol) and potassium ethyl xanthate (16.0 g, 0.1 mol) in ethanol (100 mL) and water (15 mL) is heated at reflux for 3 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield 1H-benzoimidazole-2-thiol.

Step 2: N-Alkylation to yield this compound

To a solution of 1H-benzoimidazole-2-thiol (1.50 g, 10 mmol) in dimethylformamide (DMF, 20 mL), potassium carbonate (1.66 g, 12 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Isopropyl iodide (1.1 mL, 11 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours. The mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford this compound.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of the synthesized compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains (S. aureus and E. coli) are cultured in Mueller-Hinton Broth (MHB) at 37°C. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in MHB in 96-well microtiter plates.

  • Incubation: The diluted bacterial inoculum is added to each well containing the compound dilutions. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Structure-Activity Relationship Logic

The following diagram illustrates the logical flow of a typical structure-activity relationship study for benzimidazole derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Start Identify Lead Scaffold (e.g., 1H-benzoimidazole-2-thiol) Design Design Analogs with Systematic Modifications (R1, R2, R3...) Start->Design Synthesis Chemical Synthesis of Designed Analogs Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In vitro Biological Screening (e.g., Antibacterial Assay) Purification->Screening Data Quantitative Data Generation (e.g., MIC, IC50) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Identify Key Structural Features for Activity SAR->Optimization New_Design Design New Generation of Optimized Analogs Optimization->New_Design New_Design->Design Iterative Cycle CRBN_Pathway cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Target Target Protein Degradation CRBN CRBN DDB1 DDB1 Target Target Protein CRBN->Target Recruits CUL4 CUL4 ROC1 ROC1 Ub Ubiquitin ROC1->Ub Transfers Proteasome Proteasome Target->Proteasome Enters Ub->Target Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Ligand 1-Isopropyl-1H- benzoimidazole-2-thiol (or other ligand) Ligand->CRBN Binds to

References

A Comparative Guide to Catalysts for Benzimidazole-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzimidazole-2-thiol, a key pharmacophore in medicinal chemistry, is a well-established process. However, the efficiency and environmental impact of this synthesis are highly dependent on the chosen catalytic system. This guide provides a comparative overview of various catalysts and reagents employed in the synthesis of benzimidazole-2-thiol, supported by experimental data from the literature.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the synthesis of benzimidazole-2-thiol, primarily from the reaction of o-phenylenediamine with a sulfur source. It is important to note that the reaction conditions are not standardized across these examples, which can significantly influence the reported yields and reaction times.

Catalyst/Reagent SystemSulfur SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Potassium HydroxideCarbon Disulfide95% Ethanol/WaterReflux3High[1]
None (Autoclave)Carbon DisulfideAbsolute Ethanol15015Good[2][3]
Potassium Ethyl XanthatePotassium Ethyl Xanthate95% Ethanol/WaterReflux3~85-88[4]
N-aminorhodanineN-aminorhodanineXyleneHeated580[5]
Tertiary Amine/KOHCarbon DisulfideDichloromethane/WaterNot SpecifiedNot SpecifiedHigh[6]

Experimental Protocols

Detailed methodologies for the synthesis of benzimidazole-2-thiol using various catalytic systems are provided below.

Method 1: Potassium Hydroxide Catalyzed Synthesis[1]
  • Reactants: o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), carbon disulfide (0.1 mole).

  • Solvent: 100 ml of 95% ethanol and 15 ml of water.

  • Procedure:

    • A mixture of o-phenylenediamine, potassium hydroxide, and carbon disulfide in ethanol and water is heated under reflux for three hours in a 500ml round bottom flask.

    • 1-1.5 g of activated charcoal is added cautiously, and the mixture is heated at reflux for an additional 10 minutes.

    • The charcoal is removed by filtration.

    • The filtrate is heated to 60-70°C, and 100ml of warm water is added.

    • The solution is then acidified with dilute acetic acid with good stirring to precipitate the product.

    • The precipitated benzimidazole-2-thiol is collected by filtration, washed with water, and dried.

Method 2: Synthesis using Potassium Ethyl Xanthate[4]
  • Reactants: o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole).

  • Solvent: 300 ml of 95% ethanol and 45 ml of water.

  • Procedure:

    • A mixture of o-phenylenediamine and potassium ethyl xanthate in ethanol and water is heated under reflux for 3 hours.

    • Norit (12 g) is added cautiously, and the mixture is refluxed for another 10 minutes.

    • The Norit is removed by filtration.

    • The filtrate is heated to 60–70°, 300 ml of warm tap water is added, and then a solution of 25 ml of acetic acid in 50 ml of water is added with stirring.

    • The precipitated product is collected by filtration.

Method 3: Synthesis using N-aminorhodanine[5]
  • Reactants: o-phenylenediamine (0.065 mol), N-aminorhodanine (0.065 mol).

  • Solvent: 50 ml of xylene.

  • Procedure:

    • A mixture of o-phenylenediamines and N-aminorhodanine in xylene is heated for 5 hours.

    • The resulting residue is filtered and crystallized from aqueous alcohol (with charcoal).

    • The obtained solid is recrystallized from ethanol to yield the final product.

Visualizing the Synthesis

To better understand the process, the following diagrams illustrate the generalized experimental workflow and the classification of catalysts and reagents discussed.

G Generalized Experimental Workflow for Benzimidazole-2-thiol Synthesis cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification Reactants o-phenylenediamine + Sulfur Source Heating Heating under Reflux or at Elevated Temperature Reactants->Heating Solvent Solvent (e.g., Ethanol, Xylene) Solvent->Heating Filtration Filtration Heating->Filtration Catalyst Addition of Catalyst (e.g., KOH) Catalyst->Heating Acidification Acidification (if necessary) Filtration->Acidification Crystallization Crystallization Acidification->Crystallization Product Benzimidazole-2-thiol Crystallization->Product

Caption: Generalized experimental workflow for the synthesis of benzimidazole-2-thiol.

G Classification of Reagents for Benzimidazole-2-thiol Synthesis cluster_sulfur_sources Sulfur Sources cluster_catalysts Catalysts/Promoters cluster_synthesis Synthesis of Benzimidazole-2-thiol CS2 Carbon Disulfide Synthesis Benzimidazole-2-thiol CS2->Synthesis Xanthate Potassium Ethyl Xanthate Xanthate->Synthesis Rhodanine N-aminorhodanine Rhodanine->Synthesis Base Base Catalysts Base->Synthesis KOH Potassium Hydroxide KOH->Base Amine Tertiary Amines Amine->Base

Caption: Classification of reagents for benzimidazole-2-thiol synthesis.

References

Validating 1-Isopropyl-1H-benzoimidazole-2-thiol as a Promising Drug Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its ability to interact with a wide range of biological targets. This guide provides a comprehensive validation of 1-Isopropyl-1H-benzoimidazole-2-thiol as a potential drug scaffold. We will explore its synthesis, biological potential, and compare its performance with alternative heterocyclic scaffolds, namely triazoles and oxadiazoles, supported by available experimental data. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related analogs to build a strong case for its further investigation.

Synthesis of the Benzimidazole-2-thiol Scaffold

The synthesis of this compound can be achieved through a well-established multi-step reaction sequence. A common approach involves the cyclization of a substituted o-phenylenediamine with a thiocarbonyl source.

A plausible synthetic route is outlined below:

Synthesis o-phenylenediamine o-phenylenediamine Intermediate_thiourea Intermediate (N-isopropyl-N'-(2-aminophenyl)thiourea) o-phenylenediamine->Intermediate_thiourea Reaction Isopropyl_isothiocyanate Isopropyl_isothiocyanate Isopropyl_isothiocyanate->Intermediate_thiourea 1_Isopropyl_1H_benzoimidazole_2_thiol 1-Isopropyl-1H- benzoimidazole-2-thiol Intermediate_thiourea->1_Isopropyl_1H_benzoimidazole_2_thiol Intramolecular cyclization (acid/heat)

Caption: Plausible synthetic workflow for this compound.

A detailed experimental protocol for a similar benzimidazole synthesis is provided in the appendix.

Biological Activity and Performance

The benzimidazole-2-thiol scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The addition of an isopropyl group at the N1 position is expected to enhance lipophilicity, which can improve cell membrane permeability and target engagement.

Anticancer Activity

Table 1: Comparative Anticancer Activity (IC50, µM) of Benzimidazole-2-thiol Analogs and Alternative Scaffolds

Compound/ScaffoldTarget/Cell LineIC50 (µM)Reference
Benzimidazole-2-thiol Analogues
5-Chloro-1H-benzimidazole-2-thiolTrypanosoma cruzi (NINOA strain)0.014[1]
Benzimidazothiazole derivative 25COX-10.044[2]
Benzimidazothiazole derivative 25COX-20.00452[2]
Triazole Derivatives
Compound 4a (Coumarin-Triazole Hybrid)A549 (Lung Cancer)2.97[3]
Compound 8c (1,2,4-Triazole Derivative)EGFR3.6[4]
Compound 6cf (Triazole Conjugate)MCF-7 (Breast Cancer)5.71[5]
Oxadiazole Derivatives
Compound 4h (Oxadiazole Derivative)A549 (Lung Cancer)<0.14[6]
Compound 8 (Quinoline-Oxadiazole Hybrid)HepG2 (Liver Cancer)0.8[7]
Compound 28 (Benzotriazole-Oxadiazole Hybrid)MCF-7 (Breast Cancer)5.68 µg/mL[7]

Note: The provided data is for derivatives and not the specific title compound.

Enzyme Inhibition

The mechanism of action for many benzimidazole derivatives involves the inhibition of key enzymes. For instance, they have been shown to inhibit enzymes like tyrosinase and α-glucosidase.

Table 2: Enzyme Inhibitory Activity of Benzimidazole Derivatives

CompoundEnzymeIC50 (µM)Reference
Albendazole (a benzimidazole derivative)Tyrosinase51[8]
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol (7i)α-Glucosidase0.64[9]

Comparison with Alternative Drug Scaffolds

Triazoles and oxadiazoles are other five-membered heterocyclic rings that are considered privileged scaffolds in drug discovery and are often explored as alternatives to benzimidazoles.

Scaffolds Benzimidazole Benzimidazole-2-thiol - Broad spectrum of activity - Well-established synthesis - Potential for diverse functionalization Triazole Triazole - High chemical stability - Good hydrogen bonding capacity - Used in 'click chemistry' for easy synthesis Benzimidazole->Triazole Alternative Scaffold Oxadiazole Oxadiazole - Bioisostere for esters and amides - Can improve pharmacokinetic properties - Diverse biological activities Benzimidazole->Oxadiazole Alternative Scaffold

Caption: Comparison of key features of benzimidazole, triazole, and oxadiazole scaffolds.

As indicated in Table 1, both triazole and oxadiazole derivatives have demonstrated potent anticancer activities, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. The choice of scaffold often depends on the specific biological target and the desired physicochemical properties of the final drug candidate.

Potential Limitations and Future Directions

While the benzimidazole-2-thiol scaffold holds significant promise, potential limitations should be considered. These may include issues with solubility and metabolic stability, which can be addressed through further chemical modifications. The lack of specific in vivo and toxicity data for this compound necessitates further investigation to establish its safety profile and therapeutic window.

Future research should focus on:

  • Synthesis and in vitro screening: The synthesis of this compound and its comprehensive screening against a panel of cancer cell lines and relevant enzymes are crucial next steps.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will provide a deeper understanding of its biological activity.

  • In vivo efficacy and toxicity studies: Preclinical animal studies are necessary to evaluate the therapeutic efficacy and safety profile of this scaffold.

Conclusion

Based on the extensive evidence from its analogs, this compound emerges as a highly promising drug scaffold worthy of further investigation. Its straightforward synthesis, coupled with the broad biological activities associated with the benzimidazole-2-thiol core, provides a strong rationale for its development as a novel therapeutic agent. Comparative analysis with alternative scaffolds like triazoles and oxadiazoles highlights the competitive potential of this scaffold in drug discovery. The detailed experimental protocols provided in the appendix offer a practical starting point for researchers to initiate the validation and exploration of this promising molecule.

Appendix: Detailed Experimental Protocols

A. Synthesis of this compound (General Procedure)

This protocol is adapted from the synthesis of similar benzimidazole derivatives.

Materials:

  • o-Phenylenediamine

  • Isopropyl isothiocyanate

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add isopropyl isothiocyanate (1 equivalent) dropwise to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the intermediate N-isopropyl-N'-(2-aminophenyl)thiourea can be monitored by Thin Layer Chromatography (TLC).

  • After the formation of the intermediate, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

B. MTT Assay for Anticancer Activity

This protocol is a standard procedure for evaluating the cytotoxicity of compounds.[3][4][5][10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Add_compound Add varying concentrations of test compound Incubate_24h->Add_compound Incubate_48_72h Incubate for 48-72h Add_compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_solubilization_solution Add solubilization solution Incubate_4h->Add_solubilization_solution Read_absorbance Read absorbance at 570 nm Add_solubilization_solution->Read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

C. α-Glucosidase Inhibition Assay

This protocol is used to assess the potential of a compound to inhibit the α-glucosidase enzyme, relevant for anti-diabetic drug screening.[6][7][12][13][14]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well plate

  • Microplate reader

Alpha_Glucosidase_Assay cluster_setup Reaction Setup cluster_reaction Reaction cluster_measurement Measurement Add_enzyme_buffer Add α-glucosidase and buffer to wells Add_inhibitor Add test compound or control Add_enzyme_buffer->Add_inhibitor Pre_incubate Pre-incubate at 37°C for 10 min Add_inhibitor->Pre_incubate Add_pNPG Add pNPG substrate to initiate reaction Pre_incubate->Add_pNPG Incubate_20min Incubate at 37°C for 20 min Add_pNPG->Incubate_20min Add_stop_solution Add Na2CO3 to stop the reaction Incubate_20min->Add_stop_solution Read_absorbance_405nm Read absorbance at 405 nm Add_stop_solution->Read_absorbance_405nm

Caption: Workflow for the α-glucosidase inhibition assay.

Procedure:

  • In a 96-well plate, add 50 µL of phosphate buffer (pH 6.8) to each well.

  • Add 10 µL of the test compound at various concentrations.

  • Add 20 µL of α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

References

A Comparative Guide to Conventional Heating and Microwave Irradiation in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of chemical synthesis, particularly within drug discovery and development, the pursuit of efficiency, precision, and sustainability is paramount. The method of heating a reaction is a fundamental parameter that can profoundly influence its outcome. For decades, conventional heating methods, such as oil baths and heating mantles, have been the cornerstone of synthetic chemistry. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a powerful alternative, promising accelerated reaction times, enhanced yields, and improved product purity.[1][2]

This guide provides an objective comparison of conventional heating and microwave irradiation, supported by experimental data, to empower researchers in selecting the optimal heating method for their synthetic endeavors.

The Fundamental Difference: A Tale of Two Heating Mechanisms

The disparity in performance between conventional and microwave heating stems from their fundamentally different modes of energy transfer.

Conventional Heating: This method relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, to the solvent and reactants. This process, governed by conduction and convection, is often slow and inefficient, leading to a temperature gradient within the reaction mixture where the vessel walls are hotter than the bulk of the solution.[3][4]

Microwave Irradiation: In contrast, microwave heating involves the direct interaction of microwaves with polar molecules or ions within the reaction mixture.[5][6] This "in-core" heating is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction medium.[4][7]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules generate heat.[5][7]

This direct and instantaneous heating mechanism circumvents the limitations of conventional methods, often resulting in localized superheating of the reactants and solvent above the measured bulk temperature.[7]

Head-to-Head Comparison: Performance Metrics

The practical implications of these different heating mechanisms are most evident when comparing key performance indicators in chemical synthesis: reaction time, yield, and purity.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, comparing the performance of conventional heating and microwave irradiation across a range of important chemical reactions.

Table 1: Synthesis of Benzotriazole Derivatives [7][8]

CompoundMethodReaction TimeYield (%)
1-chloromethylbenzotriazoleConventional6 hours75
Microwave4 min 20 sec88
N-(o-tolyl)benzotriazole-5-carboxamideConventional4 hours72
Microwave4 min 30 sec93
5-(phenoxymethyl)benzotriazoleConventional3 hours76
Microwave3 min83

Table 2: Fischer Indole Synthesis [3][9]

ProductMethodReaction TimeYield (%)
2-phenyl-1H-indoleConventional3 hours78
Microwave10 min92
1,2,3,4-tetrahydrocarbazoleConventionalNot specified76 (with ZnCl₂)
Microwave3 min91 (with p-TSA)

Table 3: Diels-Alder Reaction [10][11]

ReactantsMethodReaction TimeYield (%)
2,3-dimethyl-1,3-butadiene + MaleimideConventionalNot specified-
Microwave10 min94
Cyclohexadiene + Maleic AnhydrideConventionalhours-
Microwaveminutes/secondsExcellent

Table 4: Suzuki Cross-Coupling Reaction [12]

ReactantsMethodReaction TimeYield (%)
4-bromoanisole + Phenylboronic acidConventional8 hours-
Microwave10 min>95
PEG-bound p-bromobenzoate + Phenylboronic acidConventional2 hours- (up to 45% ester cleavage)
Microwave2-4 minGood to excellent (ester cleavage suppressed)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Synthesis of 1-chloromethylbenzotriazole

Conventional Method:

  • In a 50 ml round-bottom flask, combine benzotriazole (2 g, 16.8 mmol), dimethylformamide (DMF, 10 ml), dichloromethane (6.8 g, 5 ml, 80 mmol), and potassium carbonate (2.31 g, 16.8 mmol).

  • Reflux the mixture using a heating mantle for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with chloroform as the eluent.

  • Upon completion, pour the reaction mixture into a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.

  • Filter the precipitate to obtain 1-chloromethylbenzotriazole.[4]

Microwave-Assisted Method:

  • In a 50 ml round-bottom flask suitable for microwave synthesis, combine benzotriazole (2 g, 16.8 mmol), DMF (10 ml), dichloromethane (6.8 g, 5 ml, 80 mmol), and potassium carbonate (2.31 g, 16.8 mmol).

  • Place the flask in a microwave reactor and irradiate at 180 W for 4 minutes and 20 seconds.

  • Monitor the reaction progress by TLC (chloroform).

  • After completion, transfer the reaction mixture to a 250 ml beaker containing 25 ml of ice-cold water to precipitate the product.

  • Filter the precipitate to obtain 1-chloromethylbenzotriazole.[4]

Fischer Indole Synthesis of 2-phenyl-1H-indole

Conventional Method:

  • Combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol) in a suitable solvent.

  • Add an acid catalyst (e.g., acetic acid).

  • Reflux the mixture for 3 hours.

  • After cooling, perform a standard aqueous workup.

  • Purify the crude product by column chromatography to yield 2-phenyl-1H-indole.[9]

Microwave-Assisted Method:

  • In a microwave-safe vessel, combine phenylhydrazine (1.0 mmol), acetophenone (1.0 mmol), and a catalyst/reagent (e.g., Eaton's reagent).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 10 minutes.

  • After cooling, perform a standard aqueous workup.

  • Purify the crude product to obtain 2-phenyl-1H-indole.[9]

Visualizing the Process: Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key differences in experimental workflows and the logical relationships in the heating mechanisms.

G Conventional vs. Microwave Heating Mechanisms cluster_0 Conventional Heating cluster_1 Microwave Irradiation External Heat Source External Heat Source Reaction Vessel Wall Reaction Vessel Wall External Heat Source->Reaction Vessel Wall Conduction Solvent/Reactants Solvent/Reactants Reaction Vessel Wall->Solvent/Reactants Convection Slow & Non-uniform Heating Slow & Non-uniform Heating Solvent/Reactants->Slow & Non-uniform Heating Microwave Source Microwave Source Polar Molecules/Ions Polar Molecules/Ions Microwave Source->Polar Molecules/Ions Direct Interaction Rapid & Uniform Heating Rapid & Uniform Heating Polar Molecules/Ions->Rapid & Uniform Heating

Caption: A diagram illustrating the fundamental differences in heat transfer between conventional and microwave heating.

G Synthetic Workflow Comparison cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis A Reactant Mixing B Prolonged Heating (Hours) A->B C Cooling B->C D Workup & Purification C->D E Product (Moderate Yield) D->E F Reactant Mixing G Rapid Irradiation (Minutes) F->G H Cooling G->H I Workup & Purification H->I J Product (High Yield) I->J

Caption: A comparative workflow of a typical synthesis using conventional versus microwave heating.

Discussion and Conclusion

The experimental data consistently demonstrates that microwave-assisted synthesis offers significant advantages over conventional heating methods. The most striking benefit is the dramatic reduction in reaction times, often from hours to mere minutes.[13][14] This acceleration is a direct consequence of the efficient and rapid energy transfer inherent to microwave heating.

Furthermore, MAOS frequently leads to higher product yields.[15][16] This can be attributed to several factors, including the rapid heating which can minimize the formation of byproducts from competing side reactions that may occur during prolonged heating in conventional methods.[2] The uniform heating provided by microwaves also contributes to cleaner reactions and higher purity products, simplifying subsequent purification steps.[17]

From a green chemistry perspective, microwave synthesis is often more environmentally friendly. The reduced reaction times translate to lower energy consumption.[2] Additionally, the efficiency of microwave heating can enable the use of less solvent or even solvent-free reaction conditions.[2]

However, it is important to acknowledge the limitations of microwave synthesis. The initial investment in a dedicated microwave reactor can be higher than for conventional heating setups.[11] Scalability can also be a concern, although continuous flow microwave reactors are addressing this challenge.[18]

References

Comparative Efficacy of Benzimidazole-2-thiol Derivatives and Standard Antimicrobial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Benzimidazole-2-thiol Derivatives

Benzimidazole and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The benzimidazole scaffold is a crucial pharmacophore in a variety of approved drugs. Derivatives of benzimidazole-2-thiol, in particular, have been a focus of research for their potential antimicrobial, antifungal, anthelmintic, and other therapeutic properties.[1][3]

Comparative Antimicrobial and Antifungal Activity

While direct MIC (Minimum Inhibitory Concentration) values for 1-Isopropyl-1H-benzoimidazole-2-thiol were not found in the surveyed literature, studies on other S- and N-substituted 1H-benzo[d]imidazole-2-thiol derivatives demonstrate their potential efficacy against a range of pathogens. The following tables summarize the antimicrobial and antifungal activities of various benzimidazole-2-thiol derivatives in comparison to standard drugs, as reported in different studies.

Table 1: Antibacterial Activity of Benzimidazole-2-thiol Derivatives vs. Standard Drugs

Compound/DrugOrganismMIC (µg/mL)Reference
Benzimidazole Derivative 1 Staphylococcus aureus12.5[1]
Bacillus subtilis25[1]
Escherichia coli50[1]
Pseudomonas aeruginosa100[1]
Ciprofloxacin (Standard) Staphylococcus aureus6.25[1]
Bacillus subtilis3.12[1]
Escherichia coli1.56[1]
Pseudomonas aeruginosa0.78[1]
Benzimidazole Derivative 2 Staphylococcus aureus10[2]
Escherichia coli20[2]
Ampicillin (Standard) Staphylococcus aureusNot specified[2]
Escherichia coliNot specified[2]

Table 2: Antifungal Activity of Benzimidazole-2-thiol Derivatives vs. Standard Drugs

Compound/DrugOrganismMIC (µg/mL)Reference
Benzimidazole Derivative 3 Candida albicans12.5[1]
Aspergillus niger25[1]
Ketoconazole (Standard) Candida albicans6.25[1]
Aspergillus niger12.5[1]
Benzimidazole Derivative 4 Candida albicans15[2]
Fluconazole (Standard) Candida albicansNot specified[2]

Mechanism of Action: Proposed Signaling Pathways

The antimicrobial and antifungal effects of benzimidazole derivatives are believed to be exerted through multiple mechanisms, primarily targeting essential cellular processes in pathogens. Two of the most cited mechanisms are the inhibition of bacterial DNA gyrase and topoisomerase IV, and the disruption of fungal microtubule polymerization.

antimicrobial_pathway cluster_bacterial Bacterial Cell Benzimidazole Benzimidazole Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Benzimidazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Cell_Death_B Bacterial Cell Death DNA_Replication->Cell_Death_B

Caption: Proposed antibacterial mechanism of benzimidazole derivatives via inhibition of DNA gyrase and topoisomerase IV.

antifungal_pathway cluster_fungal Fungal Cell Benzimidazole Benzimidazole Derivative Tubulin Tubulin Benzimidazole->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Cell_Division Cell Division & Intracellular Transport Microtubules->Cell_Division Cell_Death_F Fungal Cell Death Cell_Division->Cell_Death_F broth_microdilution_workflow start Start prep_compounds Prepare Stock Solutions (Test Compounds & Standards) start->prep_compounds prep_media Prepare Growth Media start->prep_media prep_inoculum Prepare Standardized Microorganism Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_media->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC values incubate->read_mic end End read_mic->end agar_well_diffusion_workflow start Start prep_compounds Prepare Compound Solutions start->prep_compounds prep_plates Prepare Agar Plates start->prep_plates add_compounds Add Compounds to Wells prep_compounds->add_compounds prep_lawn Prepare Microorganism Lawn prep_plates->prep_lawn create_wells Create Wells in Agar prep_lawn->create_wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

References

A Comparative Guide to the In Vitro Enzyme Inhibition of 1-Isopropyl-1H-benzoimidazole-2-thiol Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro enzyme inhibitory activity of 1-Isopropyl-1H-benzoimidazole-2-thiol analogs and related benzimidazole-2-thiol derivatives. The following sections detail their performance against key enzymatic targets, present standardized experimental protocols for assaying their activity, and visualize relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of various benzimidazole-2-thiol analogs against urease, α-glucosidase, and α-amylase is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), has been compiled from multiple studies to facilitate a direct comparison of the efficacy of different substitution patterns on the benzimidazole core structure. While specific data for this compound analogs is limited in the reviewed literature, the following tables provide valuable insights into the structure-activity relationships of N-substituted and other related analogs.

Urease Inhibition

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Its inhibition is a critical therapeutic strategy for the treatment of peptic ulcers and other related conditions.

CompoundSubstitution PatternIC50 (µM)Standard Inhibitor (IC50 µM)
Novel Benzimidazole-Piperazine Analogs
Analog 8e 2-(4-methoxyphenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro3.36Thiourea (22), Hydroxyurea (100)
Analog 8a 2-phenyl-6-(4-ethylpiperazin-1-yl)-5-fluoro7.18Thiourea (22), Hydroxyurea (100)
Analog 8m 2-(2-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro7.23Thiourea (22), Hydroxyurea (100)
Piperazine-based Benzimidazole Derivatives
Analog 9l 1-((1-(3-nitrophenyl)piperidin-4-yl)methyl)-2-phenyl0.15 ± 0.09Thiourea (23.11 ± 0.21)
Analog 9m 1-((1-(4-nitrophenyl)piperidin-4-yl)methyl)-2-phenyl0.35 ± 0.34Thiourea (23.11 ± 0.21)
Analog 9k 1-((1-(4-chlorophenyl)piperidin-4-yl)methyl)-2-phenyl1.78 ± 0.24Thiourea (23.11 ± 0.21)
Benzimidazole Schiff Base Derivatives
Analog 5g N'-[(1E)-2-furylmethylene]-2-[5,6-dimethyl-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetohydrazide12.70 ± 0.11Thiourea (12.60 ± 0.10)

Table 1: Comparative IC50 values of various benzimidazole analogs against urease.[1][2][3]

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism. Their inhibition can delay glucose absorption and lower postprandial blood glucose levels, making them important targets for the management of type 2 diabetes.

CompoundSubstitution Patternα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)Standard Inhibitor (IC50 µM)
5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols Acarbose (873.34 ± 1.21)
Analog 7i 4-((2-thiol-1H-benzo[d]imidazol-5-yl)imino)methyl)phenol0.64 ± 0.05-
Analog 7d 2-((2-thiol-1H-benzo[d]imidazol-5-yl)imino)methyl)phenol5.34 ± 0.16-
Benzimidazole-Thiadiazole Hybrids Acarbose (α-glucosidase: 9.80 ± 0.20, α-amylase: 10.30 ± 0.20)
Analog 2 2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)thio)methyl-1H-benzo[d]imidazole2.10 ± 0.101.10 ± 0.10
Benzimidazole-Thiazole Hybrids Acarbose (α-glucosidase: 9.80 ± 0.20, α-amylase: 10.30 ± 0.20)
Analog 3 2-((4-(4-nitrophenyl)thiazol-2-yl)amino)-1H-benzo[d]imidazole2.70 ± 0.101.30 ± 0.05
Benzimidazole-Thiosemicarbazone Derivatives Acarbose (α-glucosidase: 11.29 ± 0.07, α-amylase: 11.12 ± 0.15)
Analog 19 2-(2-(4-fluorobenzylidene)hydrazinyl)-1-(4-fluorophenyl)-1H-benzo[d]imidazole-2-carbothioamide1.30 ± 0.201.20 ± 0.20
Analog 20 2-(2-(4-chlorobenzylidene)hydrazinyl)-1-(4-chlorophenyl)-1H-benzo[d]imidazole-2-carbothioamide1.60 ± 0.201.10 ± 0.01

Table 2: Comparative IC50 values of various benzimidazole analogs against α-glucosidase and α-amylase.[4][5][6][7][8][9]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.

Urease Inhibition Assay

This protocol is adapted from the indophenol method, which measures the concentration of ammonia produced by the enzymatic hydrolysis of urea.

Materials:

  • Jack Bean Urease

  • Urea solution (100 mM)

  • Phosphate buffer (0.01 M, pH 7.4)

  • Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)

  • Test compounds (dissolved in a suitable solvent)

  • Standard inhibitor (e.g., Thiourea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor in the appropriate solvent.

  • In a 96-well plate, add 25 µL of the test compound solution to each well.

  • Add 10 µL of Jack Bean Urease solution (1 unit/well) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 55 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Glucosidase Inhibition Assay

This assay is based on the spectrophotometric determination of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compounds (dissolved in a suitable solvent)

  • Standard inhibitor (e.g., Acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor.

  • Add 20 µL of the test compound solution to the wells of a 96-well plate.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Start the reaction by adding 20 µL of pNPG solution (5 mM) to each well.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the urease assay.

α-Amylase Inhibition Assay

This assay measures the reduction in starch hydrolysis by α-amylase in the presence of an inhibitor. The remaining starch is quantified using the iodine-starch reaction.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (0.5% w/v)

  • Phosphate buffer (20 mM, pH 6.9, containing 6.7 mM NaCl)

  • Test compounds (dissolved in a suitable solvent)

  • Standard inhibitor (e.g., Acarbose)

  • Iodine-potassium iodide solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor.

  • Add 50 µL of the test compound solution to the wells of a 96-well plate.

  • Add 50 µL of α-amylase solution (2 U/mL) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 50 µL of starch solution to each well to start the enzymatic reaction.

  • Incubate the reaction mixture at 37°C for 15 minutes.

  • Stop the reaction by adding 25 µL of 1 M HCl.

  • Add 100 µL of iodine-potassium iodide solution to each well.

  • Measure the absorbance at 620 nm.

  • Calculate the percentage of inhibition and the IC50 value as previously described.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the in vitro enzyme inhibition of the target compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Analogs & Standards) Incubation Incubation (Enzyme + Inhibitor) Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Reaction Enzymatic Reaction (Addition of Substrate) Substrate_Prep->Reaction Incubation->Reaction Termination Reaction Termination Reaction->Termination Measurement Signal Measurement (e.g., Absorbance) Termination->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Carbohydrate_Digestion Starch Dietary Starch (Polysaccharide) Amylase α-Amylase Starch->Amylase hydrolysis Oligosaccharides Oligosaccharides & Dextrins Glucosidase α-Glucosidase Oligosaccharides->Glucosidase hydrolysis Disaccharides Disaccharides (e.g., Maltose) Disaccharides->Glucosidase hydrolysis Glucose Glucose (Monosaccharide) Bloodstream Bloodstream Absorption Glucose->Bloodstream Amylase->Oligosaccharides Glucosidase->Glucose Inhibitor_A α-Amylase Inhibitors Inhibitor_A->Amylase Inhibitor_G α-Glucosidase Inhibitors Inhibitor_G->Glucosidase

Caption: Role of α-amylase and α-glucosidase in carbohydrate digestion.

Urease_Inhibition Urease Urease Active Site (with Ni2+ ions) Products Ammonia + Carbon Dioxide (Increased pH) Urease->Products catalyzes hydrolysis Inactive_Complex Inactive Urease-Inhibitor Complex Urea Urea (Substrate) Urea->Urease binds to Inhibitor Benzimidazole-2-thiol Analog (Inhibitor) Inhibitor->Urease binds to active site

Caption: Mechanism of urease inhibition by competitive inhibitors.

References

Quantitative Analysis of 1-Isopropyl-1H-benzoimidazole-2-thiol in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 1-Isopropyl-1H-benzoimidazole-2-thiol, accurate and reliable quantitative analysis in reaction mixtures is paramount for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of two widely applicable analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry using Ellman's Reagent (DTNB). The selection of the most suitable method depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.

Comparative Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) offers high selectivity and sensitivity, allowing for the separation and quantification of the target analyte from other components in a complex reaction mixture. In contrast, UV-Vis spectrophotometry with Ellman's reagent provides a simpler and more rapid method for quantifying the thiol group, which is characteristic of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry (Ellman's Assay)
Principle Separation based on analyte's affinity for stationary and mobile phases, followed by detection.Colorimetric reaction of the thiol group with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][2]
Selectivity High; can resolve the analyte from starting materials, intermediates, and byproducts.[3][4]Moderate; potential for interference from other thiol-containing compounds in the reaction mixture.
Sensitivity High; typically in the low µg/mL to ng/mL range.[4][5]Moderate; generally in the µM range.[6]
Linearity Range Wide dynamic range, often spanning several orders of magnitude.[5]Typically linear over a narrower concentration range.
Sample Throughput Lower; requires chromatographic separation for each sample.Higher; suitable for rapid screening of multiple samples.
Instrumentation HPLC system with a suitable detector (e.g., UV-Vis or DAD).UV-Vis Spectrophotometer.
Cost Higher initial instrument cost and ongoing solvent expenses.Lower instrument cost and less expensive reagents.
Method Development More complex, requiring optimization of column, mobile phase, and gradient.Simpler, primarily involving optimization of reaction time and pH.

Experimental Data Comparison

The following table summarizes typical performance characteristics for the quantitative analysis of benzimidazole-2-thiol derivatives using HPLC and a colorimetric thiol assay. While specific data for this compound is not extensively published, the data for analogous compounds provide a reliable benchmark.

Analytical MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
HPLC-UV MebendazolePure Drug & Formulations5 - 30 µg/mL0.777 µg/mL2.354 µg/mLBenchChem Application Notes
HPLC-DAD 18 BenzimidazolesMilk2.5 - 200 µg/kg1 - 4 µg/kg4 - 18 µg/kg[7]
HPLC-MS/MS 14 BenzimidazolesPlasma-0.08 - 2.0 µg/kg0.3 - 5.0 µg/kg[4]
UV-Vis (DTNB) Cysteine (as Thiol Standard)Aqueous Buffer0.1 - 1.5 mM--[8]
UV-Vis (DTNB) Total ThiolsBiological Samples15.6 - 1000 µM--Ethos Biosciences Assay Kit

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general method for the quantification of N-substituted benzimidazole-2-thiol derivatives in a reaction mixture. Method validation and optimization are essential for the specific analyte and matrix.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 300-310 nm is a reasonable starting point for benzimidazole-2-thiones.

2. Sample Preparation:

  • Withdraw a small, accurately measured aliquot of the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the sample with the mobile phase (or a suitable solvent like acetonitrile or methanol) to a concentration within the expected linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. Calibration:

  • Prepare a stock solution of purified this compound of a known concentration in the mobile phase or a suitable solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7 concentrations) covering the expected concentration range of the samples.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample.

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

UV-Vis Spectrophotometry (Ellman's Assay)

This protocol is adapted from standard procedures for the quantification of thiol groups using Ellman's Reagent (DTNB).

1. Reagents and Instrumentation:

  • UV-Vis Spectrophotometer

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer.

  • Thiol Standard: A compound with a known thiol concentration, such as L-cysteine, for creating a standard curve.

2. Sample Preparation:

  • Withdraw an aliquot of the reaction mixture.

  • Dilute the sample in the Reaction Buffer to ensure the final thiol concentration falls within the linear range of the assay. The dilution factor must be recorded.

  • Note: The reaction solvent should be tested for interference with the assay. If the solvent absorbs at 412 nm or reacts with DTNB, a suitable sample cleanup or solvent evaporation and redissolution step may be necessary.

3. Calibration (Standard Curve Method):

  • Prepare a stock solution of a thiol standard (e.g., 1.5 mM L-cysteine hydrochloride monohydrate in Reaction Buffer).

  • Create a series of dilutions from the stock solution to prepare standards of known concentrations (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25, 1.50 mM).

  • In separate cuvettes or a 96-well plate, mix a defined volume of each standard with the Ellman's Reagent Solution (e.g., 50 µL of standard and 2.5 mL of Ellman's Reagent solution).

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Plot the absorbance versus the thiol concentration to generate a standard curve.

4. Quantification:

  • To a cuvette or well, add the diluted sample and the Ellman's Reagent Solution in the same ratio as used for the calibration curve.

  • Prepare a blank using the diluted reaction mixture without the Ellman's Reagent to account for any background absorbance.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Determine the thiol concentration in the diluted sample from the standard curve.

  • Calculate the concentration of this compound in the original reaction mixture by applying the dilution factor.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for both the HPLC and UV-Vis spectrophotometric methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Aliquot of Reaction Mixture s2 Dilution & Filtration s1->s2 s3 HPLC Injection s2->s3 s4 Chromatographic Separation (C18) s3->s4 s5 UV-Vis Detection s4->s5 s6 Peak Integration s5->s6 s7 Quantification via Calibration Curve s6->s7

Caption: HPLC analysis workflow for this compound.

UVVis_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Quantification uv1 Aliquot of Reaction Mixture uv2 Dilution in Reaction Buffer uv1->uv2 uv3 Addition of Ellman's Reagent uv2->uv3 uv4 Incubation (15 min) uv3->uv4 uv5 Absorbance at 412 nm uv4->uv5 uv6 Quantification via Standard Curve uv5->uv6

Caption: UV-Vis spectrophotometry (Ellman's Assay) workflow.

References

A Comparative Guide to Cross-Referencing Spectral Data of Thiol-Containing Benzimidazoles with Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 1-Isopropyl-1H-benzoimidazole-2-thiol and its structural analogs, 2-Mercaptobenzimidazole and 1-Methyl-1H-benzimidazole-2-thiol. Due to the limited availability of public experimental spectral data for this compound, this guide utilizes data from publicly accessible databases for its alternatives to illustrate the process of spectral data cross-referencing. This process is fundamental for compound identification, purity assessment, and structural elucidation in research and drug development.

Spectral Data Comparison

The following tables summarize the key spectral data for the two alternative compounds, sourced from various public databases. This data serves as a reference for researchers working with similar molecular scaffolds.

Table 1: 1H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
2-Mercaptobenzimidazole [1]DMSO-d67.15 (m, 2H, Ar-H), 7.35 (m, 2H, Ar-H), 12.5 (br s, 1H, NH), 12.9 (br s, 1H, SH)
1-Methyl-1H-benzimidazole-2-thiol [2]DMSO-d63.68 (s, 3H, N-CH3), 7.28-7.31 (m, 2H, Ar-H), 7.36 (d, 1H, Ar-H), 7.80 (d, 1H, Ar-H), 7.82 (s, 1H, C2-H)

Table 2: 13C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
2-Mercaptobenzimidazole [3]DMSO-d6110.5, 122.5, 131.5, 168.0
1-Methyl-1H-benzimidazole-2-thiol [4]DMSO-d630.96, 112.65, 121.55, 122.02, 123.20, 134.58, 143.52, 143.81

Table 3: Infrared (IR) Spectral Data

CompoundTechniqueKey Absorption Bands (cm-1)
2-Mercaptobenzimidazole [5][6]KBr disc3100-2800 (N-H, S-H stretching), 1620 (C=N stretching), 1500-1400 (aromatic C=C stretching), ~740 (C-S stretching)
1-Methyl-1H-benzimidazole-2-thiol KBr3152 (N-H stretching), aromatic C-H stretching, C=N stretching, aromatic C=C stretching, C-S stretching

Table 4: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M+H]+ (m/z)Key Fragmentation Peaks (m/z)
2-Mercaptobenzimidazole [7][8][9]Electron Ionization (EI)150118, 91, 64
1-Methyl-1H-benzimidazole-2-thiol [4]Electron Ionization (EI)164132, 131, 104, 78, 63

Experimental Protocols

Accurate spectral data acquisition is paramount for reliable compound characterization. Below are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Protocol for 1H and 13C NMR: [10]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical and should dissolve the compound without reacting with it.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 600 MHz).

  • Data Acquisition:

    • For 1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of 13C, a greater number of scans is usually required compared to 1H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Protocol for Solid Samples (KBr Pellet Method): [11][12][13]

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Analyze the positions and intensities of the absorption bands in the spectrum to identify characteristic functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a molecule.

Protocol for Electron Ionization (EI) Mass Spectrometry: [14][15][16][17]

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized in the ion source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Workflow for Cross-Referencing Spectral Data

The following diagram illustrates a typical workflow for cross-referencing experimentally acquired spectral data with public databases for compound identification.

cross_referencing_workflow cluster_experiment Experimental Data Acquisition cluster_processing Data Processing & Analysis cluster_database Database Cross-Referencing cluster_conclusion Conclusion exp_data Acquire Experimental Spectra (NMR, IR, MS) process_data Process & Interpret Spectra exp_data->process_data Raw Data extract_features Extract Key Spectral Features (e.g., δ, ν, m/z) process_data->extract_features Processed Spectra search_db Search Public Databases (PubChem, ChemSpider, SDBS) extract_features->search_db Search Queries compare_spectra Compare Experimental Data with Database Records search_db->compare_spectra Retrieved Data confirm_id Confirm Compound Identity compare_spectra->confirm_id Matching Results

Caption: Workflow for spectral data cross-referencing.

This guide highlights the critical role of spectral databases in modern chemical research. By systematically acquiring and comparing experimental data with the wealth of information available in public repositories, researchers can confidently identify and characterize their compounds of interest.

References

Safety Operating Guide

Proper Disposal of 1-Isopropyl-1H-benzoimidazole-2-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 1-Isopropyl-1H-benzoimidazole-2-thiol (CAS No. 2416-65-1), a compound commonly used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. All waste containing this chemical must be treated as hazardous.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Profile

This compound is classified with the following hazards. This information is critical for safe handling and for completing hazardous waste manifests.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all waste containing this compound. The container must be chemically compatible with the compound; a high-density polyethylene (HDPE) container is a suitable choice.

  • Solid Waste: This includes unused or expired pure compounds, contaminated lab supplies (e.g., weighing boats, contaminated gloves, bench paper), and materials used for spill cleanup.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible Materials: Do not mix waste containing this compound with strong oxidizing agents, strong acids, or strong bases.[2] Keep waste containers segregated from these materials in the laboratory's designated waste accumulation area.[3][4]

Labeling of Waste Containers

Properly labeling hazardous waste is a regulatory requirement. The label on your waste container must include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]

  • An accurate estimation of the concentration and total volume or mass of the waste.

  • The date when the first waste was added to the container.

  • The name and contact information of the principal investigator or laboratory manager.

  • The appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

Storage of Hazardous Waste
  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[2]

  • Container Integrity: Ensure the container is always sealed with a secure, tight-fitting lid, except when adding waste.[3] The container should be in good condition, free from leaks or external contamination.[3]

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]

Arranging for Disposal
  • Contact your EHS Department: Do not attempt to dispose of this compound down the drain or in regular trash.[4] This is a violation of environmental regulations.

  • Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through your EHS department.

  • Documentation: Complete any required hazardous waste manifests or pickup request forms accurately and completely.

Experimental Protocols

This document provides operational and disposal guidance and does not cite specific experimental protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_donots Prohibited Actions start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Dedicated, Labeled, Chemically Compatible Container ppe->container segregate Segregate from Incompatible Materials (Oxidizers, Acids, Bases) container->segregate collect Collect Waste in Container segregate->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area with Secondary Containment seal->store request Complete Waste Pickup Request (Contact EHS) store->request pickup Hazardous Waste Pickup by Authorized Personnel request->pickup drain Do NOT Dispose Down Drain trash Do NOT Dispose in Regular Trash evaporate Do NOT Evaporate to Dispose

Caption: A flowchart outlining the proper disposal procedure for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Isopropyl-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 1-Isopropyl-1H-benzoimidazole-2-thiol in a laboratory setting. This guide provides detailed, step-by-step procedures for personal protective equipment (PPE), operational handling, and disposal to ensure the well-being of researchers and the integrity of your work. Adherence to these guidelines is paramount for minimizing risks and establishing a safe research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazard statements, underscoring the importance of appropriate PPE.[1][2][3] The following table summarizes the GHS hazard classifications:

GHS Classification Hazard Statement Description
Acute toxicity, oral (Category 4)H302Harmful if swallowed.[2]
Skin irritation (Category 2)H315Causes skin irritation.[2]
Serious eye irritation (Category 2A)H319Causes serious eye irritation.[2]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335May cause respiratory irritation.[2]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes and dust particles.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.[4] Gloves should be inspected before use, and proper removal techniques should be employed to avoid skin contact with the outer surface of the glove.

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is necessary to prevent inhalation that may cause respiratory tract irritation.[4]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe Informs handling_weigh Carefully Weigh/Measure Compound prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decontaminate Decontaminate Work Area handling_transfer->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove PPE Correctly post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Safe Handling Workflow for this compound

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Don the appropriate personal protective equipment as specified above.

    • Ensure your workspace is in a well-ventilated area, preferably within a chemical fume hood.

  • Handling:

    • When weighing or transferring the solid compound, do so carefully to minimize dust generation.

    • Avoid eating, drinking, or smoking in the handling area.

    • In case of accidental contact, follow the first aid procedures outlined below.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Dispose of all waste materials according to the disposal plan.

    • Remove PPE in a manner that avoids contaminating yourself and the surrounding area.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical. The following first aid measures should be taken:

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in Labeled, Sealed Container storage_area Store in Designated Hazardous Waste Area collect_solid->storage_area collect_liquid Collect Contaminated Solvents in a Separate Labeled Container collect_liquid->storage_area collect_ppe Dispose of Contaminated PPE as Hazardous Waste collect_ppe->storage_area disposal_vendor Arrange for Pickup by Certified Hazardous Waste Vendor storage_area->disposal_vendor

Disposal Workflow for this compound

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • All waste containing this compound, including contaminated labware, spill cleanup materials, and PPE, should be treated as hazardous chemical waste.[5]

    • Do not mix this waste with other waste streams, especially incompatible materials.[5]

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled container for waste collection.

    • Ensure the container is kept closed when not in use.

  • Storage:

    • Store the waste container in a designated, secure area away from general laboratory traffic.

  • Disposal:

    • Dispose of the waste in accordance with all local, state, and federal regulations.[5] This typically involves arranging for collection by a licensed hazardous waste disposal service.

    • Prohibited Disposal Methods: Never dispose of this chemical down the drain or by evaporation in a fume hood.[5]

By implementing these comprehensive safety and logistical protocols, researchers can confidently and securely handle this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.